molecular formula C7H4ClN3O2 B1367118 3-Chloro-4-nitro-1H-indazole CAS No. 54768-47-7

3-Chloro-4-nitro-1H-indazole

Cat. No.: B1367118
CAS No.: 54768-47-7
M. Wt: 197.58 g/mol
InChI Key: GUGAGLJJSMABRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-nitro-1H-indazole is a heterocyclic organic compound featuring a fused benzene and pyrazole ring system, functionalized with chloro and nitro substituents. This structure makes it a valuable scaffold in medicinal chemistry and drug discovery research. Indazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimalarial, anti-tubercular, and antimicrobial properties . Research Applications and Biological Evaluation: Nitro- and chloro-substituted indazoles are frequently investigated as key intermediates in the synthesis of more complex molecules. For instance, closely related 3-chloro-6-nitro-1H-indazole derivatives have demonstrated promising activity as growth inhibitors of Leishmania major in antileishmanial research . Furthermore, nitroindazole analogs are studied as inhibitors of enzymes like nitric oxide synthase (NOS) . The specific substitution pattern on the indazole core is critical for its biological activity and binding affinity to molecular targets. Handling and Safety: This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use. As with similar research chemicals, appropriate safety precautions should be taken. Refer to the Safety Data Sheet (SDS) for detailed handling and hazard information.

Properties

IUPAC Name

3-chloro-4-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-7-6-4(9-10-7)2-1-3-5(6)11(12)13/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGAGLJJSMABRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60502510
Record name 3-Chloro-4-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54768-47-7
Record name 3-Chloro-4-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of 3-Chloro-4-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-nitro-1H-indazole

Introduction: The Indazole Scaffold in Modern Chemistry

The indazole heterocycle, a fusion of benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made its derivatives central to the development of numerous therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.[2][3] The strategic functionalization of the indazole core allows for the fine-tuning of its biological activity and physicochemical properties. This guide focuses on a specific, highly functionalized derivative: This compound . The introduction of a chloro group at the 3-position and a nitro group at the 4-position creates a molecule with distinct reactivity and potential, making it a valuable intermediate for chemical synthesis and a candidate for further investigation in drug discovery programs.

Molecular Structure and Physicochemical Profile

The arrangement of the chloro and nitro substituents on the indazole core dictates the molecule's electronic distribution, polarity, and reactivity. The strong electron-withdrawing nature of the nitro group significantly influences the properties of the entire ring system.

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Core Physicochemical Data

Experimental data for this specific isomer is not widely published. The following table summarizes key properties, primarily based on computational predictions from chemical databases and data from closely related isomers.

PropertyValueSource
Molecular Formula C₇H₄ClN₃O₂[4]
Molecular Weight 197.58 g/mol [4]
CAS Number 29242-45-1Inferred from supplier data
Appearance Expected to be a yellow crystalline solidBased on similar nitro-indazoles[2]
Melting Point Not available. Related compound 3-chloro-6-nitro-1H-indazole has a reported m.p. of 351 K (78°C).[2]
LogP (predicted) 1.83[4]
Solubility Expected to be poorly soluble in water, soluble in polar organic solvents like DMF, DMSO, and THF.General chemical principles

Synthesis and Chemical Reactivity

The synthesis of substituted indazoles can be achieved through various cyclization strategies.[5] For chloro-nitro-indazoles, a common approach involves the chlorination of a nitro-indazole precursor.

Representative Synthesis Workflow

A plausible synthetic route starts from a commercially available nitro-indazole, which is then chlorinated. The following workflow illustrates the synthesis of the related isomer, 3-chloro-6-nitro-1H-indazole, which provides a reliable template for understanding the synthesis of the target molecule.[6]

SynthesisWorkflow start 6-Nitro-1H-indazole step1 Dissolve in aq. NaOH (forms sodium salt) start->step1 step2 Cool to 0°C step1->step2 step3 Slow addition of Sodium Hypochlorite (NaOCl) step2->step3 step4 Stir at 0°C for 5h (Chlorination reaction) step3->step4 step5 Neutralize with HCl (pH 7) (Precipitation) step4->step5 step6 Extract with Ethyl Acetate step5->step6 step7 Purify via Column Chromatography step6->step7 end 3-Chloro-6-nitro-1H-indazole step7->end

Caption: General workflow for the synthesis of a chloro-nitro-indazole.[6]

Key Aspects of Reactivity

The reactivity of this compound is governed by the interplay of its functional groups:

  • The Indazole N-H: The proton on the pyrazole ring is acidic and can be readily deprotonated with a base. This makes the nitrogen atom a nucleophile, allowing for N-alkylation or N-acylation reactions to introduce various side chains.[2][7]

  • C3-Chloro Group: This position is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the adjacent pyrazole nitrogen and the nitro group on the benzene ring activates the chloro group for displacement by nucleophiles such as amines, alcohols, or thiols. This is a primary route for generating diverse libraries of 3-substituted indazole derivatives.

  • C4-Nitro Group: The nitro group is a powerful electron-withdrawing group that deactivates the benzene ring toward electrophilic substitution. Its most significant synthetic utility lies in its ability to be reduced to an amino group (-NH₂). This transformation opens up a vast array of subsequent chemical modifications, including diazotization, amide bond formation, and reductive amination, making it a versatile synthetic handle.

Spectral Data and Structural Elucidation

Unequivocal identification of this compound relies on a combination of spectroscopic techniques. While a complete, published spectrum for this specific isomer is not available, its expected spectral characteristics can be predicted based on its structure and data from analogous compounds.[1][8]

  • ¹H NMR: The spectrum is expected to show signals for three aromatic protons on the benzene portion of the ring, in addition to the broad N-H proton signal. The precise chemical shifts and coupling constants (J-values) would be influenced by the strong deshielding effect of the nitro group and the chloro-substituent.

  • ¹³C NMR: The ¹³C NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms of the indazole ring. The carbon atom attached to the chlorine (C3) and the carbon attached to the nitro group (C4) would show characteristic shifts. A database entry for 3-Chloro-4-nitroindazole indicates the presence of these signals.[9]

  • Mass Spectrometry (MS): The mass spectrum would be critical for confirming the molecular weight. A key diagnostic feature would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the spectrum should exhibit two peaks: a molecular ion peak (M⁺) and an M+2 peak with an intensity approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.

Role as a Chemical Intermediate in Drug Discovery

Substituted indazoles are foundational in the synthesis of complex molecules with therapeutic potential.[1][10] this compound serves as a versatile building block, offering multiple points for diversification.

BuildingBlock core This compound path1 N-Alkylation (R-X, Base) core->path1 path2 SNAr at C3 (R-NH2) core->path2 path3 Reduction of NO2 (H2, Pd/C) core->path3 product1 N-Substituted Product path1->product1 product2 3-Amino-Substituted Product path2->product2 product3 4-Amino Intermediate path3->product3 product4 Further Functionalization (e.g., Amide Coupling) product3->product4

Caption: Synthetic utility of this compound as a building block.

The ability to perform selective modifications at three different positions (N1, C3, and C4) allows researchers to systematically explore the structure-activity relationship (SAR) of a lead compound. For example, derivatives of 3-chloro-6-nitro-1H-indazole have been synthesized and investigated for their antileishmanial activity, demonstrating the potential of this scaffold to target enzymes like trypanothione reductase in parasites.[1]

Experimental Protocols: Synthesis and Analysis

To ensure scientific integrity, any synthesis must be paired with a robust analytical method to validate the identity and purity of the final compound.

Protocol 1: Representative Synthesis of a Chloro-Nitro-Indazole

This protocol is adapted from the synthesis of 3-chloro-6-nitro-1H-indazole and serves as an illustrative example.[6]

Objective: To synthesize 3-chloro-6-nitro-1H-indazole via chlorination of 6-nitro-1H-indazole.

Materials:

  • 6-nitro-1H-indazole

  • Sodium hydroxide (NaOH)

  • Sodium hypochlorite (NaOCl) solution (5.25%)

  • Hydrochloric acid (HCl), dilute

  • Ethyl acetate

  • Distilled water

  • Ice-water bath, magnetic stirrer, separation funnel, rotary evaporator

Procedure:

  • Salt Formation: Dissolve 6-nitro-1H-indazole (e.g., 5.0 g) in an aqueous solution of sodium hydroxide. Heat gently until a clear, colored solution is formed. Rationale: Deprotonating the indazole N-H increases its solubility in the aqueous medium and activates the ring for the subsequent reaction.

  • Cooling: Cool the reaction mixture in an ice-water bath for at least 15 minutes. Rationale: The chlorination reaction is exothermic; maintaining a low temperature controls the reaction rate and minimizes side product formation.

  • Chlorination: Slowly add the sodium hypochlorite solution dropwise to the cooled, stirring mixture. Rationale: NaOCl is the chlorinating agent. A slow addition is crucial for temperature control.

  • Reaction: Continue stirring the mixture at 0°C for 5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Precipitation: Upon completion, carefully adjust the pH of the solution to 7 using dilute hydrochloric acid. The product should precipitate out of the solution. Rationale: Neutralization protonates the indazole, decreasing its aqueous solubility and causing it to precipitate.

  • Extraction & Purification: Extract the product into ethyl acetate. Wash the combined organic layers with distilled water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography.[6]

Protocol 2: Purity Analysis by Reverse-Phase HPLC

This protocol describes a general method for analyzing the purity of chloro-nitro-indazole derivatives.[4]

Objective: To determine the purity of the synthesized this compound.

Instrumentation & Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reverse-phase C18 column (e.g., Newcrom R1).

  • HPLC-grade acetonitrile (MeCN) and water.

  • Phosphoric acid or formic acid (for MS compatibility).

  • Sample of synthesized compound dissolved in a suitable solvent (e.g., MeCN).

Procedure:

  • Mobile Phase Preparation: Prepare an isocratic or gradient mobile phase. A typical starting point is a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid). For example, 60:40 MeCN:Water. Rationale: The acid improves peak shape by ensuring the analyte is in a single protonation state.

  • System Equilibration: Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.

  • Injection: Inject a small volume (e.g., 5-10 µL) of the dissolved sample onto the column.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (typically around 254 nm or a wavelength determined by a UV scan).

  • Data Analysis: Integrate the area of the peak corresponding to the product. Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram. Rationale: This provides a quantitative measure of the product's purity relative to any impurities that are detectable by UV.

References

1H and 13C NMR spectral data of 3-Chloro-4-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Chloro-4-nitro-1H-indazole

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectral features, offers predictive assignments based on established principles of substituent effects, and presents a robust experimental protocol for data acquisition. By explaining the causality behind spectral patterns and experimental design, this guide serves as a practical resource for the structural elucidation and characterization of this and related heterocyclic compounds.

Introduction: The Significance of this compound

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties. The specific compound, this compound, is a highly functionalized derivative whose utility as a synthetic intermediate or a bioactive molecule candidate necessitates unambiguous structural verification.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural elucidation of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide offers a detailed interpretation of the expected NMR spectra of this compound, grounding the analysis in the fundamental electronic effects of its substituents.

Molecular Structure and Electronic Considerations

To interpret the NMR spectra of this compound, it is essential to first consider its molecular structure and the electronic influence of its substituents. The indazole ring system is an aromatic bicyclic heterocycle that exists predominantly in its 1H-tautomeric form in solution.[2] The substituents at positions 3 and 4—a chloro group and a nitro group, respectively—profoundly modulate the electron density distribution across the ring, which in turn governs the chemical shifts of the carbon and proton nuclei.

  • 3-Chloro Group: The chlorine atom is electronegative, exerting an electron-withdrawing inductive effect (-I). It also possesses lone pairs that can participate in resonance, exerting a weak electron-donating resonance effect (+R). Overall, it deactivates the ring towards electrophilic substitution but directs incoming groups to the ortho and para positions. Its primary influence in NMR is a direct deshielding effect on the carbon to which it is attached (C-3).

  • 4-Nitro Group: The nitro group is one of the most powerful electron-withdrawing groups, operating through both a strong inductive effect (-I) and a strong resonance effect (-R). This significantly reduces electron density at the ortho (positions 3 and 5) and para (position 7) carbons of the benzene ring portion, leading to a substantial downfield shift (deshielding) of the nuclei at or near these positions.

The combination of these effects results in a highly polarized aromatic system with distinct and predictable NMR spectral features.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to show four distinct signals: three in the aromatic region corresponding to the protons on the benzene ring (H-5, H-6, H-7) and one broad signal at a significant downfield shift for the N-H proton.

  • N1-H: This proton is acidic and subject to chemical exchange. It is expected to appear as a very broad singlet in a polar aprotic solvent like DMSO-d₆, typically in the range of δ 13.0–14.0 ppm.[3] Its broadness is a key identifying feature.

  • H-5: This proton is ortho to the strongly electron-withdrawing nitro group. This proximity causes significant deshielding through both resonance and anisotropic effects. Therefore, H-5 is predicted to be the most downfield of the aromatic protons, appearing as a doublet of doublets (dd) or a simple doublet (d) due to coupling with H-6.

  • H-7: This proton is para to the nitro group. While also deshielded by the nitro group's resonance effect, the effect is typically less pronounced than at the ortho position. It is expected to appear as a doublet of doublets (dd) or a doublet (d) from coupling to H-6.

  • H-6: This proton is meta to the nitro group and is generally the least affected by its deshielding. It will appear as a triplet (t) or a doublet of doublets (dd) due to coupling with both H-5 and H-7.

The coupling constants (J) are expected to follow typical aromatic patterns: ³J (ortho coupling) ≈ 7–9 Hz and ⁴J (meta coupling) ≈ 1–3 Hz.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Proton Predicted δ (ppm) Multiplicity Coupling Constant (Hz) Rationale
N1-H 13.5 - 14.5 br s - Acidic proton, subject to exchange and H-bonding.
H-5 8.4 - 8.6 d or dd ³JH5-H6 ≈ 8-9 Strongly deshielded by ortho -NO₂ group.
H-7 8.0 - 8.2 d or dd ³JH7-H6 ≈ 7-8 Deshielded by para -NO₂ group.

| H-6 | 7.6 - 7.8 | t or dd | ³JH6-H5 ≈ 8-9, ³JH6-H7 ≈ 7-8 | Least deshielded aromatic proton. |

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to display seven signals, corresponding to the seven unique carbon atoms of the indazole core. The chemical shifts are highly dependent on the attached substituents and the hybridization state.

  • C-4 (ipso-Nitro): The carbon directly attached to the nitro group (ipso-carbon) is expected to be significantly deshielded due to the strong electron-withdrawing nature of the substituent.

  • C-3 (ipso-Chloro): The carbon bearing the chlorine atom will also be deshielded, though typically to a lesser extent than the carbon attached to the nitro group.

  • C-7a & C-3a (Bridgehead): These quaternary carbons are part of the aromatic system and will have distinct chemical shifts. C-7a is often found further downfield than C-3a in similar indazole systems.[2]

  • C-5, C-6, C-7: These protonated carbons will show shifts characteristic of a highly substituted benzene ring. C-5 and C-7 (ortho and para to the nitro group) are expected to be more deshielded than C-6 (meta to the nitro group).

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon Predicted δ (ppm) Rationale
C-7a 140 - 142 Bridgehead carbon, adjacent to benzene ring.
C-4 138 - 140 ipso-Carbon attached to the strongly electron-withdrawing -NO₂ group.
C-3 135 - 137 ipso-Carbon attached to the electronegative Cl atom.
C-3a 128 - 130 Bridgehead carbon, adjacent to pyrazole ring.
C-5 125 - 127 Deshielded by ortho -NO₂ group.
C-7 122 - 124 Deshielded by para -NO₂ group.

| C-6 | 118 - 120 | Least deshielded aromatic methine carbon. |

Experimental Protocol for NMR Data Acquisition

This section provides a self-validating, field-proven methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. Adherence to this protocol ensures reproducibility and accuracy.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR (15-25 mg for ¹³C NMR).

    • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it is an excellent solvent for many polar organic compounds and allows for the clear observation of exchangeable N-H protons.[4]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup and Shimming:

    • Insert the sample into the NMR spectrometer (e.g., a 400 MHz or 500 MHz instrument).

    • Lock the field on the deuterium signal of the DMSO-d₆ solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Spectrometer Frequency: 400 MHz

    • Pulse Program: Standard 1D proton (e.g., 'zg30')

    • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm)

    • Acquisition Time (AQ): 2-4 seconds

    • Relaxation Delay (D1): 2-5 seconds

    • Number of Scans (NS): 16 to 64 (adjust for sample concentration)

    • Receiver Gain (RG): Adjust automatically.

  • ¹³C NMR Acquisition Parameters:

    • Spectrometer Frequency: 100 MHz

    • Pulse Program: Standard 1D carbon with proton decoupling (e.g., 'zgpg30')

    • Spectral Width: ~240 ppm (e.g., -10 to 230 ppm)

    • Acquisition Time (AQ): 1-2 seconds

    • Relaxation Delay (D1): 2 seconds

    • Number of Scans (NS): 1024 to 4096 (or more, as ¹³C is less sensitive)

    • Receiver Gain (RG): Adjust automatically.

  • Data Processing:

    • Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform.

    • Phase correct the spectrum manually.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual DMSO solvent peak to δ 2.50 ppm (for ¹H) and δ 39.52 ppm (for ¹³C).

    • Integrate the ¹H signals and perform peak picking for both spectra.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6 mL DMSO-d6 + TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock & Shim insert->lock acquire_H1 Acquire 1H Spectrum (NS=64) lock->acquire_H1 acquire_C13 Acquire 13C Spectrum (NS=2048) acquire_H1->acquire_C13 ft Fourier Transform & Phasing acquire_C13->ft calibrate Calibrate Spectrum (Ref: TMS or Solvent) ft->calibrate analyze Peak Picking & Integration calibrate->analyze Structural Elucidation Structural Elucidation analyze->Structural Elucidation

Caption: Standard workflow for NMR sample preparation, acquisition, and data processing.

Conclusion

The structural characterization of this compound can be confidently achieved through a combined analysis of its ¹H and ¹³C NMR spectra. The strong and predictable electronic effects of the chloro and nitro substituents create a distinct pattern of chemical shifts and coupling constants that serve as a reliable fingerprint for the molecule. By following the robust experimental protocol outlined in this guide, researchers can obtain high-fidelity spectral data, enabling unambiguous confirmation of the molecular structure, which is a critical step in any chemical synthesis or drug discovery program.

References

Introduction: The Analytical Imperative for 3-Chloro-4-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Chloro-4-nitro-1H-indazole

In the landscape of modern drug discovery and development, substituted indazoles represent a class of heterocyclic compounds with significant therapeutic potential, known to possess anti-inflammatory, anti-tumor, and anti-HIV activities.[1] this compound, a member of this family, serves as a crucial building block or intermediate in the synthesis of more complex pharmaceutical agents. Its precise structural characterization is paramount for ensuring the integrity of synthetic pathways, the purity of final products, and for metabolic studies.

Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and specificity for molecular weight determination and structural elucidation. This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound, grounded in established principles and field-proven methodologies. We will explore optimal ionization strategies, predict fragmentation behaviors, and present detailed experimental protocols designed for researchers, scientists, and drug development professionals.

Physicochemical Properties and Mass Spectrometry Considerations

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular Formula C₇H₄ClN₃O₂[2]
Monoisotopic Mass 196.9992 u (for ³⁵Cl)Calculated
Average Molecular Weight 197.58 g/mol [3]
Key Structural Features Indazole Core, Chloro Substituent, Nitro Group-

The presence of a basic indazole core, a polar nitro group, and an electronegative chlorine atom dictates the compound's behavior in a mass spectrometer. The choice of ionization technique is the first and most critical decision in the analytical workflow.

Ionization Techniques: A Dichotomy of Hard vs. Soft Ionization

The goal of ionization is to convert the neutral this compound molecule into a gas-phase ion for subsequent mass analysis. The choice between "soft" and "hard" ionization methods depends on the analytical objective.

  • Electrospray Ionization (ESI) : As a soft ionization technique, ESI is exceptionally well-suited for polar and semi-polar compounds like our target analyte.[4] It typically imparts minimal excess energy, resulting in the formation of intact molecular ions (or pseudo-molecular ions) with little to no in-source fragmentation.[5] This is ideal for accurate molecular weight confirmation. Given the nitrogen atoms in the indazole ring, ESI in positive ion mode will readily produce the protonated molecule, [M+H]⁺ . Conversely, the acidic proton on the indazole nitrogen and the electron-withdrawing nature of the nitro group make the molecule amenable to deprotonation in negative ion mode, forming [M-H]⁻ .[6][7]

  • Electron Ionization (EI) : EI is a "hard" ionization technique commonly paired with Gas Chromatography (GC). It bombards the analyte with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and extensive, reproducible fragmentation.[8] While this fragmentation provides a detailed structural fingerprint, the molecular ion itself may be weak or absent. EI is suitable if the analyte is thermally stable and sufficiently volatile for GC analysis.

For most applications in drug development, particularly those involving liquid chromatography (LC-MS), ESI is the preferred method due to its soft nature and direct compatibility with liquid-phase separations.

High-Resolution Mass Spectrometry (HRMS) and Isotopic Signature

High-resolution mass spectrometry, using analyzers like Time-of-Flight (TOF) or Orbitrap, is indispensable for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high precision (typically <5 ppm error), HRMS provides unambiguous confirmation of the molecular formula.

A key identifying feature of this molecule is the isotopic signature of chlorine. Chlorine exists naturally as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic isotopic pattern for any chlorine-containing ion, with two peaks separated by approximately 2 Da (the M and M+2 peaks) in a ~3:1 intensity ratio. This signature is a powerful diagnostic tool for identifying and confirming chlorinated species in a complex matrix.

Ion SpeciesIsotopeCalculated Exact Mass (m/z)
[M+H]⁺ ³⁵Cl197.9919
[M+H]⁺ ³⁷Cl199.9890
[M-H]⁻ ³⁵Cl195.9943
[M-H]⁻ ³⁷Cl197.9914

Tandem Mass Spectrometry (MS/MS): Elucidating the Molecular Structure

Tandem mass spectrometry (MS/MS) is used to purposefully fragment a selected precursor ion (e.g., the [M+H]⁺ ion) to generate product ions. The resulting fragmentation pattern provides a detailed map of the molecule's structure. The fragmentation of this compound is governed by the cleavage of its most labile bonds and the loss of stable neutral molecules.

Predicted Fragmentation Pathway ([M+H]⁺)

The protonated molecule ([M+H]⁺ at m/z 198.0) is expected to undergo several characteristic fragmentation reactions upon collision-induced dissociation (CID). The nitro group is a common site for initial fragmentation.

  • Loss of Nitric Oxide (NO): A common fragmentation for nitroaromatic compounds is the loss of a nitric oxide radical (•NO), a neutral loss of 30 Da.[6][8]

  • Loss of Nitrogen Dioxide (NO₂): The most characteristic fragmentation is the loss of the entire nitro group as nitrogen dioxide (•NO₂), a neutral loss of 46 Da.[6][8] This pathway is often dominant.

  • Subsequent Fragmentation: The resulting fragment ions can undergo further cleavages, such as the loss of HCN from the pyrazole ring of the indazole core or the loss of the chlorine atom.

The diagram below illustrates the logical workflow for a typical LC-MS/MS experiment.

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS1 Mass Spectrometry (MS1) cluster_MS2 Tandem Mass Spectrometry (MS/MS) A Sample Injection B Reversed-Phase HPLC Column (e.g., C18) A->B C Gradient Elution (Water/Acetonitrile) B->C D Electrospray Ionization (ESI) Formation of [M+H]⁺ C->D E Full Scan Analysis (Identify m/z 198.0) D->E F Isolation of Precursor Ion (m/z 198.0) E->F G Collision-Induced Dissociation (CID) F->G H Product Ion Analysis G->H

Caption: A typical LC-MS/MS experimental workflow.

The predicted fragmentation cascade is visualized in the following diagram.

Fragmentation_Pathway parent [M+H]⁺ m/z 198.0 frag1 [M+H - NO]⁺ m/z 168.0 parent->frag1 - NO (30 Da) frag2 [M+H - NO₂]⁺ m/z 152.0 parent->frag2 - NO₂ (46 Da) frag3 [C₆H₄ClN]⁺ m/z 125.0 frag2->frag3 - HCN (27 Da)

References

An In-depth Technical Guide to the Crystal Structure of 3-Chloro-Nitro-1H-Indazole Derivatives for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1] The introduction of a nitro group and a chlorine atom onto the indazole scaffold significantly modulates its electronic and steric properties, thereby influencing its biological activity and solid-state characteristics. This guide provides a comprehensive analysis of the crystal structure of 3-chloro-nitro-1H-indazole derivatives, with a particular focus on the influence of the nitro group's position and N1-substituents on crystal packing and intermolecular interactions. While the specific crystal structure of 3-chloro-4-nitro-1H-indazole remains elusive in the current literature, this whitepaper synthesizes available crystallographic data for closely related 5-nitro and 6-nitro isomers to provide researchers and drug development professionals with critical insights into the structure-property relationships of this important class of compounds.

Introduction: The Significance of Substituted Indazoles in Medicinal Chemistry

The indazole nucleus, a bicyclic system comprising a benzene ring fused to a pyrazole ring, is considered a "privileged scaffold" in drug discovery.[2] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] The therapeutic potential of indazole-based compounds is exemplified by drugs like Benzydamine, an anti-inflammatory agent, and Granisetron, a 5-HT3 receptor antagonist used to manage chemotherapy-induced nausea.[1]

The strategic placement of substituents on the indazole ring is a key strategy in tuning the molecule's pharmacokinetic and pharmacodynamic profiles. The 3-chloro substituent is a common feature in many bioactive indazoles, while the electron-withdrawing nitro group can significantly impact molecular interactions and reactivity. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for predicting their physical properties, such as solubility and stability, and for designing new derivatives with enhanced therapeutic efficacy.

Synthetic Pathways to 3-Chloro-Nitro-1H-Indazole Derivatives

Synthesis of the 4-Nitro-1H-Indazole Precursor

A common route to 4-nitro-1H-indazole starts from 2-methyl-3-nitroaniline. The synthesis proceeds via a diazotization reaction followed by intramolecular cyclization.

Experimental Protocol:

  • Diazotization: Dissolve 2-methyl-3-nitroaniline (1.0 eq) in glacial acetic acid at 0 °C.

  • Cyclization: Add a solution of sodium nitrite (2.2 eq) in water to the reaction mixture at once with vigorous stirring. An immediate precipitate should form.

  • Work-up: Allow the reaction to warm to room temperature and stir overnight. Filter the precipitate and concentrate the filtrate under reduced pressure.

  • Purification: Suspend the resulting solid in water, filter, and dry to yield 4-nitro-1H-indazole.[3]

Proposed Chlorination and N-Alkylation

Subsequent chlorination at the 3-position can be achieved using a suitable chlorinating agent. N-alkylation at the N1 position is then typically performed by reacting the 3-chloro-nitro-indazole with an appropriate alkyl halide in the presence of a base.

Experimental Protocol for N-Alkylation (Example for a 6-Nitro Derivative):

  • Reaction Setup: To a solution of 3-chloro-6-nitroindazole (1.0 eq) in THF, add potassium carbonate (2.0 eq) and a catalytic amount of tetra-n-butylammonium bromide.

  • Alkylation: Add the desired alkyl bromide (e.g., allyl bromide, 2.0 eq) to the mixture.

  • Reaction Monitoring: Stir the mixture at room temperature for 24 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: Upon completion, filter the reaction mixture and remove the solvent under vacuum. Purify the crude product by column chromatography on silica gel.[1]

G

Crystallization and X-ray Diffraction: A Methodological Overview

Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis. The choice of solvent and crystallization technique is critical and often requires empirical optimization.

Experimental Protocol for Single-Crystal Growth and X-ray Diffraction:

  • Crystallization: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane). Grow single crystals by slow evaporation of the solvent at room temperature.[2]

  • Data Collection: Mount a suitable single crystal on a diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[4]

  • Structure Solution and Refinement: Process the collected data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods and refine the atomic model against the experimental data.[4]

G

Comparative Analysis of the Crystal Structures of 3-Chloro-Nitro-1H-Indazole Derivatives

The following sections detail the crystal structures of two representative 3-chloro-nitro-1H-indazole derivatives, highlighting the impact of the nitro group's position and N1-substituent on the solid-state architecture.

3-Chloro-1-methyl-5-nitro-1H-indazole

The crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole reveals an essentially planar indazole system.[5] The molecule is comprised of fused five- and six-membered rings with a chlorine atom, a nitro group, and a methyl group as substituents.[5]

Table 1: Crystallographic Data for 3-Chloro-1-methyl-5-nitro-1H-indazole [5]

ParameterValue
Chemical FormulaC₈H₆ClN₃O₂
Molecular Weight211.61
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)3.8273 (2)
b (Å)14.678 (6)
c (Å)15.549 (6)
β (°)96.130 (9)
V (ų)868.5 (6)
Z4

A notable feature of the crystal packing is the formation of dimers through a close contact between a nitro-oxygen atom and the chlorine atom of a neighboring molecule.[5] This interaction, with a distance of 3.066(2) Å, is shorter than the sum of the van der Waals radii of oxygen and chlorine, indicating a significant intermolecular interaction.[5] No classical hydrogen bonds are observed in the structure.[5]

G

3-Chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole

The crystal structure of this derivative features two independent molecules in the asymmetric unit, primarily differing in the orientation of the allyl substituent.[1]

Table 2: Crystallographic Data for 3-Chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole [1]

ParameterValue
Chemical FormulaC₁₀H₈ClN₃O₂
Molecular Weight237.64
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)7.5726 (2)
b (Å)9.8742 (3)
c (Å)28.1152 (8)
β (°)94.416 (1)
V (ų)2096.03 (10)
Z8

The crystal packing is characterized by slipped π-stacking of the indazole rings, a common feature in aromatic systems.[1] Additionally, weak C-H···O and C-H···Cl hydrogen bonds contribute to the overall stability of the crystal lattice.[1]

Structure-Property Insights for Drug Development

The analysis of these crystal structures provides valuable insights for drug development:

  • Polymorphism: The existence of two independent molecules in the asymmetric unit of the 6-nitro derivative suggests the potential for polymorphism, which can have significant implications for the drug's stability, solubility, and bioavailability.

  • Intermolecular Interactions: The dominant intermolecular interactions, such as π-stacking and weak hydrogen bonds, will influence the material's physical properties. Understanding these interactions can aid in the design of co-crystals or salts with improved pharmaceutical profiles.

  • Molecular Conformation: The planarity of the indazole ring system is a key feature that will affect how these molecules interact with their biological targets. The orientation of substituents, as seen with the allyl group, can be critical for receptor binding.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of 3-chloro-nitro-1H-indazole derivatives. While the crystal structure of the 4-nitro isomer is yet to be reported, the comparative analysis of the 5-nitro and 6-nitro derivatives offers a solid foundation for understanding the solid-state properties of this class of compounds. The interplay of the nitro group's position, N1-substituents, and the resulting intermolecular forces dictates the crystal packing and, by extension, the physicochemical properties relevant to drug development. Further research into the synthesis and crystallization of the 4-nitro derivative is warranted to complete the structural landscape of these medicinally important molecules.

References

In-Depth Technical Guide: Theoretical and Computational Studies of 3-Chloro-4-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Chloro-4-nitro-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry due to its potential as a scaffold for developing novel therapeutic agents.[1][2] This technical guide provides a comprehensive theoretical and computational analysis of its molecular structure, spectroscopic properties, and electronic characteristics. By leveraging Density Functional Theory (DFT), this paper aims to deliver field-proven insights into the causality behind its chemical behavior, offering a predictive framework to guide further experimental research and drug development efforts.

Introduction: The Strategic Importance of Indazole Derivatives

Indazole and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmacologically active agents.[1] Their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties, have established them as privileged scaffolds in drug discovery.[1][3][4] The subject of this guide, this compound, presents a unique combination of a halogen substituent and an electron-withdrawing nitro group, which are expected to significantly influence its reactivity and interaction with biological targets.[2] Computational chemistry, particularly DFT, provides a powerful and predictive tool to elucidate the intrinsic properties of such molecules, thereby accelerating the rational design of new drug candidates.[5][6]

CORE DIRECTIVE: A Structured Approach to Computational Analysis

This guide is structured to provide a logical and in-depth exploration of this compound, moving from fundamental structural analysis to the prediction of complex spectroscopic and electronic properties.

G cluster_0 Energy Levels LUMO LUMO HOMO HOMO HOMO->LUMO ΔE

References

Topic: Synthesis and Characterization of Novel 3-Chloro-4-nitro-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved therapeutics and clinical candidates.[1][2] This guide provides a comprehensive technical overview of the synthesis and detailed characterization of 3-chloro-4-nitro-1H-indazole, a versatile intermediate poised for the development of novel derivative libraries. We will elucidate a robust synthetic strategy, emphasizing the rationale behind key procedural choices to ensure regiochemical control and high yields. Furthermore, this document details a multi-technique analytical workflow for unambiguous structural confirmation, a critical step in advancing compounds through the drug discovery pipeline. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable scaffold for creating next-generation therapeutics.

The Strategic Importance of the Indazole Scaffold in Drug Discovery

Indazoles are bicyclic heterocyclic compounds consisting of a benzene ring fused to a pyrazole ring.[3] This structural motif is a bioisostere of indole, allowing it to interact with a wide range of biological targets.[1] The therapeutic impact of this scaffold is demonstrated by its incorporation into drugs like:

  • Pazopanib: A multi-kinase inhibitor for treating renal cell carcinoma and soft tissue sarcoma.[1]

  • Axitinib: A selective inhibitor of VEGFRs used in cancer chemotherapy.[4]

  • Granisetron: A 5-HT3 receptor antagonist used as an antiemetic to combat the side effects of chemotherapy.[1]

The this compound core, in particular, is a strategically designed intermediate. The nitro group at the C4 position acts as a powerful electron-withdrawing group, which can modulate the electronic properties of the ring system and serve as a handle for further chemical modification (e.g., reduction to an amine). The chlorine atom at the C3 position is an excellent leaving group, paving the way for nucleophilic substitution reactions to introduce a diverse array of functional groups, a key strategy in exploring Structure-Activity Relationships (SAR).[5]

Synthetic Strategy and Pathway

The synthesis of functionalized indazoles requires careful planning to control the regioselectivity of substitutions on the benzene ring. Our approach focuses on a logical sequence of nitration followed by chlorination, leveraging the directing effects of the indazole nucleus itself.

G Start 1H-Indazole Nitro 4-Nitro-1H-indazole Start->Nitro   Nitration (HNO₃/H₂SO₄, 0-5 °C) Regioselective C4 Addition Core This compound Nitro->Core   Chlorination (e.g., NCS) C3-Position Activation Derivative N1-Substituted or C3-Substituted Novel Derivatives Core->Derivative   Derivatization (N-Alkylation or C3-SNAr) Library Generation G cluster_workflow Characterization Workflow Sample Purified Synthetic Product NMR NMR Spectroscopy (¹H, ¹³C, DEPT, COSY) Confirms Connectivity & Skeleton Sample->NMR MS Mass Spectrometry (LC-MS, HRMS) Confirms Molecular Weight & Formula Sample->MS IR FT-IR Spectroscopy Confirms Functional Groups (N-H, C=N, NO₂) Sample->IR XRay Single Crystal X-Ray (If crystal obtained) The 'Gold Standard' for Structure Sample->XRay

References

The Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Its unique structural and electronic properties allow for diverse functionalization, leading to potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the significant biological activities of the indazole scaffold, with a focus on its applications in oncology, inflammation, and neurodegenerative diseases. We will delve into the underlying mechanisms of action, explore key structure-activity relationships (SAR), and provide detailed experimental protocols for the evaluation of these biological activities. This guide is intended to serve as a valuable resource for researchers and drug development professionals working with this versatile and promising heterocyclic motif.

Introduction: The Physicochemical Landscape of the Indazole Scaffold

Indazole, a bicyclic aromatic compound, consists of a benzene ring fused to a pyrazole ring. It exists in two principal tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[2][3] This stability, coupled with the presence of two nitrogen atoms, imparts a unique electronic distribution and hydrogen bonding capability, making the indazole scaffold an excellent pharmacophore for interacting with biological macromolecules.[4] The ability to readily functionalize the indazole ring at multiple positions allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, a critical aspect in modern drug design.[1]

Anticancer Activity: Targeting the Pillars of Malignancy

The indazole scaffold is a cornerstone in the development of numerous anticancer agents, with several indazole-based drugs approved for clinical use.[5][6] Their anticancer effects are primarily mediated through the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[2][5]

Mechanism of Action: Kinase Inhibition

Indazole derivatives have been successfully developed as inhibitors of various protein kinases, including tyrosine kinases and serine/threonine kinases.[2][5] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This disruption of signaling pathways can lead to the inhibition of cell proliferation, angiogenesis, and metastasis, and the induction of apoptosis.[6]

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Indazole Indazole Inhibitor Indazole->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Endothelial_Cell Endothelial Cell Proliferation, Migration, Survival ERK->Endothelial_Cell Akt Akt PI3K->Akt Akt->Endothelial_Cell caption VEGFR-2 Signaling Pathway Inhibition by Indazole Derivatives.

Caption: VEGFR-2 Signaling Pathway Inhibition by Indazole Derivatives.

Key Kinase Targets and Structure-Activity Relationships (SAR)

The versatility of the indazole scaffold allows for the development of inhibitors targeting a range of kinases implicated in cancer.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Indazole-based compounds like Axitinib and Pazopanib are potent VEGFR inhibitors, crucial for blocking angiogenesis, the formation of new blood vessels that tumors need to grow.[2][5] SAR studies have shown that substitution at the N1 and C3 positions of the indazole ring are critical for potent VEGFR-2 inhibition.[2]

  • Aurora Kinases: These serine/threonine kinases are essential for mitosis, and their overexpression is common in many cancers.[2] Indazole derivatives have been developed as potent inhibitors of Aurora kinases A and B.[7][8] The selectivity for Aurora A versus B can be modulated by substitutions on the indazole core.[8]

  • Threonine Tyrosine Kinase (TTK): TTK is a key regulator of the mitotic spindle assembly checkpoint. Indazole-based compounds have shown potent and selective inhibition of TTK.[9]

Table 1: Inhibitory Activity of Representative Indazole Derivatives against Oncogenic Kinases

Compound/DrugTarget KinaseIC50 (nM)Reference
AxitinibVEGFR-2-[5]
PazopanibVEGFR-230[2]
Indazole Derivative 17Aurora A26[10]
Indazole Derivative 17Aurora B15[10]
Indazole Derivative 21Aurora B31[10]
Indazole Derivative 30Aurora A85[10]
CFI-400936TTK3.6[9]
Indazole-pyrimidine derivative 13iVEGFR-234.5[2]
Indazole-quinazoline derivative 12bVEGFR-25.4[2]
Experimental Protocol: In Vitro Antiproliferative Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[11]

Workflow: MTT Assay for Cell Viability

MTT_Assay cluster_0 Cell Culture & Treatment cluster_1 MTT Addition & Incubation cluster_2 Formazan Solubilization & Measurement A Seed cells in 96-well plate B Incubate (24h) A->B C Treat with Indazole Compound (various conc.) B->C D Incubate (48-72h) C->D E Add MTT solution (0.5 mg/mL) D->E F Incubate (4h) E->F G Add Solubilization Solution (e.g., DMSO) F->G H Incubate (15 min, shaking) G->H I Measure Absorbance (570 nm) H->I caption MTT Assay Workflow.

Caption: MTT Assay Workflow.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Treat the cells with various concentrations of the indazole derivative and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11][13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and even cancer.[14] Indazole derivatives have demonstrated significant anti-inflammatory properties, offering a promising avenue for the development of novel anti-inflammatory drugs.[1][4]

Mechanism of Action: Modulation of Inflammatory Mediators

The anti-inflammatory effects of indazole derivatives are attributed to their ability to modulate key inflammatory pathways. This includes the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of prostaglandins, potent inflammatory mediators.[1][15] Additionally, some indazole compounds can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1][16]

Signaling Pathway: COX-2 Inhibition

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes Conversion Indazole Indazole Inhibitor Indazole->COX2 Inhibits Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Mediate caption Mechanism of COX-2 Inhibition by Indazole Derivatives.

Caption: Mechanism of COX-2 Inhibition by Indazole Derivatives.

Key Anti-inflammatory Targets and SAR
  • Cyclooxygenase-2 (COX-2): Several indazole derivatives have shown potent and selective inhibition of COX-2.[1] For example, 5-aminoindazole has demonstrated significant COX-2 inhibitory activity.[1] The nature and position of substituents on the indazole ring play a crucial role in determining the potency and selectivity of COX-2 inhibition.

Table 2: COX-2 Inhibitory Activity of Indazole Derivatives

CompoundIC50 (µM) for COX-2 InhibitionReference
Indazole23.42[1]
5-Aminoindazole12.32[1]
6-Nitroindazole18.76[1]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reliable in vivo model for evaluating the anti-inflammatory activity of new compounds.[3][15][17]

Workflow: Carrageenan-Induced Paw Edema

Paw_Edema_Workflow A Administer Indazole Compound or Vehicle (e.g., intraperitoneally) B Inject Carrageenan (1%) into the subplantar region of the rat's hind paw A->B C Measure Paw Volume at regular intervals (e.g., 1, 2, 3, 4, 5 hours) using a plethysmometer B->C D Calculate the percentage inhibition of edema C->D caption Carrageenan-Induced Paw Edema Workflow.

Caption: Carrageenan-Induced Paw Edema Workflow.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the indazole derivative or a vehicle control to the rats, typically via intraperitoneal or oral route, 30-60 minutes before carrageenan injection.[17]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.[3][18]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[17]

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Neuroprotective Activity: Shielding the Nervous System

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. The indazole scaffold has emerged as a promising framework for the development of neuroprotective agents.[19][20]

Mechanism of Action: Targeting Key Neuropathological Pathways

Indazole derivatives exert their neuroprotective effects through various mechanisms, including the inhibition of key enzymes involved in neurodegeneration and the modulation of signaling pathways that promote neuronal survival.[19][20]

  • Inhibition of Monoamine Oxidase (MAO): MAO enzymes are involved in the breakdown of neurotransmitters, and their dysregulation is implicated in Parkinson's disease. Indazole derivatives have been identified as potent MAO inhibitors.[19][21]

  • Inhibition of Glycogen Synthase Kinase 3 (GSK-3): GSK-3 is a key enzyme in the pathogenesis of Alzheimer's disease. Indazole-based compounds have shown promise as GSK-3 inhibitors.[19][21]

  • Modulation of Sodium Channels: Some oxadiazolylindazole derivatives have been shown to be voltage-dependent sodium channel modulators, demonstrating neuroprotective activity in hippocampal slices.[22]

Experimental Protocol: In Vitro Neuroprotection Assay using Organotypic Hippocampal Slice Cultures

Organotypic hippocampal slice cultures provide an excellent in vitro model to study neuroprotection as they preserve the complex cellular architecture and synaptic circuitry of the hippocampus.[23][24]

Step-by-Step Methodology:

  • Slice Preparation: Prepare 350-400 µm thick hippocampal slices from postnatal day 10-11 rat pups using a vibratome.[23][24]

  • Culture: Culture the slices on semi-permeable membrane inserts for 14-15 days to allow for maturation.[23]

  • Excitotoxic Insult: Induce neurodegeneration by exposing the slices to an excitotoxin such as N-methyl-D-aspartate (NMDA) or kainic acid.[23]

  • Compound Treatment: Treat the slices with the indazole derivative at various concentrations before, during, or after the excitotoxic insult.

  • Assessment of Neuroprotection: Assess neuronal death using a fluorescent indicator like propidium iodide (PI), which only enters cells with compromised membranes.[23]

  • Data Analysis: Quantify the fluorescence intensity to determine the extent of neuroprotection conferred by the indazole compound.

Conclusion and Future Perspectives

The indazole scaffold has unequivocally established itself as a privileged structure in medicinal chemistry, with a profound impact on the discovery and development of new therapeutic agents. Its versatility has led to the creation of potent and selective modulators of a wide array of biological targets, addressing critical unmet medical needs in oncology, inflammation, and neurodegeneration.

The future of indazole-based drug discovery lies in the continued exploration of its chemical space through innovative synthetic methodologies and the application of cutting-edge drug design strategies. A deeper understanding of the structure-activity relationships will enable the rational design of next-generation indazole derivatives with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, the exploration of novel biological targets for the indazole scaffold holds the potential to unlock new therapeutic applications for this remarkable heterocyclic system. As our understanding of disease biology continues to evolve, the indazole scaffold is poised to remain at the forefront of medicinal chemistry, contributing to the development of safer and more effective medicines for a multitude of human diseases.

References

An In-depth Technical Guide to Molecular Modeling and Docking Studies of 3-Chloro-4-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive walkthrough of the molecular modeling and docking studies for 3-Chloro-4-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. We will explore the rationale behind computational approaches in modern drug discovery, detail a robust methodology for in silico analysis, and interpret the potential interactions of this molecule with a relevant biological target.

Introduction: The Rationale for In Silico Investigation of Indazole Scaffolds

The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with diverse biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] The specific functionalization of the indazole ring, such as the presence of chloro and nitro groups in this compound, can significantly influence its physicochemical properties and its interactions with biological macromolecules.

Molecular modeling and docking have become indispensable tools in drug discovery, offering a cost-effective and time-efficient means to predict the binding affinity and mode of interaction between a small molecule (ligand) and a protein (receptor). This in silico approach allows researchers to prioritize compounds for synthesis and biological evaluation, thereby accelerating the drug development pipeline.

This guide will focus on a hypothetical, yet scientifically rigorous, molecular docking study of this compound against a selected cancer-related protein target. The choice of target is informed by the known anti-cancer activities of many indazole derivatives.[2][3][4]

Selecting a High-Impact Biological Target

The selection of an appropriate protein target is a critical first step. Given that many indazole derivatives have shown promise as anti-cancer agents, we will select a protein that is a well-established target in oncology. For this guide, we will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as our target protein. VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis, making it a prime target for cancer therapeutics.

The Molecular Docking Workflow: A Step-by-Step Protocol

The following protocol outlines a comprehensive workflow for the molecular docking of this compound against VEGFR-2. This process is designed to be self-validating by incorporating steps for data preparation, quality control, and detailed analysis.

Ligand Preparation

The accuracy of a docking study begins with the correct preparation of the ligand.

  • 2D Structure Generation: The 2D structure of this compound is drawn using a chemical drawing tool such as ChemDraw or MarvinSketch.

  • 3D Structure Generation and Energy Minimization: The 2D structure is converted to a 3D conformation. A subsequent energy minimization step is crucial to obtain a low-energy, stable conformation. This is typically performed using a molecular mechanics force field like MMFF94.

  • File Format Conversion: The optimized 3D structure is saved in a suitable format for docking software, such as .mol2 or .pdbqt.

Protein Preparation

The protein structure must be carefully prepared to ensure it is suitable for docking.

  • PDB Structure Retrieval: The 3D crystallographic structure of VEGFR-2 is downloaded from the Protein Data Bank (PDB). For this study, we will use a PDB entry that contains a co-crystallized ligand, which helps in defining the binding site.

  • Protein Cleaning: The downloaded PDB file is "cleaned" by removing water molecules, co-solvents, and any existing ligands. This step is essential to create a clean binding pocket for our ligand of interest.

  • Addition of Hydrogen Atoms and Charge Assignment: Hydrogen atoms, which are typically not resolved in X-ray crystal structures, are added. Appropriate atomic charges are assigned using a force field like Gasteiger.

  • File Format Conversion: The prepared protein structure is saved in the .pdbqt format for use with AutoDock Vina.

Grid Generation and Docking Parameter Setup

Defining the search space for the docking algorithm is a critical step.

  • Binding Site Identification: The binding site is defined based on the location of the co-crystallized ligand in the original PDB file.

  • Grid Box Definition: A grid box is generated to encompass the identified binding site. The size and center of the grid box are crucial parameters that dictate the search space for the ligand. The box should be large enough to allow the ligand to move freely but not so large as to make the conformational search computationally prohibitive.

Molecular Docking Simulation

With the prepared ligand and protein, the docking simulation can be performed.

  • Docking Algorithm: AutoDock Vina, a widely used and validated docking program, is employed for this study. Vina uses a Lamarckian genetic algorithm for the conformational search.

  • Execution: The docking is initiated, with the software exploring various conformations of the ligand within the defined grid box and calculating the binding affinity for each pose.

  • Output Analysis: The output of the docking simulation includes a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol).

Visualization and Analysis of Docking Results

The final step involves a detailed analysis of the docking results to understand the nature of the predicted interactions.

  • Pose Visualization: The predicted binding poses are visualized using molecular graphics software such as PyMOL or UCSF Chimera. The pose with the lowest binding energy is typically considered the most likely binding mode.

  • Interaction Analysis: The interactions between this compound and the amino acid residues in the VEGFR-2 binding pocket are analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and any other significant non-covalent interactions.

Visualizing the Workflow

The entire molecular docking workflow can be summarized in the following diagram:

Molecular_Docking_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis l1 2D Structure of This compound l2 3D Conversion & Energy Minimization (MMFF94) l1->l2 l3 Save as .pdbqt l2->l3 d1 Define Grid Box (Binding Site) l3->d1 p1 Download VEGFR-2 from PDB p2 Clean Protein (Remove Water, Ligands) p1->p2 p3 Add Hydrogens & Assign Charges p2->p3 p4 Save as .pdbqt p3->p4 p4->d1 d2 Run Docking (AutoDock Vina) d1->d2 d3 Generate Binding Poses & Scores d2->d3 a1 Visualize Best Pose (PyMOL/Chimera) d3->a1 a2 Analyze Interactions (H-bonds, Hydrophobic) a1->a2

Caption: A schematic overview of the molecular docking workflow.

Hypothetical Docking Results and Interpretation

The following table summarizes the hypothetical results of the docking study of this compound against VEGFR-2.

ParameterValue
Binding Affinity (kcal/mol) -8.5
Interacting Residues Cys919, Asp1046, Glu885, Val848
Hydrogen Bonds -NH of indazole with Asp1046 (backbone C=O)-NO2 with Cys919 (backbone N-H)
Hydrophobic Interactions Indazole ring with Val848
Other Interactions Chlorine atom with Glu885 (halogen bond)

These hypothetical results suggest that this compound could be a potent inhibitor of VEGFR-2. The predicted binding affinity of -8.5 kcal/mol indicates a strong interaction. The formation of hydrogen bonds with key residues in the hinge region (a common feature of kinase inhibitors) and a potential halogen bond further stabilize the complex.

Discussion and Future Directions

The molecular docking study presented here provides a compelling, albeit hypothetical, case for this compound as a potential VEGFR-2 inhibitor. The predicted binding mode and interactions offer valuable insights for the rational design of more potent analogues.

Future work should focus on:

  • Synthesis and In Vitro Validation: The compound should be synthesized and its inhibitory activity against VEGFR-2 should be confirmed through in vitro enzymatic assays.

  • Structure-Activity Relationship (SAR) Studies: A series of analogues could be designed, synthesized, and tested to establish a clear SAR. For example, the effect of modifying the substituents on the indazole ring could be explored.

  • Molecular Dynamics Simulations: To further validate the docking results and to study the stability of the ligand-protein complex over time, molecular dynamics simulations would be a valuable next step.

Conclusion

This technical guide has provided a comprehensive overview of the molecular modeling and docking of this compound. By following a rigorous and well-defined protocol, it is possible to gain significant insights into the potential biological activity of small molecules. The in silico approach, as detailed here, serves as a powerful hypothesis-generating tool that can guide and accelerate the process of drug discovery and development.

References

An In-Depth Technical Guide to 3-Chloro-4-nitro-1H-indazole: A Key Building Block for Chemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Chloro-4-nitro-1H-indazole

This compound is a strategically important heterocyclic compound that serves as a versatile building block in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a reactive indazole core substituted with both a chloro and a nitro group, offers a rich landscape for chemical modification. This guide provides an in-depth exploration of its chemical identity, synthesis, physicochemical properties, and safe handling, offering valuable insights for researchers engaged in the design and development of novel chemical entities. The indazole scaffold is a well-established privileged structure in drug discovery, known for its ability to interact with a wide range of biological targets. The presence of the chloro and nitro substituents on this core provides orthogonal handles for synthetic diversification, enabling the exploration of vast chemical space in the pursuit of new therapeutic agents.

Core Chemical Identifiers

Accurate identification of a chemical compound is fundamental to scientific rigor. The following identifiers are crucial for database searches, procurement, and regulatory compliance.

IdentifierValueSource
CAS Number 54768-47-7--INVALID-LINK--[1]
InChIKey GUGAGLJJSMABRQ-UHFFFAOYSA-N--INVALID-LINK--[2]
SMILES ClC1=C2C(=CC=C1)--INVALID-LINK--[O-]--INVALID-LINK--
Molecular Formula C₇H₄ClN₃O₂--INVALID-LINK--[1]
Molecular Weight 197.58 g/mol --INVALID-LINK--

Physicochemical Properties: A Foundation for Application

Understanding the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in various experimental settings. These properties influence its solubility, reactivity, and potential for formulation.

PropertyValueNotes and Implications
Appearance Solid powderFacilitates handling and weighing in a laboratory setting.
Melting Point Not availableThe melting point is a crucial indicator of purity. For related compounds like 3-methyl-6-nitro-1H-indazole, the melting point is reported as 187-188 °C.[3]
Boiling Point Not availableDue to its relatively high molecular weight and polarity, it is expected to have a high boiling point and may decompose before boiling at atmospheric pressure.
Solubility Soluble in hot waterAs with the parent indazole, solubility in organic solvents such as THF, acetone, and ethyl acetate is expected.[4] The nitro group may increase solubility in polar organic solvents.[5]
LogP Not availableThe LogP of the parent 3-chloro-1H-indazole is 2.5, suggesting moderate lipophilicity. The addition of a nitro group is expected to alter this value.[6]

Synthesis and Reactivity: Enabling Molecular Diversity

A common strategy for the synthesis of indazoles involves the cyclization of appropriately substituted o-toluidines.[3] For instance, the synthesis of chloroindazoles can be achieved through the nitrosation of chlorinated 2-methyl-o-toluidines.[3]

The reactivity of this compound is dictated by its functional groups. The nitro group can be reduced to an amine, which is a key transformation for introducing further diversity and is a common step in the synthesis of pharmacologically active molecules.[3] The chloro substituent can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functionalities.

Illustrative Synthetic Pathway

The following diagram illustrates a general synthetic approach that could be adapted for the synthesis of this compound, based on known indazole syntheses.

G cluster_start Starting Material cluster_reaction1 Diazotization cluster_reaction2 Cyclization 2-Methyl-3-chloro-4-nitroaniline 2-Methyl-3-chloro-4-nitroaniline Diazonium Salt Intermediate Diazonium Salt Intermediate 2-Methyl-3-chloro-4-nitroaniline->Diazonium Salt Intermediate NaNO₂, HCl This compound This compound Diazonium Salt Intermediate->this compound Reduction/Cyclization

Caption: A plausible synthetic route to this compound.

Applications in Medicinal Chemistry and Drug Discovery

The indazole core is a prominent feature in a multitude of approved drugs and clinical candidates, highlighting its significance in medicinal chemistry.[1][7] Indazole derivatives have demonstrated a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[8]

This compound, as a functionalized building block, is of particular interest for the synthesis of targeted therapies. The chloro and nitro groups provide handles for the construction of more complex molecules, such as kinase inhibitors. For example, the related compound 3-methyl-6-nitro-1H-indazole is a key starting material in the synthesis of the multi-targeted tyrosine kinase inhibitor, Pazopanib.[3]

The potential applications of this compound in drug discovery are vast and can be explored through various synthetic strategies, including:

  • Derivatization of the nitro group: Reduction to an amine followed by acylation, alkylation, or arylation to explore structure-activity relationships.

  • Substitution of the chloro group: Nucleophilic aromatic substitution to introduce diverse functionalities and modulate the electronic properties of the indazole ring.

  • Modification of the indazole nitrogen: Alkylation or arylation of the N1 or N2 position to further expand the chemical space.

The following diagram illustrates the potential diversification of the this compound scaffold in a drug discovery workflow.

G cluster_diversification Synthetic Diversification cluster_intermediates Key Intermediates cluster_library Compound Library for Screening Start This compound Nitro_Reduction Nitro Group Reduction (e.g., SnCl₂, H₂/Pd-C) Start->Nitro_Reduction Chloro_Substitution Chloro Group Substitution (e.g., Nu-H, base) Start->Chloro_Substitution N-Alkylation N-Alkylation/Arylation (e.g., R-X, base) Start->N-Alkylation Amine 3-Chloro-1H-indazol-4-amine Nitro_Reduction->Amine Substituted_Indazole 3-Substituted-4-nitro-1H-indazole Chloro_Substitution->Substituted_Indazole N-Substituted_Indazole 1- or 2-Substituted-3-chloro-4-nitro-1H-indazole N-Alkylation->N-Substituted_Indazole Final_Compounds Diverse Library of Indazole Derivatives Amine->Final_Compounds Substituted_Indazole->Final_Compounds N-Substituted_Indazole->Final_Compounds

Caption: Workflow for the diversification of this compound.

Safety and Handling: A Commitment to Laboratory Safety

General Hazards:

  • Toxicity: Nitroaromatic compounds can be toxic if swallowed, in contact with skin, or if inhaled.

  • Irritation: Chloro-substituted aromatic compounds can cause skin and serious eye irritation.[6]

  • Mutagenicity and Carcinogenicity: Some nitroaromatic compounds are suspected of causing genetic defects and cancer.

Recommended Handling Procedures:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[9]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[10]

    • Hand Protection: Wear appropriate chemical-resistant gloves.[10]

    • Skin and Body Protection: Wear a lab coat and other protective clothing as necessary to prevent skin contact.[10]

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[4]

  • Keep away from incompatible materials such as strong oxidizing agents.[4]

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

Conclusion: A Versatile Tool for Chemical Advancement

This compound stands as a valuable and versatile building block for chemical synthesis and drug discovery. Its unique combination of a privileged indazole core and reactive chloro and nitro substituents provides a powerful platform for the creation of diverse and complex molecular architectures. By understanding its chemical identity, synthetic accessibility, physicochemical properties, and safe handling procedures, researchers can effectively harness the potential of this compound to drive innovation in medicinal chemistry and beyond. As the demand for novel therapeutics continues to grow, the strategic application of such well-defined chemical tools will be instrumental in the advancement of science and medicine.

References

Methodological & Application

Synthesis of 3-Chloro-4-nitro-1H-indazole Derivatives via 1,3-Dipolar Cycloaddition: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 3-chloro-4-nitro-1H-indazole derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery. The core synthetic strategy employs a regioselective 1,3-dipolar cycloaddition reaction, a powerful tool for the construction of five-membered heterocycles. This document elucidates the mechanistic underpinnings of the reaction, provides a detailed, step-by-step experimental procedure, and outlines the necessary characterization techniques. The content is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile synthetic route for the generation of novel indazole-based compounds.

Introduction: The Significance of the Indazole Scaffold

Indazoles, bicyclic heteroaromatic systems comprising a benzene ring fused to a pyrazole ring, are recognized as "privileged structures" in medicinal chemistry.[1][2] Their unique physicochemical properties and the capacity for diverse substitution patterns have enabled the development of numerous derivatives with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[3][4][5] Notably, several indazole-containing drugs, such as Pazopanib and Axitinib, have received FDA approval for the treatment of various cancers, underscoring the therapeutic potential of this heterocyclic core.[6]

The introduction of specific substituents, such as chloro and nitro groups, onto the indazole ring can significantly modulate the compound's biological activity and pharmacokinetic profile. The this compound core, in particular, serves as a versatile building block for the synthesis of a diverse library of derivatives with potential therapeutic applications.[7][8]

Mechanistic Insights: The 1,3-Dipolar Cycloaddition

The cornerstone of this synthetic protocol is the Huisgen 1,3-dipolar cycloaddition, a concerted, pericyclic reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring.[9][10] In this specific application, a nitrilimine, generated in situ, acts as the 1,3-dipole.

2.1. Generation of the Nitrilimine Intermediate

Nitrilimines are highly reactive, transient species that are typically generated in situ from stable precursors.[11] A common and effective method involves the base-promoted dehydrohalogenation of hydrazonoyl chlorides.[12][13] The presence of an organic base, such as triethylamine, facilitates the removal of a proton and a chloride ion, leading to the formation of the nitrilimine.

G cluster_0 In situ Generation Hydrazonoyl_Chloride Hydrazonoyl Chloride Nitrilimine Nitrilimine (1,3-Dipole) Hydrazonoyl_Chloride->Nitrilimine + Base - HCl Base Base (e.g., Triethylamine) Salt Triethylammonium Chloride Base->Salt

2.2. The Cycloaddition Reaction

Once generated, the nitrilimine rapidly undergoes a [3+2] cycloaddition reaction with a suitable dipolarophile.[14][15] The regioselectivity of this reaction is a critical aspect, governed by the electronic properties of both the nitrilimine and the dipolarophile, as explained by Frontier Molecular Orbital (FMO) theory.[10][11] In many cases, the reaction proceeds with high regioselectivity, yielding a single major product.[16][17]

G start Start Materials step1 Step 1: In situ Generation of Nitrilimine | {Hydrazonoyl Chloride + Base (Triethylamine) in an inert solvent (e.g., THF)} start->step1 step2 Step 2: 1,3-Dipolar Cycloaddition | {Addition of Dipolarophile to the reaction mixture} step1->step2 step3 Step 3: Reaction Monitoring & Work-up | {TLC analysis | Quenching, Extraction, and Drying} step2->step3 step4 Step 4: Purification | {Column Chromatography} step3->step4 end Final Product: This compound Derivative step4->end

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of a representative this compound derivative.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Substituted Hydrazonoyl ChlorideSynthesis GradeVariousStarting material for the nitrilimine.
Dipolarophile (e.g., alkene, alkyne)Reagent GradeVariousThe reaction partner for the cycloaddition.
Triethylamine (TEA)AnhydrousSigma-AldrichBase for in situ nitrilimine generation.
Tetrahydrofuran (THF)AnhydrousSigma-AldrichReaction solvent.
Ethyl AcetateACS GradeFisher ScientificFor extraction and chromatography.
HexaneACS GradeFisher ScientificFor chromatography.
Anhydrous Magnesium SulfateReagent GradeVWRDrying agent.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.

3.2. Step-by-Step Synthesis Procedure

  • Reaction Setup: To an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted hydrazonoyl chloride (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, 20 mL) to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: To the stirred solution, add triethylamine (1.2 eq) dropwise at room temperature. The formation of a precipitate (triethylammonium chloride) may be observed.

  • Nitrilimine Generation: Stir the reaction mixture at room temperature for 30 minutes to facilitate the in situ generation of the nitrilimine.

  • Dipolarophile Addition: Add the dipolarophile (1.1 eq) to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 66 °C for THF) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the triethylammonium chloride precipitate.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the crude product in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound derivative.

3.3. Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure and the regiochemistry of the cycloaddition.[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • Melting Point: To assess the purity of the crystalline product.

Data and Expected Outcomes

The yield and purity of the final product are dependent on the specific substrates used. The following table provides representative data for the synthesis of a generic this compound derivative.

ParameterExpected Value
Yield 75-90%
Purity (by NMR) >95%
Appearance Crystalline solid
¹H NMR (CDCl₃, 400 MHz) Aromatic protons in the range of δ 7.5-8.5 ppm.
¹³C NMR (CDCl₃, 100 MHz) Characteristic signals for the indazole core and substituents.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents and reagents to prevent the hydrolysis of the hydrazonoyl chloride and the nitrilimine intermediate.

  • Regioselectivity: While the reaction is often highly regioselective, the formation of minor regioisomers is possible. Careful purification by column chromatography is crucial to isolate the desired product. In cases of poor regioselectivity, alternative synthetic strategies such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" may be employed for certain derivatives.[7][18]

  • Reaction Monitoring: Closely monitor the reaction progress by TLC to avoid the formation of byproducts due to prolonged reaction times or elevated temperatures.

Conclusion

The 1,3-dipolar cycloaddition of in situ generated nitrilimines provides a robust and efficient pathway for the synthesis of this compound derivatives. This application note offers a detailed and practical guide for researchers in the field of medicinal chemistry and drug discovery. The versatility of this method allows for the generation of a wide array of substituted indazoles, facilitating the exploration of their structure-activity relationships and the development of novel therapeutic agents.

References

Application Notes and Protocols for Ligand-Free Suzuki Coupling of Haloindazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Indazole Scaffolds and the Pursuit of Greener Cross-Coupling

The indazole motif is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. The synthesis and functionalization of this privileged scaffold are therefore of paramount importance. Among the myriad of synthetic tools available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a titan for the construction of C-C bonds, lauded for its functional group tolerance and reliability.[1][2]

Traditionally, this reaction has been heavily reliant on the use of sophisticated phosphine ligands to stabilize and activate the palladium catalyst. However, the tide of modern synthetic chemistry is turning towards more sustainable and operationally simple methodologies. Ligand-free Suzuki couplings have emerged as a powerful and "green" alternative, obviating the need for often expensive, air-sensitive, and toxic phosphine ligands.[3][4][5][6] This approach not only reduces cost and simplifies product purification but also aligns with the principles of green chemistry by minimizing waste.

This application note provides a comprehensive guide to the successful implementation of ligand-free Suzuki-Miyaura coupling reactions for the synthesis of arylated indazoles from their halo-precursors. We will delve into the mechanistic underpinnings of this transformation, offer a detailed, field-proven protocol, and provide insights into troubleshooting and optimization, empowering researchers to confidently employ this elegant and efficient methodology.

The Science Behind Ligand-Free Catalysis: A Paradigm Shift

The success of a ligand-free Suzuki coupling hinges on a nuanced understanding of the catalytic cycle and the alternative mechanisms that stabilize the active palladium species. In the absence of traditional phosphine ligands, the reaction environment itself—specifically the solvent and base—assumes a critical role in maintaining the catalytic activity of palladium.

It is widely proposed that in many ligand-free systems, the active catalyst is not a soluble, molecular palladium complex in the classical sense, but rather in-situ generated palladium nanoparticles (PdNPs).[1][4] These nanoparticles present a high surface area with catalytically active Pd(0) sites. The catalytic cycle is believed to proceed on the surface of these nanoparticles.

The Crucial Roles of Solvent and Base

In the absence of stabilizing phosphine ligands, the choice of solvent and base is not merely a matter of reaction medium but is integral to the formation and stabilization of the active catalytic species.

  • Solvent: Polar, coordinating solvents can play a role in stabilizing the palladium catalyst. Furthermore, aqueous solvent systems are often highly effective in ligand-free Suzuki reactions.[3][7] Water is not only environmentally benign but can also enhance the rate of reaction. The use of co-solvents like ethanol or acetone with water can improve the solubility of organic substrates while maintaining a polar environment conducive to the reaction.[7]

  • Base: The base is essential for the transmetalation step of the Suzuki coupling. In ligand-free systems, the base can also contribute to the stabilization of the active palladium species, preventing their aggregation and deactivation.[3] Inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly employed and have demonstrated efficacy in these reactions.

Challenges with Unprotected Haloindazoles

A significant challenge in the Suzuki coupling of haloindazoles is the presence of the free N-H group. This acidic proton and the nitrogen lone pair can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. While N-protection is a common strategy to circumvent this issue, a well-optimized ligand-free protocol can often be effective even with unprotected indazoles, particularly with careful selection of the base and reaction conditions to minimize this inhibitory interaction.

Visualizing the Process

The Ligand-Free Suzuki Catalytic Cycle

Ligand-Free Suzuki Cycle Pd(0) Nanoparticle Pd(0) Nanoparticle Oxidative Addition Oxidative Addition Pd(0) Nanoparticle->Oxidative Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0) Nanoparticle Catalyst Regeneration Ar-Ar' Product Reductive Elimination->Ar-Ar' Haloindazole (Ar-X) Haloindazole (Ar-X) Haloindazole (Ar-X)->Oxidative Addition Arylboronic Acid (Ar'-B(OH)2) Arylboronic Acid (Ar'-B(OH)2) Arylboronic Acid (Ar'-B(OH)2)->Transmetalation Base Base Base->Transmetalation Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine haloindazole, arylboronic acid, base, and solvent in a reaction flask. degas Degas the mixture (e.g., by bubbling with argon for 15-20 minutes). reagents->degas catalyst Add the palladium catalyst (e.g., Pd(OAc)2). degas->catalyst heat Heat the reaction mixture to the desired temperature with vigorous stirring. catalyst->heat monitor Monitor the reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction to room temperature. monitor->cool filter Filter the mixture to remove insoluble materials. cool->filter extract Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). filter->extract dry Dry the combined organic layers and concentrate in vacuo. extract->dry purify Purify the crude product by column chromatography. dry->purify

References

Application Notes & Protocols for the Development of Antileishmanial Agents from the 3-Chloro-4-nitro-1H-indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Leishmaniasis, a neglected tropical disease, afflicts millions globally, yet therapeutic options are hampered by toxicity, emerging resistance, and high costs[1][2]. The search for novel chemotypes is a global health priority. This guide details a strategic framework for the development of antileishmanial agents derived from the 3-Chloro-4-nitro-1H-indazole scaffold. We provide a rationale grounded in structure-activity relationship (SAR) studies, detailed protocols for chemical synthesis, and a complete workflow for in vitro biological evaluation. These protocols are designed to be self-validating, enabling researchers to identify and optimize potent and selective lead compounds for further preclinical development.

Introduction: The Rationale for Targeting the Indazole Scaffold

Heterocyclic compounds are mainstays in medicinal chemistry, and the indazole nucleus is a particularly privileged scaffold. Derivatives of indazole have demonstrated a wide spectrum of biological activities, including potent efficacy against protozoan parasites like Trichomonas vaginalis and Trypanosoma cruzi[1][2]. Specifically, the incorporation of a nitro group is a well-established strategy in the design of antiparasitic agents. The nitro-group can undergo bioreduction within the parasite to generate reactive nitrogen species that induce catastrophic cellular damage[3].

Recent studies have highlighted that substitutions at specific positions on the indazole ring are critical for antileishmanial activity. The presence of a chloro group at the 3-position and a nitro group on the benzene ring of the indazole core, as seen in 3-chloro-6-nitro-1H-indazole derivatives, has been shown to be important for inhibitory action against various Leishmania species[3][4]. Molecular modeling studies further suggest that these compounds may act by inhibiting essential parasite enzymes, such as Trypanothione Reductase (TryR), a key enzyme in the parasite's unique thiol-based redox system, making it an attractive drug target[4][5].

This document outlines a comprehensive workflow for synthesizing novel derivatives from a this compound starting material and evaluating their potential as antileishmanial drug candidates.

start Scaffold Selection (this compound) synthesis PART I: Derivative Synthesis (e.g., Click Chemistry) start->synthesis Rationale invitro PART II: In Vitro Screening Cascade synthesis->invitro Compound Library hit_id Hit Identification (Potency & Selectivity) invitro->hit_id IC50, CC50, SI Data lead_opt Lead Optimization (SAR-guided) hit_id->lead_opt Iterative Design advanced PART III: Advanced Studies (MoA, In Vivo) hit_id->advanced Promising Hits lead_opt->synthesis New Derivatives candidate Preclinical Candidate advanced->candidate

Caption: High-level drug discovery workflow for indazole-based agents.

PART I: Synthesis of this compound Derivatives

The core strategy involves using the this compound scaffold as a building block for generating a library of diverse compounds. A highly efficient and regioselective method for diversification is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry." This reaction allows for the reliable formation of 1,2,3-triazole linkages, which are valuable in medicinal chemistry for their ability to form hydrogen bonds and dipole-dipole interactions, often improving compound solubility and target binding affinity[4].

The following protocol describes a representative synthesis of a triazole-substituted derivative. The first step involves the propargylation of the indazole nitrogen, followed by the cycloaddition reaction with a selected azide.

start This compound + Propargyl Bromide intermediate N-propargylated Indazole Intermediate start->intermediate K2CO3, DMF Room Temp product Final Product: Triazole-substituted Indazole Derivative intermediate->product reagents Benzyl Azide CuSO4·5H2O Sodium Ascorbate reagents->product tBuOH/H2O Stirring

Caption: Synthetic workflow for a triazole-substituted indazole derivative.
Protocol 1: Synthesis of 1-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-3-chloro-4-nitro-1H-indazole

Causality Statement: This two-step protocol is designed for efficiency and modularity. The initial N-propargylation provides a versatile alkyne handle. The subsequent CuAAC reaction is chosen for its high yield, regioselectivity (specifically forming the 1,4-disubstituted triazole), and tolerance of various functional groups, allowing for the rapid synthesis of a diverse library by simply varying the azide component[4][5].

Step 1: Synthesis of 3-chloro-4-nitro-1-(prop-2-yn-1-yl)-1H-indazole

  • Reagents & Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq). Stir the suspension at room temperature for 20 minutes under a nitrogen atmosphere.

  • Reaction: Add propargyl bromide (1.2 eq) dropwise to the mixture.

  • Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, pour the reaction mixture into ice-cold water. A precipitate will form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The crude product can be purified further by column chromatography on silica gel if necessary.

Step 2: Synthesis of the Final Triazole Derivative via CuAAC

  • Reagents & Setup: In a round-bottom flask, dissolve the N-propargylated indazole intermediate (1.0 eq) and benzyl azide (1.1 eq) in a 1:1 mixture of t-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq) and sodium ascorbate (0.2 eq) in a minimal amount of water.

  • Reaction: Add the catalyst solution to the reaction mixture. Stir vigorously at room temperature for 24 hours.

  • Monitoring: The formation of the product can be monitored by TLC.

  • Workup & Purification: After the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the final compound.

PART II: In Vitro Evaluation of Antileishmanial Activity & Cytotoxicity

A systematic in vitro screening process is crucial to determine a compound's potency against the parasite and its safety margin for host cells. The workflow involves a primary screen against the motile promastigote form, followed by a more clinically relevant screen against the intracellular amastigote form, and a parallel cytotoxicity assay against a mammalian cell line[6][7].

start Synthesized Indazole Derivative promo_assay Protocol 2: Anti-Promastigote Assay (e.g., L. major) start->promo_assay amast_assay Protocol 3: Anti-Amastigote Assay (in Macrophages) start->amast_assay cyto_assay Protocol 4: Cytotoxicity Assay (e.g., J774A.1 cells) start->cyto_assay ic50_promo Calculate IC50 (Promastigote) promo_assay->ic50_promo ic50_amast Calculate IC50 (Amastigote) amast_assay->ic50_amast cc50 Calculate CC50 (Host Cell) cyto_assay->cc50 si Calculate Selectivity Index (SI) SI = CC50 / IC50 (amastigote) ic50_amast->si cc50->si

Caption: Workflow for the in vitro screening of antileishmanial compounds.
Protocol 2: In Vitro Anti-promastigote Activity Assay (Resazurin Method)

Causality Statement: This primary assay is a rapid and cost-effective method to screen a library of compounds for initial activity. It targets the promastigote stage, which is easily cultured in axenic conditions. The resazurin (AlamarBlue) method is chosen because it is a sensitive, fluorometric indicator of metabolic activity; viable cells reduce the non-fluorescent blue resazurin to the highly fluorescent pink resorufin, providing a quantitative measure of parasite survival[7][8].

  • Parasite Culture: Culture Leishmania (e.g., L. major, L. infantum) promastigotes in M199 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 26°C until they reach the late logarithmic or early stationary phase of growth.

  • Plate Preparation: Dispense 100 µL of the parasite suspension (1 x 10⁶ promastigotes/mL) into each well of a 96-well microtiter plate.

  • Compound Addition: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include a positive control (e.g., Amphotericin B) and a negative control (vehicle, e.g., DMSO).

  • Incubation: Incubate the plate at 26°C for 72 hours.

  • Viability Assessment: Add 20 µL of resazurin solution (0.125 mg/mL) to each well and incubate for another 4-6 hours.

  • Data Acquisition: Measure the fluorescence using a microplate reader (excitation ~530 nm, emission ~590 nm).

  • Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite inhibition versus the log of the compound concentration using a non-linear regression model.

Protocol 3: In Vitro Intracellular Anti-amastigote Activity Assay

Causality Statement: This assay is more biologically relevant than the promastigote screen as it evaluates compound efficacy against the amastigote, the form that resides within host macrophages in mammalian infections. This assay provides a more accurate prediction of potential in vivo activity[7][9].

  • Macrophage Culture: Seed murine macrophages (e.g., J774A.1) or human THP-1 monocytes (differentiated into macrophages with PMA) into a 24-well plate containing sterile coverslips at a density of 1 x 10⁶ cells/mL. Allow them to adhere for 2 hours at 37°C in a 5% CO₂ atmosphere[1][9].

  • Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

  • Treatment: Wash the wells with pre-warmed PBS to remove extracellular parasites. Add fresh medium containing serial dilutions of the test compounds.

  • Incubation: Incubate the plates for an additional 72 hours at 37°C with 5% CO₂.

  • Quantification: Remove the coverslips, fix with methanol, and stain with Giemsa. Determine the number of amastigotes per 100 macrophages by light microscopy.

  • Analysis: Calculate the IC₅₀ value, defined as the compound concentration that reduces the parasite burden by 50% compared to untreated controls.

Protocol 4: In Vitro Mammalian Cytotoxicity Assay

Causality Statement: This assay is performed in parallel with the efficacy screens to establish a therapeutic window. A compound is only useful if it kills the parasite at concentrations that are non-toxic to host cells. The ratio of cytotoxicity (CC₅₀) to efficacy (IC₅₀) gives the Selectivity Index (SI), a critical parameter for prioritizing compounds for further development[1][7]. An SI > 10 is generally considered a good starting point for a promising hit[10].

  • Cell Culture: Seed mammalian cells (the same macrophage line used in Protocol 3 is ideal) in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the cells. Incubate for 72 hours (matching the duration of the anti-amastigote assay).

  • Viability Assessment: Use the same resazurin method described in Protocol 2 (Steps 5 & 6) to assess cell viability.

  • Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), the concentration that reduces host cell viability by 50%.

PART III: Data Interpretation & Structure-Activity Relationship (SAR)

The data generated from the in vitro assays allow for the direct comparison of newly synthesized compounds and the development of a structure-activity relationship (SAR). The goal is to identify chemical modifications that enhance potency against the parasite while minimizing host cell toxicity, thereby increasing the Selectivity Index.

Table 1: Representative In Vitro Activity Data for a Hypothetical Series of Indazole Derivatives

Compound IDR-Group (on Triazole)IC₅₀ (µM) L. infantum AmastigotesCC₅₀ (µM) J774A.1 MacrophagesSelectivity Index (SI)
IND-01 Benzyl5.511721.3
IND-02 4-Fluoro-benzyl3.812532.9
IND-03 4-Methoxy-benzyl6.19515.6
IND-04 Propyl12.3>200>16.2
IND-05 2-Hydroxyethyl8.9>200>22.5
Ampho. B (Reference Drug)0.1515.0100

Note: Data are hypothetical and for illustrative purposes, based on trends seen in related indazole series.[1][4][11]

SAR Insights:

  • Potency: From the table, introducing an electron-withdrawing group like fluorine on the benzyl ring (IND-02) appears to increase potency against intracellular amastigotes compared to the unsubstituted benzyl ring (IND-01).

  • Selectivity: The introduction of hydrophilic fragments, such as the 2-hydroxyethyl group (IND-05), can play a key role in improving the selectivity profile by reducing mammalian cytotoxicity[1][2]. While its potency is moderate, its high CC₅₀ value makes it an interesting scaffold for further optimization.

  • Lipophilicity: Highly lipophilic or electron-donating groups (IND-03) may not be favorable for this scaffold, potentially leading to decreased potency and higher cytotoxicity.

These initial SAR insights guide the next round of synthesis, focusing on modifications predicted to improve the overall therapeutic profile.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel antileishmanial agents. The synthetic and screening protocols outlined in this guide provide a robust and logical framework for identifying and optimizing lead compounds.

Once a hit compound with a high selectivity index (e.g., SI > 20) and potent anti-amastigote activity (IC₅₀ < 5 µM) is identified, further studies are warranted. These include:

  • Mechanism of Action Studies: Investigating how the compound kills the parasite, for example, by measuring its effect on mitochondrial membrane potential or by performing enzymatic assays with putative targets like TryR[1][12].

  • In Vivo Efficacy: Evaluating the compound's efficacy in a murine model of cutaneous or visceral leishmaniasis to determine if the in vitro activity translates to a therapeutic effect in a whole organism[9][13].

  • Resistance Profiling: Early assessment of the parasite's ability to develop resistance to the new compound is critical for predicting its long-term clinical viability[14][15].

By following this systematic approach, researchers can efficiently advance novel indazole derivatives through the drug discovery pipeline, contributing to the urgent need for new therapies to combat leishmaniasis.

References

Experimental procedure for MTT assay with 3-Chloro-4-nitro-1H-indazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Throughput Cytotoxicity Screening: An Experimental Guide for the MTT Assay with 3-Chloro-4-nitro-1H-indazole Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract & Introduction

The evaluation of novel chemical entities for potential therapeutic effects is a cornerstone of drug discovery. Indazole derivatives, including the this compound series, represent a class of heterocyclic compounds with demonstrated biological activities, making them promising candidates for further investigation.[1][2] A critical initial step in characterizing these compounds is to determine their cytotoxic profile. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, quantitative, and widely adopted colorimetric method for assessing in vitro cytotoxicity.[3][4]

This guide provides a comprehensive, field-tested protocol for utilizing the MTT assay to evaluate the cytotoxic effects of this compound derivatives. We will delve into the biochemical principles of the assay, critical pre-assay considerations for handling these specific compounds, a detailed step-by-step workflow, and the subsequent data analysis required to determine key metrics such as the half-maximal inhibitory concentration (IC₅₀).

The Scientific Principle of the MTT Assay

The MTT assay is fundamentally a measure of cellular metabolic activity, which serves as a proxy for cell viability.[5] The core mechanism relies on the enzymatic reduction of the water-soluble, yellow tetrazolium salt (MTT) into an insoluble, purple formazan product.[6][7] This conversion is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, such as succinate dehydrogenase, located in the mitochondria of living cells.[4][8][9]

Therefore, the quantity of formazan produced is directly proportional to the number of metabolically active, viable cells.[3] Dead or inactive cells lack the necessary enzymatic activity to reduce MTT. The insoluble formazan crystals are subsequently dissolved in a solubilizing agent (e.g., Dimethyl Sulfoxide - DMSO), and the absorbance of the resulting colored solution is measured using a spectrophotometer.[5][7] A decrease in absorbance in treated cells compared to untreated controls indicates a loss of viability and the cytotoxic potential of the test compound.

MTT_Mechanism cluster_cell Viable Cell Mitochondria Mitochondria Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Reduction MTT MTT (Yellow, Soluble) MTT->Mitochondria Enters cell Dehydrogenase Mitochondrial Dehydrogenases (NAD(P)H)

Caption: Biochemical conversion of MTT to formazan by viable cells.

Pre-Assay Considerations & Planning

Thoughtful planning is paramount for a successful and reproducible MTT assay. The chemical nature of this compound derivatives and the biological system used require specific considerations.

Compound Handling and Solubilization

Indazole derivatives are often crystalline solids with low aqueous solubility.

  • Primary Solvent: High-purity Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a concentrated stock solution (e.g., 10-50 mM). DMSO is miscible with cell culture media and is generally well-tolerated by cells at low final concentrations.

  • Stock Solution: Prepare the stock solution, aliquot it into small volumes to avoid repeated freeze-thaw cycles, and store it at -20°C, protected from light.

  • Vehicle Control: It is essential to ensure that the final concentration of the solvent (DMSO) in the culture medium does not exceed a non-toxic level, typically ≤0.5%. Every experiment must include a "vehicle control" group of cells treated with the same final concentration of DMSO as the highest concentration of the test compound. This allows for the differentiation of compound-induced cytotoxicity from solvent-induced effects.[6]

Cell Line Selection and Seeding Density
  • Cell Line: Choose a cell line relevant to the intended research question (e.g., a specific cancer cell line for oncology research). Both adherent and suspension cells can be used, but the protocols differ slightly.[8][10]

  • Seeding Density: The optimal cell number per well is critical. Too few cells will yield a low signal, while too many cells can lead to overgrowth and nutrient depletion, affecting metabolic activity and giving misleading results.[11] A cell titration experiment (or "growth curve") should be performed prior to the main experiment to determine the ideal seeding density that ensures cells are in the exponential growth phase throughout the treatment period.

Plate Layout Design

A well-organized 96-well plate map is crucial for preventing errors and simplifying data analysis. Always include the following controls:

  • Blank Control: Wells containing only culture medium and, later, MTT and solubilization solution. This is used to subtract the background absorbance of the medium and reagents.[8][12]

  • Vehicle Control: Cells treated with the highest volume of DMSO used for the test compounds. This represents 100% cell viability.

  • Test Compound Wells: Cells treated with a range of concentrations of the indazole derivative. Performing serial dilutions is standard practice.

  • Compound Interference Control: Wells containing medium and the test compound (at the highest concentration) without cells. This is crucial for nitro-containing compounds which can sometimes reduce MTT non-enzymatically, leading to false results.[8][13]

Plate Layout Example for a 96-Well Plate 1 2 3 4 5 6 7 8 9 10 11 12
A BlankBlankBlankCmpd 1Cmpd 1Cmpd 1Cmpd 5Cmpd 5Cmpd 5Cmpd-CtrlCmpd-CtrlCmpd-Ctrl
B VehicleVehicleVehicle100 µM100 µM100 µM10 µM10 µM10 µM(High Conc)(High Conc)(High Conc)
C VehicleVehicleVehicleCmpd 2Cmpd 2Cmpd 2Cmpd 6Cmpd 6Cmpd 6
D 50 µM50 µM50 µM5 µM5 µM5 µM
E Cmpd 3Cmpd 3Cmpd 3Cmpd 7Cmpd 7Cmpd 7
F 25 µM25 µM25 µM2.5 µM2.5 µM2.5 µM
G Cmpd 4Cmpd 4Cmpd 4Cmpd 8Cmpd 8Cmpd 8
H 12.5 µM12.5 µM12.5 µM1.25 µM1.25 µM1.25 µM

Detailed Experimental Protocol

This protocol is optimized for adherent cells in a 96-well format. Modifications for suspension cells are noted.

Materials and Reagents
  • This compound derivative stock solution (e.g., 20 mM in DMSO)

  • Selected mammalian cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Serum-free cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Phosphate-Buffered Saline (PBS), sterile

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate spectrophotometer (ELISA reader)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses[14][15][16]

Reagent Preparation
  • MTT Stock Solution (5 mg/mL):

    • Aseptically dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[6][10]

    • Vortex until fully dissolved. The solution will be a clear yellow.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter.[4][10]

    • Store in a light-protected container (e.g., wrapped in foil) at 4°C for short-term use or in aliquots at -20°C for long-term storage.[6][10]

Step-by-Step Assay Procedure

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding:

    • Trypsinize and count adherent cells. Prepare a cell suspension at the predetermined optimal density.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (excluding "Blank" and "Compound Interference Control" wells).

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume exponential growth.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in complete culture medium from your DMSO stock. Remember to prepare a corresponding vehicle control medium.

    • Carefully aspirate the old medium from the wells.

    • Add 100 µL of the appropriate treatment medium (or vehicle/blank medium) to each well according to your plate map.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, carefully aspirate the compound-containing medium from each well.

    • Wash the cells once by adding 100 µL of sterile PBS to each well and then aspirating it. This removes any residual compound that might interfere.

    • Add 100 µL of serum-free medium to each well.[8]

    • Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will become visible within the cells when viewed under a microscope.[8][11]

  • Formazan Solubilization:

    • Carefully aspirate the MTT-containing medium without disturbing the formazan crystals or the cell layer.[8]

    • Add 100-150 µL of DMSO to each well, including the blank controls.[6][8]

    • Place the plate on an orbital shaker for 10-15 minutes at room temperature, protected from light, to ensure complete solubilization of the formazan crystals.[4][10]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm or higher can be used to reduce background noise.[4][8][17]

    • Read the plate within 1 hour of adding the solubilization solution.[4]

Note for Suspension Cells: After treatment and MTT incubation steps, the plate must be centrifuged (e.g., 1000 x g for 5 minutes) to pellet the cells before aspirating the supernatant.[8][10]

Data Analysis and Interpretation

The goal of data analysis is to convert raw absorbance values into a meaningful measure of cytotoxicity, typically the IC₅₀ value.

Calculating Percentage Viability
  • Average the Replicates: Calculate the average absorbance for each condition (blank, vehicle control, each compound concentration).

  • Subtract Background: Subtract the average absorbance of the blank control from all other average values to get corrected absorbance readings.

  • Calculate % Viability: Normalize the data to the vehicle control, which represents 100% viability. Use the following formula:

    % Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) x 100

Determining the IC₅₀ Value

The IC₅₀ is the concentration of a compound that inhibits 50% of the measured response (in this case, cell viability).[18]

  • Plot the Data: Create a dose-response curve by plotting % Viability (Y-axis) against the log of the compound concentration (X-axis).

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope [four parameters]).[19]

  • Obtain IC₅₀: The software will calculate the IC₅₀ value from the curve, which is the concentration that corresponds to 50% viability on the Y-axis.[18][20]

Troubleshooting

Problem Possible Cause(s) Solution(s)
High Background in Blank Wells Contaminated reagents; Phenol red or serum interference.Use sterile technique; Use serum-free medium for MTT step; Ensure MTT solution is properly filtered.[4][11][12]
Low Absorbance Readings Overall Cell number per well is too low; Insufficient MTT incubation time.Optimize seeding density; Increase MTT incubation time (check for formazan crystals microscopically).[11]
Inconsistent Replicate Readings Pipetting errors; Uneven cell seeding ("edge effects").Calibrate pipettes; Mix cell suspension thoroughly before seeding; Avoid using the outermost wells of the plate.[21]
Negative OD Values at High Compound Concentration Compound interferes with the assay (color or chemical reaction).Run a "compound-only" control. If it has high absorbance, the compound is interfering and an alternative assay (e.g., ATP-based) may be needed.[13]

References

Application Notes & Protocols: The Strategic Application of 3-Chloro-4-nitro-1H-indazole in the Discovery of Novel Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 3-chloro-4-nitro-1H-indazole as a versatile building block in the synthesis of potential anti-cancer therapeutics. While direct anti-proliferative data on this specific compound is not extensively documented in public literature, its chemical architecture presents a logical and promising starting point for the development of potent kinase inhibitors and other targeted agents. This guide will elucidate the synthetic rationale, provide detailed experimental protocols for its derivatization, and discuss the biological assessment of the resulting compounds.

Introduction: The Indazole Scaffold as a Privileged Motif in Oncology

The indazole ring system, a bicyclic heteroaromatic structure, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its recurring presence in a multitude of biologically active compounds, including several FDA-approved anti-cancer drugs.[3][4] The unique electronic and structural properties of the indazole core enable it to form key interactions with biological targets, particularly the hinge region of protein kinases, which are often dysregulated in cancer.[5] Marketed drugs such as Axitinib (a VEGFR inhibitor) and Pazopanib (a multi-kinase inhibitor) feature the indazole motif, underscoring its significance in modern oncology drug discovery.[3]

The strategic functionalization of the indazole ring is paramount to achieving high potency and selectivity. The subject of this guide, this compound, is a prime example of a strategically designed starting material. The chloro and nitro groups at positions 3 and 4, respectively, are not merely passive substituents; they are key functional handles that unlock a diverse range of chemical transformations for the synthesis of extensive compound libraries.

Synthetic Strategy and Core Transformations

The primary utility of this compound lies in its potential to be converted into a 4-amino-3-substituted-1H-indazole scaffold. This is achieved through a two-step process: reduction of the nitro group and subsequent modification at the 3-position.

2.1. Synthesis of this compound

The synthesis of this compound can be conceptually based on established methods for indazole synthesis, such as the cyclization of appropriately substituted anilines.[6] A plausible route involves the diazotization of 2-methyl-3-nitroaniline followed by cyclization to form 4-nitroindazole, which can then be halogenated.[6]

2.2. Reduction of the Nitro Group: A Gateway to Bioactivity

The reduction of the 4-nitro group to a 4-amino group is a critical transformation, as the resulting aniline is a common feature in many kinase inhibitors.[6] This conversion can be achieved using various established methods.[7]

This protocol describes a common method for the reduction of aromatic nitro groups.[6]

Materials:

  • This compound

  • Anhydrous Stannous Chloride (SnCl₂)

  • Absolute Ethanol

  • 5% aqueous Potassium Bicarbonate (KHCO₃)

  • Ethyl Acetate

  • Brine

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottomed flask, dissolve this compound (1 equivalent) in absolute ethanol.

  • Add anhydrous SnCl₂ (5 equivalents) to the solution.

  • Heat the reaction mixture at 60°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the solution to cool to room temperature.

  • Carefully adjust the pH to 7-8 by adding 5% aqueous KHCO₃.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic phases with brine, dry over MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield crude 4-amino-3-chloro-1H-indazole.

  • Purify the crude product by flash column chromatography.

Causality: Stannous chloride is a mild and effective reducing agent for aromatic nitro compounds. The reaction is typically clean and proceeds with high yield. The basic workup is necessary to neutralize the acidic reaction mixture and facilitate the extraction of the amine product.

Application in Kinase Inhibitor Synthesis

The resulting 4-amino-3-chloro-1H-indazole is a versatile intermediate for the synthesis of a diverse library of potential kinase inhibitors. The amino group can act as a hydrogen bond donor, while the chloro group provides a handle for introducing various substituents through cross-coupling reactions.

G A This compound B 4-Amino-3-chloro-1H-indazole A->B Nitro Reduction (e.g., SnCl2) C Suzuki Coupling Products (Aryl/Heteroaryl at C3) B->C Suzuki Coupling (Pd catalyst, boronic acid) D Nucleophilic Aromatic Substitution (Amine/Alkoxy at C3) B->D SNAr (Nucleophile, heat)

Caption: Synthetic pathways from this compound.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds between an organohalide and an organoboron compound.[8][9] This protocol describes the coupling of 4-amino-3-chloro-1H-indazole with an arylboronic acid.

Materials:

  • 4-amino-3-chloro-1H-indazole

  • Arylboronic acid (1.2 equivalents)

  • Pd(dppf)Cl₂ (0.05 equivalents)

  • Cesium Carbonate (Cs₂CO₃) (2 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add 4-amino-3-chloro-1H-indazole (1 equivalent), the arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.05 equivalents), and Cs₂CO₃ (2 equivalents).

  • Purge the vessel with an inert gas (e.g., Nitrogen or Argon).

  • Add degassed 1,4-dioxane and water (typically a 4:1 ratio).

  • Heat the mixture to 90-100°C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality: The palladium catalyst facilitates the oxidative addition to the C-Cl bond, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond.[10] The base is crucial for the transmetalation step.[10] This reaction allows for the introduction of a wide variety of aryl and heteroaryl moieties at the 3-position, which can be tailored to interact with specific residues in the kinase active site.

Biological Evaluation of Synthesized Derivatives

Once a library of compounds has been synthesized from this compound, their anti-cancer potential must be evaluated through a series of in vitro assays.

The initial screening of compounds typically involves assessing their effect on the viability and proliferation of cancer cell lines. The MTT and XTT assays are colorimetric methods commonly used for this purpose.[3][11]

FeatureMTT AssayXTT Assay
Principle Reduction of yellow MTT to purple formazan by mitochondrial dehydrogenases in viable cells.[11]Reduction of XTT to a water-soluble orange formazan product.[3]
Product Solubility Insoluble, requires a solubilization step (e.g., with DMSO).[12]Water-soluble, no solubilization needed.[3]
Endpoint Endpoint assay.[12]Endpoint assay.
Advantages Well-established, cost-effective.Simpler protocol, higher sensitivity in some cases.
Disadvantages Requires an extra solubilization step, potential for formazan crystal interference.Reagents can be less stable.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well plates

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours. Include vehicle controls (DMSO).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

G A Seed Cancer Cells in 96-well plate B Treat with Serial Dilutions of Compound A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Solubilize Formazan E->F G Measure Absorbance (570 nm) F->G H Calculate % Viability and Determine IC50 G->H

Caption: Standard workflow for an MTT-based cell viability assay.

Compounds that exhibit significant cytotoxicity should be further investigated to determine if they induce programmed cell death (apoptosis). Common methods include Annexin V staining for early apoptosis and caspase activity assays.[13][14]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Harvest cells after treatment with the test compound.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Causality: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells.

For compounds designed as kinase inhibitors, direct measurement of their inhibitory activity against the target kinase is essential. This is typically done using in vitro kinase activity assays.

Materials:

  • Target kinase

  • Kinase substrate

  • ATP

  • Test compound

  • Kinase assay buffer

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White opaque 96-well plates

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer.

  • In a 96-well plate, add the test compound, target kinase, and substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a luminescence-based kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Plot the luminescence signal against the inhibitor concentration to determine the IC₅₀ value.

Conclusion

This compound represents a strategically valuable, yet underexplored, starting material for the synthesis of novel anti-cancer agents. Its functional groups are ideally positioned for chemical modifications that are highly relevant to the design of kinase inhibitors and other targeted therapies. The protocols outlined in this guide provide a framework for the synthetic derivatization and subsequent biological evaluation of compounds derived from this promising scaffold. By leveraging these methodologies, researchers can efficiently generate and screen diverse chemical libraries, accelerating the discovery of new and effective treatments for cancer.

References

Introduction: The Strategic Fusion of Indazole and Triazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of 1,2,3-triazole derivatives from 3-chloro-4-nitro-1H-indazole, designed for chemistry researchers and drug development professionals. This document provides a detailed overview of synthetic strategies, step-by-step protocols, and the rationale behind experimental choices, with a focus on the highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" approach.

In the landscape of medicinal chemistry, the molecular hybridization of pharmacologically active moieties is a cornerstone strategy for the development of novel therapeutic agents.[1] The indazole ring system, a prominent nitrogen-containing heterocycle, has garnered significant attention for its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Similarly, the triazole motif is a bioisostere for various functional groups, capable of engaging in hydrogen bonding and dipole interactions, which makes it a privileged structure in drug design.[4]

The conjugation of these two powerful scaffolds into a single molecular entity can lead to compounds with synergistic or enhanced pharmacological profiles.[1][5] this compound serves as an exceptionally versatile and strategic starting material for this purpose. The chlorine atom at the C3 position acts as an effective leaving group for nucleophilic substitution, while the nitro group at the C4 position modulates the electronic properties of the ring system and can be a precursor for further functionalization.

This application note details a robust and highly regioselective pathway for the synthesis of indazole-triazole hybrids, leveraging the power of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][6] We will elucidate the rationale for this synthetic choice, provide detailed, validated protocols, and offer insights grounded in established chemical principles.

Core Synthetic Strategy: The Click Chemistry Pathway

The most efficient and widely adopted method for constructing the 1,4-disubstituted 1,2,3-triazole ring is the CuAAC reaction.[4][7] This reaction offers significant advantages over traditional thermal cycloadditions, which often result in a mixture of 1,4 and 1,5-regioisomers that are difficult to separate.[6] The copper-catalyzed pathway proceeds under mild conditions with high yields and near-perfect regioselectivity for the 1,4-isomer.[6][8]

The overall synthetic workflow involves two primary stages:

  • Synthesis of a Key Intermediate : First, the indazole core is functionalized with either an azide or an alkyne "handle." A common and effective approach is the N-alkylation of the indazole ring with a propargyl group to introduce the necessary terminal alkyne.

  • Copper-Catalyzed Cycloaddition : The alkyne-functionalized indazole is then reacted with a desired organic azide in the presence of a Cu(I) catalyst to form the target triazole derivative.

This strategy is illustrated in the workflow diagram below.

Synthetic_Workflow Start This compound (Starting Material) Intermediate Step 1: N-Alkylation (Synthesis of Alkyne Intermediate) Start->Intermediate Alkyne 1-Propargyl-3-chloro-4-nitro-1H-indazole Intermediate->Alkyne Click Step 2: CuAAC Click Reaction (1,3-Dipolar Cycloaddition) Alkyne->Click Azide Organic Azide (R-N3) (Coupling Partner) Azide->Click Product Indazole-Triazole Hybrid (Final Product) Click->Product CuAAC_Mechanism Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Product Alkyne Indazolyl-Alkyne Copper_Acetylide Copper-Acetylide Intermediate A Alkyne->Copper_Acetylide Azide Organic Azide (R-N3) Coordination Azide Coordination Intermediate B Azide->Coordination Cu_I Cu(I) Catalyst Cu_I->Copper_Acetylide Copper_Acetylide->Coordination + R-N3 Cycloaddition Metallacycle Intermediate C Coordination->Cycloaddition Cyclization Product_Release Protonolysis & Product Release Cycloaddition->Product_Release Ring Contraction Product_Release->Copper_Acetylide Regenerates Catalyst Triazole 1,4-Disubstituted Indazolyl-Triazole Product_Release->Triazole

References

Troubleshooting & Optimization

Challenges in the synthesis and purification of 3-Chloro-4-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis and purification of 3-Chloro-4-nitro-1H-indazole. This resource is meticulously designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this and related nitroindazole scaffolds. The following sections provide in-depth, experience-driven insights, troubleshooting protocols, and answers to frequently encountered challenges, ensuring both scientific rigor and practical applicability in your laboratory work.

Introduction: The Synthetic Challenge

This compound is a valuable heterocyclic building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents. However, its synthesis and purification are fraught with challenges, primarily revolving around regioselectivity, reaction control, and the separation of closely related isomers. The electron-withdrawing nature of the nitro group deactivates the indazole ring system, while the interplay of directing effects from the existing substituents can lead to a mixture of products, complicating downstream applications. This guide aims to provide a logical framework for approaching these challenges, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most direct synthetic route to this compound?

A1: The most plausible and direct route is the electrophilic chlorination of 4-nitro-1H-indazole. This approach leverages a commercially available starting material. However, careful control of reaction conditions is paramount to minimize the formation of undesired isomers.

Q2: Why is the formation of multiple isomers a significant problem?

A2: The indazole ring is susceptible to electrophilic substitution at several positions. During the chlorination of 4-nitro-1H-indazole, while the 3-position is electronically favored for substitution, other isomers (e.g., 5-chloro, 7-chloro) can form. These positional isomers often exhibit very similar physical properties, making their separation by standard techniques like recrystallization or column chromatography exceptionally challenging.

Q3: Are there specific safety precautions I should take during the synthesis?

A3: Yes. Nitration and halogenation reactions can be highly exothermic.[1] Always ensure slow, controlled addition of reagents and maintain strict temperature control using an ice bath or other cooling system. Furthermore, nitroaromatic compounds can be thermally unstable and potentially explosive under certain conditions.[2] Avoid excessive heating and conduct reactions in a well-ventilated fume hood.

Q4: My purification by column chromatography is not giving me pure this compound. What can I do?

A4: Poor separation is likely due to the presence of isomers with similar polarities. Try using a less polar solvent system and a longer column to improve resolution. Gradient elution, starting with a non-polar solvent and gradually increasing polarity, can also be effective. In some cases, multiple chromatographic purifications or a combination of chromatography and recrystallization may be necessary.

Q5: Can I use a bromination-based synthesis as a reference?

A5: Absolutely. The synthesis of 3-bromo-4-nitro-1H-indazole from 4-nitro-1H-indazole is a well-documented procedure.[3][4] The underlying principles of electrophilic aromatic substitution are analogous, and the reaction conditions and purification strategies for the bromo-analog can serve as an excellent starting point for developing a protocol for the chloro-derivative.

Synthetic Strategies and Troubleshooting

The synthesis of this compound is most logically approached via the direct chlorination of 4-nitro-1H-indazole. This section details a proposed protocol and addresses potential issues.

Primary Synthetic Route: Direct Chlorination of 4-Nitro-1H-indazole

The rationale for this approach is the activation of the C-3 position of the indazole ring towards electrophilic attack, influenced by the electronic effects of the fused benzene ring and the pyrazole moiety.

Synthesis_Pathway Start 4-Nitro-1H-indazole Reagent + Chlorinating Agent (e.g., NCS, SO2Cl2) Solvent (e.g., Acetic Acid, Chloroform) Start->Reagent Product This compound (Desired Product) Reagent->Product Major Pathway SideProduct1 5-Chloro-4-nitro-1H-indazole Reagent->SideProduct1 Minor Byproduct SideProduct2 7-Chloro-4-nitro-1H-indazole Reagent->SideProduct2 Minor Byproduct SideProduct3 Dichlorinated Products Reagent->SideProduct3 Potential Over-reaction

Caption: Proposed synthesis of this compound and potential side products.

Experimental Protocol: Chlorination of 4-Nitro-1H-indazole

This protocol is based on analogous bromination procedures and general principles of electrophilic halogenation.

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-nitro-1H-indazole (1 equivalent) in a suitable solvent such as glacial acetic acid or chloroform.[4]

  • Cooling: Cool the solution to 0-5 °C using an ice bath. Maintaining a low temperature is crucial to control the reaction rate and minimize side product formation.

  • Reagent Addition: Slowly add a solution of the chlorinating agent (e.g., N-Chlorosuccinimide (NCS) or sulfuryl chloride, 1.05-1.1 equivalents) in the same solvent to the cooled solution of 4-nitro-1H-indazole. The slow addition is critical to manage the exothermicity of the reaction.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench it by pouring the mixture into cold water.

  • Extraction: If a non-aqueous solvent was used, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). If acetic acid was the solvent, neutralize it carefully with a base (e.g., sodium bicarbonate solution) before extraction.

  • Workup: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Troubleshooting Synthesis Issues
Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficient reactivity of the chlorinating agent. 2. Reaction temperature is too low.1. Consider a more reactive chlorinating agent (e.g., sulfuryl chloride instead of NCS). 2. Allow the reaction to slowly warm to room temperature after the initial addition at low temperature and monitor closely.
Formation of Multiple Products (Isomers) 1. Reaction temperature is too high, reducing regioselectivity. 2. The chosen solvent influences the substitution pattern.1. Maintain strict temperature control at 0-5 °C throughout the reagent addition. 2. Screen different solvents (e.g., acetic acid, chloroform, acetonitrile) to optimize for the desired isomer.
Formation of Dichlorinated Byproducts Over-chlorination due to an excess of the chlorinating agent or prolonged reaction time.1. Use a stoichiometric amount (or a slight excess, e.g., 1.05 eq) of the chlorinating agent. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Reaction is Too Exothermic/Uncontrolled Rapid addition of the chlorinating agent.1. Add the chlorinating agent dropwise over an extended period. 2. Ensure efficient stirring and cooling. 3. Dilute the reaction mixture with more solvent.

Purification Strategies and Troubleshooting

The primary challenge in purifying this compound is the removal of positional isomers. A systematic approach combining chromatography and recrystallization is often necessary.

Purification_Workflow Start Crude Product (Mixture of Isomers) Chromatography Column Chromatography (e.g., EtOAc/Hexane gradient) Start->Chromatography Analysis1 Analyze Fractions by TLC/HPLC Chromatography->Analysis1 MixedFractions Mixed Isomer Fractions Analysis1->MixedFractions Impure PureFractions Fractions with >95% Purity Analysis1->PureFractions Pure Rechromatograph Re-purify via Chromatography (different solvent system) MixedFractions->Rechromatograph Recrystallization Recrystallization (e.g., Ethanol, EtOAc/Hexane) PureFractions->Recrystallization Rechromatograph->Analysis1 FinalProduct Pure this compound Recrystallization->FinalProduct Analysis2 Confirm Purity (NMR, HPLC, MS) FinalProduct->Analysis2

Caption: Decision workflow for the purification of this compound.

Purification by Column Chromatography
  • Stationary Phase: Silica gel (200-400 mesh) is standard.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes, heptane) and a polar solvent (e.g., ethyl acetate) is recommended.

  • Elution: Start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity (gradient elution). This will help in separating isomers with small differences in polarity.

  • Fraction Collection: Collect small fractions and analyze them by TLC or HPLC to identify those containing the pure desired product.

Purification by Recrystallization
  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol, methanol, or a mixture of ethyl acetate and hexanes are good starting points.[5]

  • Procedure:

    • Dissolve the crude or partially purified solid in a minimal amount of the hot solvent.

    • If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in a refrigerator or ice bath.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Troubleshooting Purification Issues
Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Isomers by Column Chromatography 1. Inappropriate solvent system. 2. Column overloading.1. Use a shallower gradient or an isocratic elution with a less polar solvent system. 2. Reduce the amount of crude material loaded onto the column. 3. Consider using a different stationary phase (e.g., alumina) if silica is ineffective.
Product "Oils Out" During Recrystallization 1. The presence of impurities is depressing the melting point. 2. The solvent is too non-polar for the compound.1. First, purify the material by column chromatography to remove the bulk of the impurities. 2. Use a more polar solvent or a solvent mixture. 3. Try dissolving the oil in a small amount of a good solvent and then adding a poor solvent dropwise until turbidity persists, then heat to clarify and cool slowly.
Low Recovery from Recrystallization 1. Too much solvent was used. 2. The product has significant solubility in the cold solvent.1. Concentrate the mother liquor and attempt a second crystallization. 2. Ensure the crystals are washed with a minimal amount of ice-cold solvent during filtration. 3. Cool the crystallization mixture in an ice bath or freezer to maximize precipitation.

References

Separation of regioisomers in 3-Chloro-4-nitro-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Chloro-4-nitro-1H-indazole Synthesis

Welcome to the technical support hub for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to address the critical challenge of regioisomer formation and separation during the nitration of 3-chloro-1H-indazole. Here, we provide field-proven insights, troubleshooting protocols, and detailed methodologies to help you achieve high purity of the desired 4-nitro isomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary regioisomers formed during the nitration of 3-chloro-1H-indazole?

During the electrophilic nitration of 3-chloro-1H-indazole, the nitro group can be introduced at positions 4, 5, 6, and 7 on the benzene ring. The distribution of these isomers is highly dependent on reaction conditions such as the nitrating agent, temperature, and solvent. While the 4-nitro and 6-nitro isomers are often the major products, significant quantities of 5-nitro and 7-nitro isomers can also be formed, complicating downstream purification.

Q2: Why is the separation of the 4-nitro and 6-nitro isomers so challenging?

The this compound and 3-chloro-6-nitro-1H-indazole isomers possess very similar polarities and physicochemical properties. This similarity makes their separation by standard silica gel column chromatography difficult, as they often co-elute.[1] Effective separation requires optimized techniques that exploit subtle differences in their solubility, crystal lattice energy, or interaction with specialized chromatographic stationary phases.

Q3: How do reaction conditions influence the ratio of regioisomers?

The regioselectivity of the nitration is a classic example of kinetic versus thermodynamic control in electrophilic aromatic substitution on a heterocyclic system.

  • Nitrating Agent: Stronger nitrating agents (e.g., fuming nitric acid/sulfuric acid) at low temperatures tend to favor the formation of the 4-nitro isomer.

  • Temperature: Higher reaction temperatures can lead to isomerization or the formation of a more complex mixture of products, including dinitro species.

  • Solvent: The choice of solvent can influence the reactivity of the nitrating species and the solubility of the indazole starting material, thereby affecting the isomer distribution.

Q4: Can I use NMR to quantify the isomer ratio in my crude product?

Absolutely. ¹H NMR spectroscopy is an excellent tool for determining the regioisomeric ratio. The aromatic protons of each isomer resonate at distinct chemical shifts. By integrating the signals corresponding to unique protons on each isomer (e.g., the H-7 proton of the 4-nitro isomer vs. the H-5 proton of the 6-nitro isomer), you can accurately calculate their relative abundance in the mixture.

Troubleshooting Guide: Common Experimental Issues

Issue 1: My column chromatography provides poor separation of the 4-nitro and 6-nitro isomers.

Analysis: This is a common and expected outcome due to the similar polarities of the 4- and 6-nitro isomers. Standard silica gel lacks the required selectivity.

Recommended Solutions:

  • Solution A: Fractional Recrystallization: This is often the most effective and scalable method. The technique relies on the differential solubility of the isomers in a specific solvent system. A detailed protocol is provided below. The principle is that one isomer will crystallize out of the solution preferentially under controlled cooling, leaving the other isomer enriched in the mother liquor.[2]

  • Solution B: Preparative High-Performance Liquid Chromatography (HPLC): For smaller scales or when extremely high purity is required, preparative HPLC using a suitable stationary phase (e.g., reverse-phase C18 or specialized phases) can provide excellent separation.[3] However, this method is less scalable and more resource-intensive than crystallization.

  • Solution C: Supercritical Fluid Chromatography (SFC): SFC can sometimes offer unique selectivity for closely related isomers and is a powerful separation technique if the equipment is available.[4]

Issue 2: My reaction has produced a complex mixture with more than two major isomers.

Analysis: This suggests that the reaction conditions were not optimal, potentially leading to over-nitration or side reactions.

Recommended Actions:

  • Verify Starting Material: Ensure the purity of your 3-chloro-1H-indazole starting material.

  • Control Temperature: Strictly maintain the recommended low temperature (e.g., 0 to 5 °C) during the addition of the nitrating agent. Use an ice/salt bath for better control.

  • Stoichiometry: Carefully control the stoichiometry of the nitrating agent. Use of a large excess can lead to the formation of dinitro- and other undesired byproducts.

  • Quenching: Ensure the reaction is properly quenched (e.g., by pouring onto ice) immediately after the desired reaction time to prevent further reaction.

Issue 3: I am unsure of the identity of the isomers in my product mixture.

Analysis: Unambiguous identification is crucial before attempting any separation protocol.

Recommended Characterization Workflow:

  • Initial Assessment (TLC & ¹H NMR): Use Thin Layer Chromatography to get a preliminary idea of the number of components. Run a ¹H NMR of the crude mixture to identify the characteristic aromatic proton signals for each isomer.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry will confirm that all major components have the correct mass for a chloro-nitro-indazole isomer.

  • Isolation and 2D NMR: If possible, isolate a small, enriched sample of each isomer. Perform 2D NMR experiments (COSY, HSQC, HMBC) to definitively assign the proton and carbon signals and confirm the substitution pattern.

  • Reference Comparison: Compare your spectral data with literature reports or analytical data from commercial suppliers if available.

In-Depth Methodologies & Protocols

Protocol 1: Fractional Recrystallization for the Separation of 4- and 6-Nitro Isomers

This protocol leverages the differential solubility of the regioisomers in a mixed solvent system, a technique proven to be effective for industrial-scale purification.[2]

Principle: The this compound isomer is typically less soluble than the 3-chloro-6-nitro-1H-indazole isomer in specific alcohol/water or acetone/water mixtures. By carefully controlling the solvent ratio and temperature, the 4-nitro isomer can be selectively crystallized.

Step-by-Step Protocol:

  • Solvent Selection: Begin by screening solvents. A mixture of ethanol and water is a common starting point.[2]

  • Dissolution: Dissolve the crude isomeric mixture (e.g., 10 grams) in a minimum amount of hot ethanol (e.g., 70-80 °C). The goal is to achieve a saturated solution.

  • Induce Crystallization: While the solution is still hot, slowly add water dropwise until a slight, persistent turbidity is observed. Add a few more drops of hot ethanol to redissolve the precipitate completely.

  • Controlled Cooling: Allow the flask to cool slowly to room temperature, undisturbed. Slow cooling is critical for the formation of pure crystals. Do not place it directly in an ice bath.

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator (4 °C) for several hours to maximize the yield of the less soluble isomer.

  • Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold ethanol/water mother liquor solvent mixture.

  • Analysis: Dry the crystals and analyze their purity by HPLC and ¹H NMR. The first crop of crystals should be highly enriched in the this compound isomer.

  • Second Crop: The mother liquor will be enriched in the more soluble 6-nitro isomer. The solvent can be partially evaporated and the cooling process repeated to obtain a second crop of crystals, which will be enriched in the 6-nitro isomer.

Data Presentation: Physicochemical Properties of Isomers

The successful separation of isomers relies on exploiting their different physical properties. The table below summarizes key data (note: exact values can vary based on experimental conditions).

CompoundTypical Rf Value (3:7 EtOAc/Hexane)Melting Point (°C)Solubility Profile
This compound~0.45~210-215Lower solubility in polar protic solvents
3-chloro-5-nitro-1H-indazole~0.40~230-235[5]Intermediate solubility
3-chloro-6-nitro-1H-indazole~0.48~195-200[6][7][8][9]Higher solubility in polar protic solvents
3-chloro-7-nitro-1H-indazole~0.55~180-185Generally more soluble

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the formation of the primary regioisomers from the nitration of 3-chloro-1H-indazole.

G cluster_start Starting Material cluster_reaction Electrophilic Nitration cluster_products Regioisomeric Products Start 3-Chloro-1H-indazole Reaction HNO₃ / H₂SO₄ (Nitrating Agent) Start->Reaction Reaction Conditions (e.g., 0-5 °C) P4 This compound (Desired Product) Reaction->P4 Major Product P6 3-Chloro-6-nitro-1H-indazole Reaction->P6 Major Byproduct P5 3-Chloro-5-nitro-1H-indazole Reaction->P5 Minor Byproduct P7 3-Chloro-7-nitro-1H-indazole Reaction->P7 Minor Byproduct

Caption: Formation of regioisomers during nitration.

Troubleshooting Decision Workflow

This workflow provides a logical path for addressing poor separation of the 4- and 6-nitro isomers.

G Start Crude product contains 4- and 6-nitro isomers ScaleCheck What is the scale of the separation? Start->ScaleCheck LargeScale Large Scale (> 5 g) ScaleCheck->LargeScale SmallScale Small Scale / High Purity (< 5 g) ScaleCheck->SmallScale FracCryst Perform Fractional Recrystallization LargeScale->FracCryst PrepHPLC Use Preparative HPLC or SFC SmallScale->PrepHPLC PurityCheck1 Is purity >99%? FracCryst->PurityCheck1 PurityCheck2 Is purity >99%? PrepHPLC->PurityCheck2 Success Separation Complete PurityCheck1->Success Yes Recycle Re-crystallize or process mother liquor PurityCheck1->Recycle No PurityCheck2->Success Yes PurityCheck2->Recycle No Recycle->FracCryst

Caption: Decision tree for separating 4/6-nitro isomers.

References

Technical Support Center: Optimizing Suzuki Coupling of 3-Chloro-4-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-chloro-4-nitro-1H-indazole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and optimize your reaction conditions. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to ensure your success.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is presented in a question-and-answer format, offering a systematic approach to identifying the root cause and implementing effective solutions.

Issue 1: Low or No Conversion of Starting Material

Question: My Suzuki-Miyaura coupling of this compound is resulting in low or no conversion of the starting material. What are the potential causes and how can I resolve this?

Answer: Low or no conversion is a common hurdle, often stemming from issues with the catalyst, base, or reaction conditions. Let's break down the potential culprits and solutions:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its effectiveness can be compromised by age, improper storage, or the presence of catalyst poisons.

    • Solution: Always use a fresh, high-quality palladium catalyst. For this specific substrate, which is an electron-deficient heteroaryl chloride, consider using a catalyst system known for its high activity, such as those with bulky, electron-rich phosphine ligands like SPhos or XPhos.[1][2] Pre-catalysts can also offer enhanced stability and activity.[2]

  • Suboptimal Base Selection and Quality: The base is crucial for activating the boronic acid in the transmetalation step.[3] The choice, strength, and physical state of the base can significantly impact the reaction.

    • Solution: Ensure your base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is finely powdered and anhydrous.[1][4] For challenging couplings, a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more effective than potassium carbonate (K₂CO₃).[5][6]

  • Inadequate Solvent Purity and Degassing: Oxygen can deactivate the palladium catalyst, and impurities in the solvent can interfere with the reaction.

    • Solution: Use anhydrous, degassed solvents. Common solvent systems for Suzuki couplings include mixtures of an organic solvent (like dioxane, THF, or toluene) with water.[5][7] Proper degassing by sparging with an inert gas (argon or nitrogen) is critical.[5]

  • Insufficient Reaction Temperature: The oxidative addition of the aryl chloride to the palladium center can be slow and may require thermal energy.

    • Solution: If the reaction is sluggish at a lower temperature (e.g., 80 °C), gradually increase it.[4] For some indazole systems, temperatures up to 100 °C or even higher may be necessary.[2] Microwave irradiation can also be a powerful tool to accelerate the reaction.[1]

  • Boronic Acid Quality: Boronic acids can degrade over time, especially if not stored properly, leading to the formation of boroxines or other inactive species.

    • Solution: Use fresh, high-purity boronic acid. If degradation is suspected, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester.[1][8]

Issue 2: Formation of Significant Side Products

Question: I am observing significant amounts of side products, such as the dehalogenated starting material (4-nitro-1H-indazole) or homocoupling of the boronic acid. How can I minimize these?

Answer: The formation of side products is a sign of competing reaction pathways. Here’s how to address the most common ones:

  • Dehalogenation (Hydrodehalogenation): This occurs when the aryl halide is reduced to the corresponding arene.

    • Causality: This side reaction can be promoted by certain bases and solvents that can act as hydride sources.

    • Solution:

      • Ligand Choice: Switching to a more sterically hindered ligand can sometimes suppress this side reaction.[1]

      • Base Selection: Using a weaker base or a different class of base (e.g., switching from an organic amine to an inorganic carbonate) may be beneficial.[1]

      • Solvent: Ensure you are using high-purity, anhydrous solvents. If using an alcohol, consider switching to an aprotic solvent.[1]

  • Homocoupling of Boronic Acid: This results in the formation of a biaryl product derived from two molecules of the boronic acid.

    • Causality: This is often caused by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.

    • Solution: Rigorous degassing of the reaction mixture and maintaining an inert atmosphere throughout the reaction are crucial.

Issue 3: Reaction Stalls or is Sluggish

Question: My reaction starts but then seems to stall before reaching completion. What could be causing this?

Answer: A stalling reaction often points to catalyst deactivation or reagent degradation over the course of the reaction.

  • Catalyst Deactivation: The nitro group on the indazole ring can potentially coordinate with the palladium center, leading to catalyst inhibition.[5]

    • Solution: Employing ligands that form more stable and active catalytic complexes, such as bulky biaryl phosphine ligands, can mitigate this issue.[9] Increasing the catalyst loading may also be necessary in some cases.

  • Protodeboronation of Boronic Acid: The electron-withdrawing nitro group on the indazole can make the reaction environment more acidic, potentially leading to the cleavage of the C-B bond of the boronic acid.[5]

    • Solution:

      • Use a slight excess (1.2-1.5 equivalents) of the boronic acid.

      • Consider using a milder base like potassium fluoride (KF) under anhydrous conditions, especially if your substrates are base-sensitive.[5]

      • As mentioned before, converting the boronic acid to a more stable boronate ester can be a robust solution.[8]

Frequently Asked Questions (FAQs)

Q1: Is N-protection of the this compound necessary for the Suzuki coupling?

While some Suzuki couplings on unprotected indazoles have been reported, N-protection is generally recommended.[1][2] The acidic N-H proton of the indazole can interfere with the catalytic cycle, potentially by reacting with the base or coordinating to the palladium catalyst, leading to lower yields and catalyst inhibition.[1][2] Common protecting groups include Boc (tert-butyloxycarbonyl) and SEM (2-(trimethylsilyl)ethoxymethyl).

Q2: How does the 4-nitro group influence the reaction conditions?

The strongly electron-withdrawing nitro group makes the this compound an electron-deficient aryl chloride. This generally facilitates the oxidative addition step, which is often rate-limiting in Suzuki couplings.[10] However, it can also increase the susceptibility to certain side reactions and potentially contribute to catalyst deactivation.[5] Therefore, a well-chosen catalyst system with robust ligands is crucial.

Q3: What are the recommended starting conditions for optimizing this reaction?

A good starting point for optimization would be:

ParameterRecommended Starting Condition
Catalyst Pd₂(dba)₃ with SPhos or XPhos ligand, or a pre-catalyst like SPhos-Pd-G2
Catalyst Loading 1-2 mol%
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)
Solvent Dioxane/water or Toluene/water (e.g., 4:1 or 5:1 v/v)
Temperature 90-110 °C
Atmosphere Inert (Argon or Nitrogen)

From here, you can systematically vary one parameter at a time to find the optimal conditions for your specific boronic acid coupling partner.

Q4: Can you provide a general experimental protocol?

Certainly. The following is a generalized procedure that should be adapted and optimized for your specific needs.

General Experimental Protocol for Suzuki Coupling
  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.[5]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand (or the pre-catalyst) (e.g., 2 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow

Troubleshooting Flowchart

Troubleshooting_Flowchart start Low or No Conversion catalyst Check Catalyst Activity - Use fresh catalyst - Consider active pre-catalysts start->catalyst base Evaluate Base - Use anhydrous, powdered base - Try stronger bases (K3PO4, Cs2CO3) catalyst->base solvent Assess Solvent & Degassing - Use anhydrous, degassed solvents - Ensure rigorous inert atmosphere base->solvent temp Increase Temperature - Incrementally raise to 90-110 °C - Consider microwave irradiation solvent->temp boronic Check Boronic Acid Quality - Use fresh reagent - Consider converting to boronate ester temp->boronic side_products Side Product Formation? boronic->side_products dehalogenation Dehalogenation? - Switch to sterically hindered ligand - Change base/solvent side_products->dehalogenation Yes success Successful Coupling side_products->success No homocoupling Homocoupling? - Improve degassing - Maintain strict inert atmosphere dehalogenation->homocoupling homocoupling->success

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

Generalized Suzuki Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add R1-X pd_complex R1-Pd(II)L2-X oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R1-Pd(II)L2-R2 transmetalation->pd_r1_r2 r2bo2 R2-B(OR)2 + Base r2bo2->transmetalation reductive_elim Reductive Elimination pd_r1_r2->reductive_elim reductive_elim->pd0 Regeneration product R1-R2 reductive_elim->product

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.

References

Technical Support Center: Optimizing Aqueous Solubility of Nitroindazole Derivatives for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of nitroindazole derivatives in biological assays. Nitroaromatic compounds, including nitroindazoles, are a critical class of molecules in drug discovery, particularly as anti-parasitic agents and kinase inhibitors.[1][2][3] However, their inherent lipophilicity often leads to solubility issues, which can compromise the accuracy and reliability of in vitro and in vivo experimental results.[4] This resource is designed to provide practical, evidence-based solutions to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: My nitroindazole derivative, which is fully dissolved in DMSO, precipitates when I add my aqueous assay buffer. Why is this happening and what is the first thing I should try?

A1: This is a very common phenomenon known as "crashing out" and is a primary indicator of poor aqueous solubility.[5][6] Your compound is likely hydrophobic and, while soluble in the polar aprotic solvent Dimethyl Sulfoxide (DMSO), it is not readily soluble in the highly polar aqueous environment of your buffer.[5][7] When the DMSO stock is diluted into the buffer, the concentration of the organic solvent drops dramatically, and the water molecules cannot effectively solvate the compound, leading to precipitation.[5][7]

Initial Troubleshooting Step: The "Rule of Thumb" for DMSO Concentration

As a first-line approach, ensure your final DMSO concentration in the assay is as low as possible, ideally below 1% , and certainly no higher than 0.5% for most cell-based assays to avoid solvent-induced cytotoxicity or off-target effects.[5][8] Some sensitive cell lines can be affected by DMSO concentrations as low as 0.1%.[5]

  • Actionable Advice: Prepare a more concentrated stock solution in DMSO. This allows you to add a smaller volume to your assay to reach the desired final compound concentration, thereby keeping the final DMSO percentage low. For example, if you need a final compound concentration of 10 µM in 1 mL, a 10 mM stock in DMSO requires adding only 1 µL (0.1% final DMSO), whereas a 1 mM stock would require 10 µL (1% final DMSO).

Troubleshooting Guide: A Deeper Dive into Solubility Enhancement

If adjusting the DMSO concentration is insufficient, a more systematic approach is required. The following sections detail advanced strategies to improve the aqueous solubility of your nitroindazole derivatives.

Q2: I've minimized the DMSO concentration, but my compound still precipitates. What other solvent-based strategies can I explore?

A2: When DMSO alone is not enough, employing co-solvents can be an effective strategy. Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, can increase the solubility of hydrophobic compounds.[9]

Commonly Used Co-solvents in Biological Assays:

Co-solventTypical Starting Concentration (v/v)Considerations & Potential Issues
Ethanol1-5%Can affect enzyme activity and cell viability at higher concentrations.[10][11]
Polyethylene Glycol 400 (PEG 400)5-10%Generally well-tolerated but can increase solution viscosity.[11]
Propylene Glycol (PG)1-5%Can have cytotoxic effects at higher concentrations.[11][12]

Expert Insight: The choice of co-solvent is often empirical and assay-dependent. It is crucial to run a solvent tolerance control experiment to determine the maximum concentration of the co-solvent that does not affect the biological activity or health of the cells in your specific assay.[10] Acetonitrile is another solvent that has been shown to have minimal inhibitory effects on some enzyme activities at concentrations of 1% v/v or less.[13]

Q3: Can I manipulate the pH of my buffer to improve the solubility of my nitroindazole derivative?

A3: Yes, pH modification can be a powerful tool, particularly if your nitroindazole derivative has ionizable functional groups.[9][14] The solubility of ionizable compounds is highly dependent on the pH of the solution.[15][16][17]

  • For Acidic Compounds: Increasing the pH of the buffer will deprotonate the acidic group, forming a more soluble salt.[18]

  • For Basic Compounds: Decreasing the pH of the buffer will protonate the basic group, also leading to the formation of a more soluble salt.[15][18]

Causality: The ionized (charged) form of a compound is generally more polar and thus more soluble in aqueous solutions than the neutral form.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Preparation of Buffers: Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0). Ensure the buffer system has adequate buffering capacity at each pH.

  • Compound Addition: Add a small, consistent amount of your solid nitroindazole derivative to a fixed volume of each buffer.

  • Equilibration: Shake or stir the samples at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium. This is a measure of thermodynamic solubility .[19]

  • Separation: Centrifuge the samples to pellet any undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS.[19]

This experiment will reveal the optimal pH range for solubilizing your compound.

dot graph TD A[Start: Compound Precipitates] --> B{Is the compound ionizable?}; B -- Yes --> C[Determine pKa]; C --> D{Is it an acid?}; D -- Yes --> E[Increase buffer pH > pKa]; D -- No --> F[Decrease buffer pH < pKa]; B -- No --> G[pH adjustment is unlikely to help]; E --> H[Re-test Solubility]; F --> H; G --> I{Consider other methods}; H --> J{Precipitation Resolved?}; J -- Yes --> K[Proceed with Assay]; J -- No --> I; end

Caption: Decision workflow for using pH to improve solubility.

Q4: I've heard about cyclodextrins. How do they work, and are they suitable for my assay?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[20][21] They can encapsulate poorly soluble "guest" molecules, like your nitroindazole derivative, within their hydrophobic core, forming an inclusion complex.[20][22] This complex has a hydrophilic exterior, which significantly increases its apparent aqueous solubility.[20][23]

Commonly Used Cyclodextrins:

Cyclodextrin DerivativeKey Features
β-Cyclodextrin (β-CD) The most common and cost-effective.[20]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Has significantly higher aqueous solubility and lower toxicity than native β-CD.[20]
Sulfobutylether-β-cyclodextrin (SBE-β-CD) Often used in parenteral formulations due to its high solubility and safety profile.[23]

Expert Insight: The formation of an inclusion complex is an equilibrium process.[24] You will need to determine the optimal molar ratio of cyclodextrin to your compound. A 1:1 stoichiometry is often a good starting point for investigation.[25] Be aware that at very high concentrations, cyclodextrins themselves can sometimes interfere with biological assays.[10] Therefore, a cyclodextrin-only control is essential.

dot graph TD subgraph "Inclusion Complex Formation" A[Hydrophobic Nitroindazole] -- Enters --> B(Hydrophobic Cavity); C[Hydrophilic Exterior] -- Surrounds --> B; end D[Water Molecules] -- Interact with --> C; E(Soluble Complex) -- Formed by --> D; A --> E; style B fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124 style C fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style E fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF end

Caption: Mechanism of cyclodextrin-mediated solubilization.

Advanced Troubleshooting: Kinetic vs. Thermodynamic Solubility

Q5: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?

A5: Understanding the distinction between these two types of solubility is crucial for designing robust experiments and interpreting your results correctly.[26]

  • Kinetic Solubility: This is a measure of how quickly a compound precipitates from a supersaturated solution, which is often formed when a DMSO stock is rapidly diluted into an aqueous buffer.[27][28] It is typically a higher value than thermodynamic solubility because the compound may remain in a metastable, supersaturated state for a period before precipitating.[26][28] Kinetic solubility assays are fast and well-suited for high-throughput screening in early drug discovery.[19]

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a saturated solution, where the rate of dissolution equals the rate of precipitation.[29] It is determined by allowing the solid compound to equilibrate with the solvent over a longer period (e.g., 24 hours).[19] Thermodynamic solubility is a more accurate reflection of a compound's intrinsic solubility and is critical for lead optimization and formulation development.[27][29]

Why it Matters: If your compound has low thermodynamic solubility, it may precipitate over the course of a long incubation assay, even if it appears soluble initially (good kinetic solubility). This leads to a decrease in the effective concentration of your compound over time, resulting in inaccurate and unreliable data.

Experimental Protocol: Basic Kinetic Solubility Assay

  • Stock Solution: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a 96-well plate.

  • Addition to Buffer: Add an aliquot of each DMSO dilution to a corresponding well containing your aqueous assay buffer. Mix well.

  • Incubation: Incubate for a short period (e.g., 1-2 hours) at a controlled temperature.[19]

  • Detection of Precipitation: Measure the turbidity of each well using a nephelometer or a plate reader that can detect light scattering. The concentration at which precipitation is first observed is the kinetic solubility.[19]

Summary of Recommended Strategies

StrategyPrincipleWhen to UseKey Consideration
DMSO Optimization Minimize final organic solvent concentration.First-line approach for all assays.Final DMSO should be <0.5% for most cell-based assays.[5]
Co-solvents Increase the solvating power of the aqueous buffer.When DMSO optimization is insufficient.Run solvent tolerance controls to check for assay interference.[10]
pH Adjustment Ionize the compound to increase its polarity.For compounds with acidic or basic functional groups.Ensure the chosen pH is compatible with the biological assay.
Cyclodextrins Encapsulate the hydrophobic compound in a soluble complex.For highly insoluble, neutral compounds.Run cyclodextrin-only controls; can be more expensive.[10]

By systematically applying these troubleshooting strategies, researchers can significantly improve the aqueous solubility of challenging nitroindazole derivatives, leading to more reliable and reproducible data in their biological assays.

References

Overcoming poor solubility of 3-Chloro-4-nitro-1H-indazole in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-Chloro-4-nitro-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the poor solubility of this compound in common organic solvents. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you successfully incorporate this valuable chemical intermediate into your workflows.

Introduction: The Solubility Challenge

This compound is a heterocyclic compound whose rigid, planar structure, combined with the electron-withdrawing nitro group and the potential for intermolecular hydrogen bonding, contributes to high crystal lattice energy. This often results in poor solubility in many standard organic solvents, creating significant hurdles in synthetic reactions, purifications, and the preparation of stock solutions for screening and analysis. This guide offers a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble?

A: The low solubility is primarily due to its molecular structure. The planar indazole ring system can stack efficiently, leading to strong intermolecular forces (pi-pi stacking) within the crystal lattice. The nitro and chloro groups enhance these interactions, and the N-H group of the indazole ring can form strong hydrogen bonds. A significant amount of energy is required to break these bonds and solvate the individual molecules, which many common solvents cannot provide.

Q2: I typically start with Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Why aren't they working well?

A: While DCM and EtOAc are versatile, their polarity is often insufficient to overcome the strong crystal lattice energy of this compound. You will likely observe only partial dissolution at room temperature. These solvents are better suited for less polar compounds or for use in mixed-solvent systems.

Q3: Is it safe to just use Dimethyl Sulfoxide (DMSO) for all applications?

A: DMSO is an excellent, highly polar aprotic solvent that will likely dissolve this compound effectively. However, it has a very high boiling point (~189 °C), making it difficult to remove post-reaction. For chemical synthesis, this can complicate product isolation. For biological assays, while DMSO is common for stock solutions, high concentrations can be toxic to cells, so it's crucial to keep the final concentration in your assay low (typically <0.5%).

Q4: Will heating the mixture always improve solubility?

A: For most solid solutes, increasing the temperature will increase solubility.[1][2][3] Heat provides the necessary energy to break the intermolecular bonds in the solid's crystal lattice.[2] However, be mindful of the compound's stability at elevated temperatures and the boiling point of your chosen solvent. Always heat gently at first and check for any signs of degradation (e.g., color change).

Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific problems you may encounter during your experiments.

Scenario 1: The compound will not dissolve for a chemical reaction.
  • Problem: You've added this compound to your reaction solvent (e.g., THF, Acetonitrile), but a significant amount remains undissolved, preventing the reaction from proceeding efficiently.

  • Troubleshooting Steps & Scientific Rationale:

    • Apply Gentle Heat & Agitation: Increase the temperature of the mixture to 40-60 °C while stirring vigorously. The added thermal energy often provides the activation energy needed for dissolution.[4]

    • Use Sonication: Place the flask in an ultrasonic bath for 10-15 minutes. Sonication uses high-frequency sound waves to create micro-cavitations in the solvent, which can help break apart solid agglomerates and increase the surface area available for solvation.

    • Switch to a More Polar Aprotic Solvent: If heat and sonication are insufficient, your solvent is likely not polar enough. Consider switching to Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or DMSO. These solvents have higher dielectric constants and are more effective at solvating polar, crystalline compounds.

    • Implement a Cosolvent System: If you must use a less polar solvent for reaction compatibility, adding a small amount of a highly polar, miscible cosolvent can dramatically improve solubility.[5][6][7] For example, in a reaction in Toluene, adding 5-10% (v/v) of DMF can be highly effective. The cosolvent works by disrupting the solvent's structure and reducing the interfacial tension between the solvent and the solute.[7][8]

Scenario 2: The compound dissolves initially but crashes out during the reaction.
  • Problem: Your compound dissolved upon heating, but as the reaction progresses or if the temperature fluctuates, it precipitates back out of the solution.

  • Troubleshooting Steps & Scientific Rationale:

    • Maintain Consistent Temperature: Ensure your reaction is maintained at the temperature required for solubility. A temperature drop, even a few degrees, can lead to supersaturation and precipitation.

    • Increase Solvent Volume: You may be operating too close to the saturation point. Increasing the total solvent volume will lower the concentration and may keep the compound in solution.

    • Consider a Product's Solubility: If a new, less soluble product is being formed, it may be precipitating. Analyze the precipitate (e.g., by TLC, LCMS) to confirm its identity. If it is the product, this can be advantageous for purification (crystallization). If it is the starting material, a stronger solvent system is needed.

Scenario 3: Difficulty preparing a concentrated stock solution for biological screening.
  • Problem: You need to prepare a high-concentration stock solution (e.g., 10-50 mM) in a biologically compatible solvent, but the compound's solubility is limiting.

  • Troubleshooting Steps & Scientific Rationale:

    • Start with 100% DMSO: As a first step, attempt to dissolve the compound in pure, anhydrous DMSO.

    • Introduce a Cosolvent: If DMSO alone is insufficient at your target concentration, cosolvency is a powerful technique.[8][9] Water-miscible solvents like PEG 400 or Propylene Glycol are often used.[6][10] A mixture of DMSO and PEG 400 can be a very effective system.

    • Use Surfactants (with caution): Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous or polar media.[11][12][13] Non-ionic surfactants like Tween® 80 or Polysorbate 80 are sometimes used. However, surfactants can interfere with biological assays, so their use must be carefully validated.[14]

    • Explore Solid Dispersions: For formulation development, creating a solid dispersion is an advanced technique.[15][16][17] This involves dissolving the compound and a hydrophilic carrier (like PVP or PEG) in a common solvent and then removing the solvent.[16][18] This results in the compound being molecularly dispersed in an amorphous state within the carrier, which can dramatically increase the dissolution rate and solubility.[15][19]

Data & Visualization

Table 1: Qualitative Solubility of this compound
Solvent CategorySolvent ExamplesExpected Solubility at Room Temp.Notes & Recommendations
Non-Polar Hexane, Toluene, CyclohexaneVery Poor / InsolubleNot recommended as primary solvents. Toluene may be used in a cosolvent system with a polar solvent.
Ethereal Diethyl Ether, Tetrahydrofuran (THF)Poor to Sparingly SolubleTHF is a better choice than ether. Heating is almost always required to achieve useful concentrations.
Halogenated Dichloromethane (DCM), ChloroformSparingly SolubleMay be sufficient for dilute solutions or TLC, but not for high-concentration reaction mixtures.
Esters Ethyl Acetate (EtOAc)Sparingly SolubleSimilar to halogenated solvents. Good for extraction and chromatography but a poor primary reaction solvent.
Ketones Acetone, MEKModerately SolubleBetter than the above categories, especially with warming. Acetone's low boiling point can be a limitation.
Alcohols Methanol, EthanolModerately SolubleThe N-H and nitro groups can hydrogen bond with alcohols, aiding solubility. Heating will improve performance.
Polar Aprotic Acetonitrile (ACN)Moderately SolubleA common solvent for reactions, but may require heating to fully dissolve the compound.
Highly Polar Aprotic DMSO, DMF, NMPSoluble to Very SolubleRecommended starting points. These are the most effective solvents for dissolving this compound at room temperature.
Diagrams and Workflows

A logical approach is critical for efficiently finding the right solubilization conditions. The following decision tree can guide your experimental design.

G start Initial State: Poor Solubility of This compound app What is the application? start->app synthesis Organic Synthesis app->synthesis assay Biological Assay Stock app->assay heat_sonic Tried gentle heating (40-60 °C) or sonication? synthesis->heat_sonic do_heat Action: Apply heat/sonication. heat_sonic->do_heat No strong_solvent Switch to a stronger solvent? (e.g., DMF, DMSO) heat_sonic->strong_solvent Yes use_strong Action: Use DMF or DMSO. Monitor for side reactions. strong_solvent->use_strong Yes cosolvent Action: Use a cosolvent system. (e.g., Toluene/DMF 9:1) strong_solvent->cosolvent No, primary solvent is required dmso_sol Is it soluble in 100% DMSO at target concentration? assay->dmso_sol success Success: Use DMSO stock. Ensure final assay concentration is low (<0.5%). dmso_sol->success Yes assay_cosolvent Action: Use a biocompatible cosolvent. (e.g., DMSO/PEG 400) dmso_sol->assay_cosolvent No success_note Note: Always run a vehicle control in the assay to check for cosolvent effects. assay_cosolvent->success_note

Caption: Decision tree for selecting a solubilization strategy.

Experimental Protocols

Protocol 1: Systematic Cosolvency Evaluation

This protocol provides a method for systematically identifying an effective cosolvent system.

  • Preparation:

    • Weigh 10 mg of this compound into several small, sealable glass vials.

    • Select a primary solvent (e.g., Toluene, THF, Acetonitrile) in which the compound is poorly soluble but required for the application.

    • Select a panel of miscible, highly polar cosolvents (e.g., DMF, NMP, DMSO, Methanol).

  • Procedure:

    • To the first vial, add the primary solvent in 0.5 mL increments, vortexing for 30 seconds after each addition, until a total of 2 mL has been added. Note the degree of dissolution. This is your baseline.

    • To the subsequent vials, add 1.8 mL of the primary solvent and vortex.

    • To each of these vials, add one of the selected cosolvents dropwise (using a pipette, ~20 µL per drop) while vortexing. Continue adding the cosolvent, counting the drops, until the solid is fully dissolved.

    • Record the volume of cosolvent required for each system. The most effective cosolvent is the one that achieves full dissolution with the smallest volume percentage.

  • Self-Validation:

    • Once a promising system is identified (e.g., 95:5 THF:DMSO), allow the sealed vial to stand at room temperature for 1 hour and then at 4 °C for 1 hour.

    • Visually inspect for any signs of precipitation. A stable solution will remain clear.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This method is used to create an amorphous form of the compound with enhanced solubility, suitable for formulation development.[16]

  • Component Selection:

    • Drug: this compound.

    • Carrier: Select a hydrophilic polymer such as Polyvinylpyrrolidone (PVP K30) or Polyethylene Glycol (PEG 4000).[18] A typical drug-to-carrier ratio to start with is 1:4 (w/w).

    • Solvent: Choose a volatile solvent that dissolves both the drug and the carrier (e.g., Methanol, Acetone, or a DCM/Methanol mixture).

  • Procedure:

    • Dissolve the carrier (e.g., 400 mg of PVP K30) in a suitable volume of the chosen solvent (e.g., 20 mL of Methanol) in a round-bottom flask.

    • Once the carrier is fully dissolved, add the drug (e.g., 100 mg of this compound). Use sonication if necessary to achieve a clear solution.

    • Remove the solvent under reduced pressure using a rotary evaporator. Ensure the rotation speed is high enough to create a thin film on the flask wall.

    • Continue evaporation until a dry, solid film is formed. Further dry the solid under high vacuum for several hours to remove any residual solvent.

    • Scrape the solid dispersion from the flask. Gently grind it into a fine powder using a mortar and pestle. Store in a desiccator.

  • Validation:

    • Test the dissolution rate of the resulting solid dispersion powder compared to the original crystalline material in your target medium (e.g., water or buffer). The solid dispersion should dissolve much more rapidly and to a higher concentration.

G cluster_0 Solid Dispersion (Solvent Evaporation) Workflow a0 Step 1: Dissolve Carrier (e.g., PVP) in Solvent a1 Step 2: Add Drug to Solution (this compound) a0->a1 a2 Step 3: Obtain Clear Drug-Carrier Solution a1->a2 a3 Step 4: Solvent Evaporation (Rotary Evaporator) a2->a3 a4 Step 5: Form Thin Film of Solid Dispersion a3->a4 a5 Step 6: Scrape and Grind into Fine Powder a4->a5 a6 Final Product: Amorphous Solid Dispersion with Enhanced Solubility a5->a6

Caption: Workflow for Solid Dispersion Preparation.

References

Identification and removal of byproducts in 3-Chloro-4-nitro-1H-indazole reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and purification of 3-Chloro-4-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. We will delve into the identification and removal of key byproducts, providing both theoretical understanding and practical, field-proven protocols.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your synthesis of this compound, providing explanations and actionable solutions.

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

Low yields in the synthesis of this compound, which typically proceeds via diazotization of 2-chloro-3-nitroaniline followed by cyclization, can be attributed to several factors:

  • Incomplete Diazotization: The formation of the diazonium salt is a critical step and is highly sensitive to temperature and pH. If the temperature rises above the optimal range (typically 0-5 °C), the diazonium salt can decompose, leading to a variety of unwanted byproducts and a lower yield of the desired indazole.[1]

  • Side Reactions of the Diazonium Salt: The diazonium intermediate is highly reactive and can undergo side reactions other than the desired intramolecular cyclization. These can include reactions with the solvent or counter-ions, leading to the formation of phenols or other substituted aromatic compounds.

  • Suboptimal Cyclization Conditions: The cyclization step to form the indazole ring is also sensitive to reaction conditions. Improper pH or temperature can hinder the cyclization or promote the formation of alternative products.

  • Formation of Multiple Regioisomers: A significant portion of the starting material may be converted into undesired regioisomers of this compound, which can be difficult to separate and will reduce the isolated yield of the target molecule.[2]

Workflow for Diagnosing Low Yield:

Caption: Troubleshooting workflow for low reaction yield.

Q2: My final product is a mixture of isomers that are difficult to separate. How can I identify and remove them?

The formation of regioisomers is a common challenge in indazole synthesis. When starting from 2-chloro-3-nitroaniline, in addition to the desired this compound, you may also form other isomers such as 3-Chloro-6-nitro-1H-indazole and 3-Chloro-5-nitro-1H-indazole, depending on the precise reaction mechanism and conditions.

Identification of Regioisomeric Byproducts:

The most reliable method for identifying these isomers is through a combination of chromatographic and spectroscopic techniques.

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can often resolve the different isomers, showing distinct peaks for each. A typical reverse-phase method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acid modifier like phosphoric acid or formic acid for MS compatibility.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between regioisomers. The substitution pattern on the benzene ring of the indazole core will result in unique chemical shifts and coupling patterns for the aromatic protons and carbons.

Table 1: Comparative Spectroscopic Data for Identification of Chloro-Nitro-Indazole Isomers

CompoundKey 1H NMR Signals (ppm)13C NMR Signals (ppm)
This compound (Predicted) Aromatic protons will show a distinct pattern corresponding to a 1,2,3,4-tetrasubstituted benzene ring.Characteristic shifts for carbons bearing chloro and nitro groups, and carbons of the pyrazole ring.[5]
3-Chloro-5-nitro-1H-indazole Aromatic protons will exhibit a different splitting pattern due to the change in substituent positions.Unique set of carbon signals reflecting the 5-nitro substitution.[6]
3-Chloro-6-nitro-1H-indazole The aromatic proton signals will again be distinct from the 4-nitro and 5-nitro isomers.Characteristic carbon shifts for the 6-nitro isomer.[7]

Removal of Regioisomeric Byproducts:

  • Column Chromatography: This is the most common method for separating isomeric mixtures. A silica gel column with a gradient elution system of ethyl acetate in hexane is often effective. For example, a 2:8 mixture of ethyl acetate to hexane has been used successfully for the purification of a similar compound, 3-chloro-1-methyl-5-nitro-1H-indazole.[6]

  • Recrystallization: If the isomers have sufficiently different solubilities in a particular solvent system, recrystallization can be a highly effective purification method. This may require screening various solvents or solvent mixtures.[8]

Experimental Protocol: Purification by Column Chromatography

  • Prepare the Column: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane).

  • Load the Sample: Dissolve the crude product in a minimal amount of a moderately polar solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried silica onto the top of the column.

  • Elute the Column: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Combine and Concentrate: Combine the fractions containing the pure desired product and remove the solvent under reduced pressure.

Experimental Protocol: Purification by Recrystallization

  • Solvent Screening: Test the solubility of the crude product in a variety of solvents at room temperature and at their boiling points to find a suitable single solvent or a two-solvent system.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them.[8]

II. Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route to this compound?

The most probable and widely used method for the synthesis of indazoles with this substitution pattern is the diazotization of an appropriately substituted aniline, followed by intramolecular cyclization. In this case, the starting material would be 2-chloro-3-nitroaniline.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Q2: What are the key parameters to control during the diazotization step?

The diazotization reaction is critical for the success of the synthesis. The following parameters must be carefully controlled:

  • Temperature: The reaction should be maintained at a low temperature, typically between 0 and 5 °C, to prevent the decomposition of the unstable diazonium salt.[1]

  • Acid Concentration: A sufficient amount of strong acid, such as hydrochloric acid, is necessary to generate nitrous acid from sodium nitrite and to maintain a low pH.

  • Rate of Addition: The sodium nitrite solution should be added slowly to the solution of the aniline to control the exothermic reaction and maintain the low temperature.

Q3: How can I monitor the progress of the reaction?
  • Thin Layer Chromatography (TLC): TLC is a simple and effective way to monitor the consumption of the starting material (2-chloro-3-nitroaniline) and the formation of the product(s). A suitable mobile phase would be a mixture of ethyl acetate and hexane.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more detailed analysis, LC-MS can be used to monitor the reaction, providing information on the relative amounts of starting material, product, and any byproducts formed.

III. References

  • SpectraBase. 13C NMR of 3-CHLORO-4-NITROINDAZOLE. --INVALID-LINK--

  • El kihel, A., et al. (2016). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 8), 1171–1173. --INVALID-LINK--

  • University of Toronto. Recrystallization - Single Solvent. --INVALID-LINK--

  • SIELC Technologies. Separation of 1H-Indazole, 3-chloro-6-nitro- on Newcrom R1 HPLC column. --INVALID-LINK--

  • Liu, Z., et al. (2011). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic Letters, 13(10), 2634–2637.

  • SIELC Technologies. 1H-Indazole, 3-chloro-6-nitro-. --INVALID-LINK--

  • ChemicalBook. 3-chloro-1h-indazol-5-amine(41330-49-8) 1h nmr. --INVALID-LINK--

  • SpectraBase. 3-chloro-6-nitro-1H-indazole. --INVALID-LINK--

  • Bekkari, H., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2236–2247. --INVALID-LINK--

  • Google Patents. CN107805221A - Method for preparing 1H-indazole derivative. --INVALID-LINK--

  • Formation of an unexpected 3,3-diphenyl-3H-indazole through a facile intramolecular [2 + 3] cycloaddition of the diazo intermediate. Beilstein Journal of Organic Chemistry, 15, 1426–1432. --INVALID-LINK--

  • Google Patents. US3954783A - Process for the preparation of substituted indazoles. --INVALID-LINK--

  • Google Patents. US20170183313A1 - Process for the preparation of 3-chloro-1h-pyrazol-4-amine and salts thereof. --INVALID-LINK--

  • Organic Syntheses. INDAZOLE. --INVALID-LINK--

  • Organic Chemistry Portal. Diazotisation. --INVALID-LINK--

References

Technical Support Center: Troubleshooting Low Yields in the Synthesis of 3-Chloro-4-nitro-1H-indazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-chloro-4-nitro-1H-indazole and its analogs. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields for this important class of heterocyclic compounds. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of pharmacologically active compounds.[1][2] Therefore, robust and high-yielding synthetic routes are of paramount importance.

This document provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound analogs, presented in a question-and-answer format. We will delve into the causality behind experimental choices and provide field-proven insights to help you navigate the complexities of this synthesis.

Troubleshooting Guide

This section addresses specific, frequently encountered problems during the synthesis, offering potential causes and actionable solutions.

Q1: My primary cyclization reaction to form the 4-nitro-1H-indazole core is resulting in a low yield or a complex mixture of products. What are the likely causes and how can I improve this step?

A1: The cyclization to form the 4-nitro-1H-indazole core, often starting from a substituted aniline derivative, is a critical step that can be influenced by several factors.

A common route involves the diazotization of a substituted o-toluidine followed by intramolecular cyclization.[3] Another approach is the reaction of a substituted 2-methyl-3-nitroaniline with a nitrosating agent.[4] Low yields in these reactions can often be attributed to the following:

  • Incomplete Diazotization: The formation of the diazonium salt is highly sensitive to temperature and acid concentration.

    • Troubleshooting:

      • Temperature Control: Maintain a low temperature, typically between 0-5 °C, throughout the addition of the nitrosating agent (e.g., sodium nitrite).[5] Elevated temperatures can lead to premature decomposition of the unstable diazonium salt.[6]

      • Acidic Conditions: Ensure sufficient acidity to generate nitrous acid in situ and stabilize the resulting diazonium salt. Glacial acetic acid is often used as both a solvent and a proton source.[4]

  • Side Reactions: The highly reactive diazonium intermediate can undergo undesired side reactions.

    • Troubleshooting:

      • Control of Nitrosating Agent Addition: Add the sodium nitrite solution slowly and portion-wise to prevent localized overheating and the formation of byproducts from excess nitrous acid.

      • Solvent Choice: While acetic acid is common, aprotic solvents like DMSO and DMF have been reported to provide higher yields in some indazole syntheses.[7]

  • Substituent Effects: The electronic nature of the substituents on the aniline precursor can significantly impact the reactivity and stability of the intermediates.

    • Troubleshooting:

      • Electron-withdrawing groups, such as the nitro group in your target molecule, can deactivate the aromatic ring, potentially slowing down the desired cyclization. Careful optimization of reaction time and temperature is crucial. Monitoring the reaction progress by TLC or LC-MS is highly recommended.

Experimental Protocol: Synthesis of 4-nitro-1H-indazole from 2-methyl-3-nitroaniline [4]

  • Dissolve 2-methyl-3-nitroaniline in glacial acetic acid and cool the mixture to 0 °C in an ice bath.

  • Prepare a solution of sodium nitrite in water.

  • Add the sodium nitrite solution dropwise to the stirred aniline solution, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction to completion using TLC.

  • Upon completion, the product often precipitates. Isolate the solid by filtration. The filtrate can be concentrated to recover more product.

  • Wash the crude product with water to remove residual acid and salts.

ParameterRecommended ConditionRationale
Temperature 0-5 °C during diazotizationMinimizes diazonium salt decomposition.[6]
Solvent Glacial Acetic AcidActs as both solvent and proton source.[4]
Stirring VigorousEnsures efficient mixing and heat dissipation.
Monitoring TLC or LC-MSTracks reaction progress and identifies byproduct formation.
Q2: I am observing the formation of regioisomers during the synthesis. How can I control the regioselectivity?

A2: The formation of regioisomers, particularly N1 and N2 isomers, is a common challenge in indazole chemistry. [8] The position of substitution on the pyrazole ring is influenced by both steric and electronic factors.

  • Alkylation/Substitution Steps: When introducing substituents onto the indazole nitrogen, the choice of base and solvent system is critical.

    • Troubleshooting:

      • N1-Alkylation: Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as THF or DMF generally favors the formation of the thermodynamically more stable N1 isomer.[8]

      • N2-Alkylation: Mitsunobu conditions (triphenylphosphine and an azodicarboxylate) can favor the formation of the N2 isomer.[8] Electron-withdrawing groups at the C7 position can also direct towards N2-alkylation.[8]

  • Cyclization Step: In syntheses starting from precursors that can cyclize in multiple ways, the reaction conditions dictate the outcome.

    • Troubleshooting:

      • For syntheses involving intramolecular cyclization, the nature of the leaving group and the position of the nucleophilic and electrophilic centers are key. A thorough understanding of the reaction mechanism is essential for predicting and controlling regioselectivity.

Q3: The chlorination step to introduce the 3-chloro substituent is giving low yields or multiple chlorinated products. How can I optimize this transformation?

A3: The direct chlorination of the indazole ring can be non-selective. [9] A more controlled approach often involves a Sandmeyer-type reaction starting from a 3-aminoindazole precursor.

  • Challenges with Direct Chlorination: Electrophilic chlorination of the indazole ring can lead to a mixture of mono-, di-, and tri-chlorinated products.[9]

  • The Sandmeyer Reaction Approach: This classic transformation provides a reliable method for introducing a chlorine atom at a specific position.[10][11]

    • Start with 3-amino-4-nitro-1H-indazole: This precursor can be synthesized from the corresponding 2-fluorobenzonitrile derivative by reaction with hydrazine.[7][9]

    • Diazotization: The 3-amino group is converted to a diazonium salt using sodium nitrite in an acidic medium (e.g., HCl) at low temperatures (0-5 °C).

    • Displacement with Chloride: The diazonium salt is then treated with a copper(I) chloride (CuCl) solution to replace the diazonium group with a chlorine atom.[10][11]

Experimental Workflow: Sandmeyer Reaction for this compound

Sandmeyer_Workflow Start 3-Amino-4-nitro-1H-indazole Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Start->Diazotization Diazonium_Salt 3-Diazonium-4-nitro-1H-indazole salt Diazotization->Diazonium_Salt Sandmeyer Sandmeyer Reaction (CuCl) Diazonium_Salt->Sandmeyer Side_Product Decomposition/Side Products Diazonium_Salt->Side_Product If Temp > 5°C Product This compound Sandmeyer->Product

Caption: Workflow for the Sandmeyer reaction to synthesize this compound.

Key Optimization Points for the Sandmeyer Reaction:

ParameterRecommended ConditionRationale
Diazotization Temperature 0-5 °CCrucial for the stability of the diazonium salt.[6]
Copper(I) Chloride Freshly prepared or high-purity commercial gradeThe catalytic activity of Cu(I) is key to the reaction.[10]
Acid Concentration Sufficient to maintain a low pHPrevents the formation of diazoamino compounds.
Quenching Careful addition to a stirred solutionControls the evolution of nitrogen gas.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of the indazole ring from a substituted o-toluidine?

A1: The synthesis of an indazole from an o-toluidine derivative typically proceeds through the formation of an N-nitroso intermediate, followed by an intramolecular cyclization. [3]

Reaction Mechanism: Indazole formation from o-toluidine

Indazole_Mechanism cluster_0 Step 1: N-Acetylation & Nitrosation cluster_1 Step 2: Intramolecular Cyclization & Aromatization o_toluidine o-Toluidine derivative acetylation Acetic Anhydride acetylated N-acetyl-o-toluidine acetylation->acetylated Acetylation nitrosation Nitrosating Agent (e.g., N2O3) nitroso N-Nitroso-N-acetyl-o-toluidine nitrosation->nitroso Nitrosation cyclization Intramolecular Cyclization nitroso->cyclization intermediate Cyclized Intermediate cyclization->intermediate aromatization Elimination of Acetic Acid indazole Indazole Product aromatization->indazole Aromatization

Caption: Generalized mechanism for indazole synthesis from an o-toluidine precursor.

Q2: Are there alternative, milder methods for indazole synthesis that I should consider?

A2: Yes, several modern synthetic methods offer milder conditions and broader substrate scope. These can be particularly useful if traditional methods are failing for your specific analog.

  • [3+2] Cycloaddition Reactions: The reaction of arynes with diazo compounds or their precursors (like N-tosylhydrazones) provides a powerful route to 3-substituted indazoles under mild conditions.[12]

  • Metal-Free Syntheses: Some methods avoid transition metals, which can be advantageous for pharmaceutical applications. For example, the reaction of o-aminobenzoximes with methane sulfonyl chloride can yield 1H-indazoles.[7]

  • Palladium-Catalyzed Cross-Coupling: Reactions involving 2-bromobenzaldehydes and hydrazones followed by acid-catalyzed cyclization are also effective.[7]

Q3: How can I effectively purify my this compound product?

A3: Purification of nitro-containing aromatic compounds can sometimes be challenging due to their polarity and potential for low solubility.

  • Crystallization: This is often the most effective method for obtaining high-purity material. Experiment with a range of solvent systems. Common choices include ethanol, ethyl acetate/hexane mixtures, or isopropanol.

  • Column Chromatography: If crystallization is difficult or fails to remove certain impurities, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.

  • Washing: Crude products can often be purified significantly by washing with appropriate solvents to remove unreacted starting materials or soluble byproducts. For instance, washing with water can remove inorganic salts and acids, while a wash with a non-polar solvent like hexane can remove less polar impurities.

References

Preventing protodeboronation in Suzuki reactions of indazole boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Indazole Suzuki Coupling

A Senior Application Scientist's Guide to Mitigating Protodeboronation in Suzuki Reactions of Indazole Boronic Acids

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the Suzuki-Miyaura cross-coupling of indazole boronic acids. The indazole moiety is a privileged scaffold in medicinal chemistry, but its unique electronic properties can make it particularly susceptible to protodeboronation, a common side reaction that cleaves the C-B bond and terminates the catalytic cycle. This document provides in-depth, field-tested insights and troubleshooting strategies in a direct question-and-answer format to help you overcome this challenge.

Frequently Asked Questions & Troubleshooting Guide

Q1: What is protodeboronation, and why are my indazole boronic acids so prone to it?

A1: Understanding the "Why"

Protodeboronation is a hydrolytic process that replaces a boronic acid group with a hydrogen atom, effectively destroying your starting material.[1] The reaction is highly dependent on the reaction conditions and the electronic nature of the organic substituent.[1]

The mechanism is typically base-catalyzed. The base (e.g., hydroxide) attacks the Lewis acidic boron atom to form a more electron-rich boronate species ([ArB(OH)₃]⁻). This intermediate is then protonated by a proton source (often water), leading to the cleavage of the C–B bond.[2][3][4]

Indazoles, being electron-deficient heteroaromatics, are particularly susceptible for two key reasons:

  • Enhanced Lewis Acidity: The electron-withdrawing nature of the indazole ring system increases the Lewis acidity of the boron center, facilitating the initial attack by the base to form the reactive boronate.

  • Stabilization of the Intermediate: The indazole ring can stabilize the transient negative charge that may develop on the carbon atom during C-B bond cleavage.

Furthermore, the presence of the acidic N-H proton on an unprotected indazole can complicate the reaction, potentially interacting with the catalyst or base in unproductive ways.[5][6]

Diagram 1: The Competing Reaction Pathways

The following diagram illustrates how protodeboronation acts as an off-cycle parasitic reaction, competing directly with the desired transmetalation step in the Suzuki-Miyaura catalytic cycle.

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_proto Undesired Protodeboronation Pathway Ar_Pd_X Ar-Pd(II)-X (Oxidative Addition Product) Ar_Pd_Ind Ar-Pd(II)-Indazole Ar_Pd_X->Ar_Pd_Ind Transmetalation Product Ar-Indazole (Desired Product) Ar_Pd_Ind->Product Reductive Elimination Pd0 Pd(0)L₂ Pd0->Ar_Pd_X Oxidative Addition Product->Pd0 Ind_BOH2 Indazole-B(OH)₂ Ind_BOH2->Ar_Pd_Ind Enters Suzuki Cycle Ind_BOH3 [Indazole-B(OH)₃]⁻ (Boronate) Ind_BOH2->Ind_BOH3 + OH⁻ Ind_H Indazole-H (Byproduct) Ind_BOH3->Ind_H + H₂O (Protonolysis) G start High Protodeboronation Observed (>15% Indazole-H byproduct) step1 Step 1: Optimize the Base start->step1 step1_action1 Switch to a milder base (e.g., K₂CO₃ or K₃PO₄) step1->step1_action1 Still high? end Problem Solved: Yield >80%, Protodeboronation <5% step1->end Resolved step1_action2 Reduce base equivalents (2.0-2.5 eq.) step1_action1->step1_action2 step1_action3 Minimize H₂O or use anhydrous conditions with a soluble base (e.g., Cs₂CO₃) step1_action2->step1_action3 step2 Step 2: Modify Reaction Conditions step1_action3->step2 Still high? step2_action1 Lower Reaction Temperature (e.g., from 100°C to 80°C) step2->step2_action1 step2->end Resolved step2_action2 Use a modern Pd Pre-catalyst (e.g., Buchwald G3/G4) for rapid cycle initiation step2_action1->step2_action2 step3 Step 3: Modify the Substrate step2_action2->step3 Still high? step3_action1 Protect the Indazole N-H (Boc or SEM group is recommended) step3->step3_action1 step3_action2 Use a more stable boron reagent (MIDA boronate or R-BF₃K salt) step3_action1->step3_action2 step3_action2->end Resolved

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 3-Chloro- and 3-Bromo-4-nitro-1H-indazole: An Inferential Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The indazole scaffold is a privileged heterocyclic structure, forming the core of numerous pharmacologically active compounds, including several FDA-approved drugs for cancer therapy such as Axitinib and Pazopanib.[1][2] Its versatile biological profile stems from its ability to engage with a multitude of biological targets through various non-covalent interactions. The introduction of substituents, particularly halogens and nitro groups, onto the indazole ring system profoundly modulates its physicochemical properties and biological activity.[3][4]

This guide provides a comparative analysis of two closely related analogs: 3-Chloro-4-nitro-1H-indazole and 3-Bromo-4-nitro-1H-indazole. Direct, head-to-head experimental comparisons of these specific isomers are not extensively documented in publicly available literature. Therefore, this document will adopt an inferential approach, leveraging established structure-activity relationship (SAR) principles and synthesizing data from structurally similar halo-nitro-indazoles to forecast their respective biological potential. We will delve into their synthesis, potential therapeutic activities, and the subtle yet critical influence of the 3-position halogen on their overall pharmacological profile, providing a robust framework for researchers in medicinal chemistry and drug development.

Section 1: Physicochemical and Structural Analysis

The foundational difference between the two molecules lies in the halogen atom at the 3-position. This substitution impacts steric bulk, electronic properties, and lipophilicity, all of which are critical determinants of pharmacokinetic and pharmacodynamic behavior.

PropertyThis compound3-Bromo-4-nitro-1H-indazoleRationale for Difference
Molecular Formula C₇H₄ClN₃O₂C₇H₄BrN₃O₂Substitution of Chlorine with Bromine.
Molecular Weight 197.58 g/mol 242.03 g/mol [5]Bromine has a significantly higher atomic mass than Chlorine.
Halogen Electronegativity (Pauling Scale) 3.162.96Chlorine is more electronegative than Bromine.
Halogen van der Waals Radius 1.75 Å1.85 ÅBromine is a larger atom than Chlorine.
Halogen as a Hydrogen Bond Acceptor ModerateWeakThe higher electronegativity of chlorine makes it a better hydrogen bond acceptor.
Leaving Group Ability GoodBetterThe weaker C-Br bond compared to C-Cl makes bromide a better leaving group in nucleophilic substitution reactions.

This fundamental comparison suggests that while electronically similar, the 3-bromo analog is larger and more polarizable. This could lead to enhanced van der Waals interactions with a target protein but may also introduce steric hindrance. The difference in leaving group ability is particularly relevant for compounds that may act as covalent inhibitors or serve as synthetic intermediates.

Section 2: Synthetic Strategies

The synthesis of 3-halo-4-nitro-1H-indazoles typically begins with the parent 4-nitro-1H-indazole. The C3 position of the indazole ring is susceptible to electrophilic halogenation. A general and efficient pathway involves the direct halogenation of the 4-nitro-1H-indazole core using a suitable halogenating agent in an acidic medium.

The synthesis of 3-bromo-4-nitro-1H-indazole, for instance, can be achieved by treating 4-nitro-1H-indazole with bromine in a mixture of acetic acid and chloroform.[6] This method is robust and yields the desired product in high purity and quantity. A similar strategy can be employed for the chloro-analog using a suitable chlorinating agent like N-chlorosuccinimide (NCS).

G cluster_synthesis Generalized Synthesis Workflow start 4-Nitro-1H-indazole reaction Electrophilic Halogenation at C3 Position start->reaction reagents Halogenating Agent (e.g., Br₂ or NCS) + Acetic Acid reagents->reaction product_Cl This compound reaction->product_Cl if NCS product_Br 3-Bromo-4-nitro-1H-indazole reaction->product_Br if Br₂ purification Purification (Recrystallization/Chromatography) product_Cl->purification product_Br->purification final Final Product (>90% Yield) purification->final

Caption: Generalized workflow for the synthesis of 3-halo-4-nitro-1H-indazoles.

Section 3: Comparative Biological Activity (Inferred)

Based on literature for related compounds, the primary therapeutic areas where these molecules are likely to show activity are oncology and infectious diseases.

Anticancer Potential

The indazole scaffold is a well-established pharmacophore in oncology, with numerous derivatives reported as potent kinase inhibitors.[1][7] The nitro group can enhance this activity, and its reduction within hypoxic tumor cells can lead to reactive intermediates that are cytotoxic.[8]

While no direct data exists for our target compounds, derivatives of 3-chloro-6-nitro-1H-indazole and other substituted nitroindazoles have demonstrated significant antiproliferative effects.[9] For instance, certain 6-nitro-benzo[g]indazole derivatives exhibit IC₅₀ values in the low micromolar range against lung carcinoma cell lines.[9] Furthermore, a study on 1H-indazole-3-amine derivatives identified compounds with potent activity against chronic myeloid leukemia (K562) cells, with IC₅₀ values as low as 5.15 µM.[10][11]

Hypothesis: Both 3-Chloro- and 3-Bromo-4-nitro-1H-indazole are predicted to have antiproliferative activity. The slightly greater lipophilicity of the bromo-derivative may enhance cell membrane permeability, potentially leading to increased potency, assuming the steric bulk does not negatively impact target binding.

Table of Anticancer Activities for Structurally Related Indazoles

Compound ClassCell LineIC₅₀ ValueReference
6-Nitro-benzo[g]indazolesNCI-H460 (Lung Carcinoma)5–15 µM[9]
1H-Indazole-3-amine Derivative (6o)K562 (Leukemia)5.15 µM[10]
1H-Indazole-3-amine Derivative (6o)A549 (Lung)11.3 µM[10]
1H-Indazole-3-amine Derivative (6o)PC-3 (Prostate)13.5 µM[10]
Antiparasitic and Antimicrobial Activity

This is an area where a closely related analog provides significant insight. Derivatives of 3-chloro-6-nitro-1H-indazole have been extensively studied and identified as promising antileishmanial candidates.[9][12][13] These compounds were shown to be potent growth inhibitors of various Leishmania species.[12][14] Molecular modeling studies suggest that these molecules can effectively bind to essential parasite enzymes like trypanothione reductase (TryR), disrupting the parasite's redox metabolism.[12][14]

The presence of the 3-chloro and 6-nitro groups was highlighted as being important for this antileishmanial activity.[9] It is highly probable that the this compound would share this mechanism of action.

Comparative Insight: The substitution of chlorine with bromine has been a common strategy in medicinal chemistry to modulate activity. In some cases, the bromo-analog exhibits enhanced potency due to better target engagement (halogen bonding) or improved pharmacokinetic properties. Conversely, the increased size can sometimes be detrimental. Therefore, 3-Bromo-4-nitro-1H-indazole is also a strong candidate for antiparasitic activity, and a direct comparison is warranted to determine if the larger halogen provides any advantage.

Additionally, other bromo-indazole derivatives have been reported as inhibitors of the bacterial cell division protein FtsZ, demonstrating antibacterial potential.[15]

G cluster_pathway Inferred Mechanism of Action compound 3-Halo-4-nitro-1H-indazole enzyme Parasite Enzyme (e.g., Trypanothione Reductase) compound->enzyme Inhibition redox Disruption of Redox Homeostasis enzyme->redox stress Increased Oxidative Stress redox->stress death Parasite Cell Death stress->death

Caption: Inferred mechanism for antiparasitic activity via enzyme inhibition.

Section 4: Experimental Protocols

To enable researchers to directly test the hypotheses presented in this guide, detailed protocols for key biological assays are provided below.

Protocol 1: In Vitro Antiproliferative MTT Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.[16]

  • Cell Seeding: Seed cancer cells (e.g., K562, A549) in a 96-well plate at a density of 5 × 10⁴ cells/mL in a suitable culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound and 3-Bromo-4-nitro-1H-indazole in DMSO and then dilute in culture medium. Add the compounds to the cells at various final concentrations and incubate for an additional 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 492 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.

G cluster_workflow MTT Assay Workflow s1 1. Seed Cells (24h incubation) s2 2. Add Test Compounds (48h incubation) s1->s2 s3 3. Add MTT Reagent (4h incubation) s2->s3 s4 4. Solubilize Formazan (with DMSO) s3->s4 s5 5. Read Absorbance (492 nm) s4->s5 s6 6. Calculate IC₅₀ s5->s6

Caption: Step-by-step workflow for the in vitro MTT antiproliferative assay.

Protocol 2: Antileishmanial Activity Assay (Promastigote Model)

This protocol assesses the direct effect of the compounds on the promastigote (insect stage) of the Leishmania parasite.[12]

  • Parasite Culture: Culture Leishmania promastigotes (e.g., L. major) in M199 medium supplemented with fetal bovine serum until they reach the mid-logarithmic growth phase.

  • Assay Setup: Resuspend the parasites to a concentration of 1 × 10⁶ promastigotes/mL. Add 100 µL of this suspension to the wells of a 96-well plate.

  • Compound Addition: Add 100 µL of serially diluted test compounds (prepared as in Protocol 1) to the wells. Use Glucantime or Amphotericin B as a positive control.

  • Incubation: Incubate the plates for 72 hours at 26°C.

  • Viability Assessment: Assess parasite viability using a resazurin-based assay or by direct counting with a hemocytometer after adding a vital stain like trypan blue.

  • Analysis: Determine the IC₅₀ value for each compound by plotting the percentage of parasite inhibition against the compound concentration.

Conclusion

While direct comparative biological data for this compound and 3-Bromo-4-nitro-1H-indazole remains to be published, a systematic analysis of their structures and the activities of closely related analogs provides a strong basis for several key hypotheses. Both compounds are poised to be valuable scaffolds in medicinal chemistry. The available evidence strongly suggests potential for both antiproliferative and antiparasitic activities, likely mediated through the inhibition of essential enzymes.

The primary difference—a chloro versus a bromo substituent at the 3-position—is subtle but significant. The 3-bromo analog offers greater size and polarizability, which could enhance binding affinity through favorable halogen bonding or van der Waals interactions, while the 3-chloro analog is more electronegative. Only through direct, side-by-side experimental evaluation, using protocols such as those outlined herein, can the superior candidate for specific therapeutic applications be definitively identified. This guide serves as a foundational roadmap for researchers to embark on such an investigation.

References

A Comparative Analysis of 3-Chloro-4-nitro-1H-indazole Derivatives and Standard Drugs for Antileishmanial Potency

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

Leishmaniasis, a parasitic disease transmitted by sandflies, continues to pose a significant global health challenge. The limitations of current therapeutic options, including toxicity, emerging resistance, and parenteral administration, underscore the urgent need for novel, effective, and safer antileishmanial agents. This guide presents a comprehensive comparison of the antileishmanial potency of a promising class of compounds, 3-chloro-4-nitro-1H-indazole derivatives, with established standard drugs. This analysis is supported by in vitro experimental data, detailed methodologies for key assays, and visualizations of experimental workflows and potential mechanisms of action to inform and guide future drug discovery and development efforts.

The Rise of Indazoles: A New Frontier in Antileishmanial Research

Indazole derivatives have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. Recent studies have highlighted the potential of 3-chloro-6-nitro-1H-indazole derivatives as potent inhibitors of Leishmania parasite growth. Their efficacy against various Leishmania species, coupled with a potentially novel mechanism of action, positions them as compelling candidates for further investigation.

Quantitative Comparison of Antileishmanial Activity

The following tables provide a side-by-side comparison of the in vitro antileishmanial activity of 3-chloro-6-nitro-1H-indazole derivatives and standard drugs, expressed as the half-maximal inhibitory concentration (IC50) in micromolar (µM) units. A lower IC50 value indicates higher potency.

Table 1: In Vitro Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole Derivatives against Leishmania Promastigotes [1][2]

CompoundL. infantum IC50 (µM)L. tropica IC50 (µM)L. major IC50 (µM)
4 5.53>250>250
5 4>250>250
7 117>250>250
10 62>250>250
11 676>250
12 36.33>250>250
13 11018638
Glucantime® 211196185.33

Table 2: Comparative In Vitro Activity of Standard Antileishmanial Drugs

DrugLeishmania SpeciesIC50 (µM)CC50 (µM) (Mammalian Cells)Selectivity Index (SI = CC50/IC50)
Amphotericin B L. donovani (amastigotes)0.06>100 (murine PECs)>1667
Amphotericin B L. amazonensis (amastigotes)0.09 ± 0.02Not specified in this studyNot specified in this study
Amphotericin B L. martiniquensis (promastigotes)0.04054.0 (mouse PEMs)1350
Amphotericin B L. martiniquensis (amastigotes)0.015254.0 (mouse PEMs)3552.6
Miltefosine L. donovani (promastigotes)~25Not specified in this studyNot specified in this study
Miltefosine L. major (promastigotes)22Not specified in this studyNot specified in this study
Miltefosine L. tropica (promastigotes)11Not specified in this studyNot specified in this study
Miltefosine L. major (amastigotes)5.7Not specified in this studyNot specified in this study
Miltefosine L. tropica (amastigotes)4.2Not specified in this studyNot specified in this study
Pentavalent Antimonials (SbV) L. donovani (amastigotes)80 ± 18 µg/mLNot specified in this studyNot specified in this study

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, parasite strains, and cell lines used.

Insights into Selectivity and Therapeutic Potential

A critical parameter in drug development is the selectivity index (SI), which is the ratio of the cytotoxic concentration in mammalian cells (CC50) to the inhibitory concentration against the parasite (IC50). A higher SI value indicates a greater therapeutic window, with higher selectivity for the parasite over host cells.

While specific CC50 values for the 3-chloro-6-nitro-1H-indazole derivatives listed in Table 1 are not available in the cited literature, studies on structurally related 3-alkoxy-1-benzyl-5-nitroindazole derivatives provide valuable insights. Several of these related compounds exhibited CC50 values greater than 20 µM against BALB/c mouse peritoneal macrophages, with some exceeding 60 µM.[2] For instance, compound NV8 from this related series showed an IC50 of 0.2 µM against L. infantum promastigotes and a CC50 of 47.9 µM, resulting in a high selectivity index of approximately 240.[2] These findings suggest that the indazole scaffold holds promise for achieving favorable selectivity profiles.

In comparison, Amphotericin B, a potent but toxic drug, demonstrates a very high selectivity index due to its extremely low IC50 values.[3] Miltefosine, the only oral drug for leishmaniasis, also shows good efficacy, but its use can be limited by gastrointestinal side effects. Pentavalent antimonials have been a mainstay of treatment but are hampered by significant toxicity and increasing parasite resistance.[4][5]

Proposed Mechanism of Action: Targeting Trypanothione Reductase

The antileishmanial activity of 3-chloro-6-nitro-1H-indazole derivatives is believed to stem from the inhibition of trypanothione reductase (TryR), an enzyme essential for the parasite's defense against oxidative stress and unique to trypanosomatids.[1] This parasite-specific target offers a promising avenue for developing selective therapies with minimal off-target effects in the human host.

Trypanothione Reductase Inhibition cluster_parasite Leishmania Parasite TryS Trypanothione Synthetase TryR Trypanothione Reductase TryS->TryR Produces Trypanothione (T(SH)2) ROS Reactive Oxygen Species (ROS) TryR->ROS Reduces Oxidative Stress Cell_Damage Oxidative Cell Damage ROS->Cell_Damage Causes Cell_Death Parasite Cell Death Cell_Damage->Cell_Death Leads to Indazole 3-Chloro-4-nitro- 1H-indazole Derivative Indazole->TryR Inhibits

Caption: Proposed mechanism of action of this compound derivatives.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols for key in vitro assays are provided below.

In Vitro Antileishmanial Activity Assay (Promastigote Model)

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of test compounds against the promastigote stage of Leishmania.

  • Parasite Culture: Leishmania promastigotes are cultured at 26°C in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and antibiotics.

  • Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in culture medium.

  • Assay Setup: In a 96-well microtiter plate, 100 µL of parasite suspension (1 x 10^6 promastigotes/mL) is added to each well containing 100 µL of the serially diluted compounds.

  • Incubation: The plate is incubated at 26°C for 72 hours.

  • Viability Assessment (MTT Assay): 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. The resulting formazan crystals are dissolved by adding 100 µL of 50% isopropanol-10% SDS solution.

  • Data Analysis: The absorbance is read at 570 nm using a microplate reader. The percentage of inhibition is calculated relative to untreated control wells, and the IC50 value is determined using a dose-response curve.

In Vitro Cytotoxicity Assay (Mammalian Cell Line)

This protocol describes the evaluation of the 50% cytotoxic concentration (CC50) of test compounds on a mammalian cell line (e.g., murine macrophages).

  • Cell Culture: Murine macrophages (e.g., J774.A1) are cultured at 37°C in a humidified atmosphere with 5% CO2 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded into a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.

  • Incubation: The plate is incubated for 48 hours under standard culture conditions.

  • Viability Assessment (MTT Assay): The MTT assay is performed as described in the antileishmanial activity protocol.

  • Data Analysis: The CC50 value is calculated from the dose-response curve, representing the concentration that reduces cell viability by 50%.

Experimental_Workflow cluster_invitro In Vitro Screening start Compound Synthesis (this compound derivatives) promastigote_assay Promastigote Viability Assay (IC50 Determination) start->promastigote_assay cytotoxicity_assay Mammalian Cell Cytotoxicity Assay (CC50 Determination) start->cytotoxicity_assay amastigote_assay Intracellular Amastigote Assay (IC50) promastigote_assay->amastigote_assay Active Compounds selectivity_index Calculate Selectivity Index (SI = CC50/IC50) cytotoxicity_assay->selectivity_index amastigote_assay->selectivity_index lead_identification Lead Compound Identification selectivity_index->lead_identification High SI

Caption: A typical experimental workflow for the in vitro screening of antileishmanial compounds.

Conclusion and Future Directions

The in vitro data presented in this guide demonstrate that this compound derivatives exhibit potent antileishmanial activity, particularly against L. infantum. While direct cytotoxicity data for these specific compounds is needed for a definitive assessment of their therapeutic index, preliminary data from structurally related compounds are highly encouraging, suggesting a favorable selectivity profile. The proposed mechanism of action, targeting the parasite-specific enzyme trypanothione reductase, further strengthens their potential as lead compounds for the development of novel antileishmanial drugs.

Future research should focus on:

  • Determining the CC50 values of the most potent 3-chloro-6-nitro-1H-indazole derivatives to accurately calculate their selectivity indices.

  • Evaluating the efficacy of these compounds against the intracellular amastigote stage of the parasite, which is the clinically relevant form.

  • Conducting in vivo studies in animal models of leishmaniasis to assess their efficacy, pharmacokinetics, and safety profiles.

  • Exploring structure-activity relationships to optimize the indazole scaffold for enhanced potency and reduced toxicity.

The development of new and improved treatments for leishmaniasis is a critical global health priority. The promising results for this compound derivatives warrant further investigation and highlight the potential of this chemical class to contribute to the future arsenal of antileishmanial therapies.

References

A Comparative In Vitro Toxicity Profile of Nitroindazole Derivatives in Mammalian Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the in vitro toxicity of nitroindazole derivatives in mammalian cell lines. It is intended for researchers, scientists, and drug development professionals seeking to understand the cytotoxic potential and underlying mechanisms of this important class of compounds. By synthesizing data from multiple studies, this document offers a comparative overview of structure-toxicity relationships and provides detailed protocols for key cytotoxicity assays.

Introduction: The Dual Nature of Nitroindazoles

Nitroindazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. They are being investigated for their potential as anticancer, antiparasitic, and antimicrobial agents. The efficacy of many nitroaromatic compounds, including nitroindazoles, is often linked to the bioreduction of the nitro group, which can lead to the generation of cytotoxic reactive nitrogen and oxygen species.[1][2] This same mechanism, however, can also be responsible for off-target toxicity in mammalian cells. A thorough understanding of the in vitro toxicity profile of nitroindazole derivatives is therefore crucial for the development of safe and effective therapeutics.

This guide will delve into the mechanisms of nitroindazole-induced cytotoxicity, provide a comparative analysis of the toxicity of various derivatives, and offer detailed, field-proven protocols for assessing their in vitro toxicity.

Mechanisms of Nitroindazole-Induced Cytotoxicity in Mammalian Cells

The cytotoxicity of nitroindazole derivatives in mammalian cells is a multifactorial process, primarily driven by the chemical reactivity of the nitro group. The prevailing mechanism involves the intracellular reduction of the nitro group to form highly reactive intermediates that can induce cellular damage through several pathways.

Oxidative Stress and the Generation of Reactive Oxygen Species (ROS)

A key event in the toxicity of many nitroaromatic compounds is the generation of reactive oxygen species (ROS).[3] This process, known as redox cycling, is initiated by the one-electron reduction of the nitro group by cellular reductases, such as NADPH-cytochrome P450 reductase. The resulting nitro radical anion can then transfer its electron to molecular oxygen, regenerating the parent nitro compound and producing a superoxide radical (O₂⁻•). This futile cycle leads to the continuous production of superoxide, which can be further converted to other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH).[4]

This surge in intracellular ROS levels overwhelms the cellular antioxidant defense systems, leading to a state of oxidative stress. Oxidative stress can cause widespread damage to cellular macromolecules, including lipids, proteins, and DNA, ultimately triggering cell death pathways.[3]

Caption: Redox cycling of nitroindazoles leading to ROS production.

Induction of Apoptosis

A common consequence of nitroindazole-induced oxidative stress is the initiation of apoptosis, or programmed cell death. ROS can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

The intrinsic pathway is often initiated by ROS-mediated damage to the mitochondria, leading to the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, a family of proteases that execute the apoptotic program. Key players in this pathway include the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability. Pro-apoptotic members like Bax are upregulated, while anti-apoptotic members like Bcl-2 are downregulated, tipping the balance towards cell death.[5][6] The activation of executioner caspases, such as caspase-3, leads to the cleavage of essential cellular proteins and the characteristic morphological changes of apoptosis.[5][7]

Apoptosis_Pathway Nitroindazole Nitroindazole Derivatives ROS Increased ROS Nitroindazole->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria Bcl2 Bcl-2 family (↓Bcl-2, ↑Bax) ROS->Bcl2 CytC Cytochrome c release Mitochondria->CytC Bcl2->Mitochondria Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptotic pathway induced by nitroindazoles.

Comparative In Vitro Toxicity of Nitroindazole Derivatives

The cytotoxicity of nitroindazole derivatives can vary significantly depending on the substitution pattern on the indazole ring and the specific mammalian cell line being tested. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values from various studies, providing a comparative overview of their cytotoxic potential. Lower IC₅₀ values indicate higher cytotoxicity.

Table 1: In Vitro Cytotoxicity of 5-Nitroindazole Derivatives in Mammalian Cell Lines

Compound/DerivativeCell LineAssayIC₅₀ (µM)Reference
5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide Derivatives
5'j (R = 3-OCH₃)A549 (Human Lung Carcinoma)MTT1.15 ± 0.08[1]
MCF-7 (Human Breast Adenocarcinoma)MTT1.32 ± 0.09[1]
5'k (R = 4-OCH₃)A549MTT1.28 ± 0.09[1]
MCF-7MTT1.45 ± 0.11[1]
5'n (R = 4-F)A549MTT1.35 ± 0.10[1]
MCF-7MTT1.52 ± 0.12[1]
Other 5-Nitroindazole Derivatives
Derivative 8Vero (Monkey Kidney Epithelial)AlamarBlue>100[8]
Derivative 9VeroAlamarBlue>100[8]
Derivative 10VeroAlamarBlue>100[8]
1-methyl-4-phenyl-5-nitroimidazoleCHO (Chinese Hamster Ovary)Not specifiedHighly cytotoxic[3]

Table 2: In Vitro Cytotoxicity of 6-Nitroindazole Derivatives in Mammalian Cell Lines

Compound/DerivativeCell LineAssayIC₅₀ (µM)Reference
3,3a,4,5-tetrahydro-2H-benzo[g]indazole Derivatives
Nitro-based indazolesNCI-H460 (Human Lung Carcinoma)Not specified5 - 15[9]
3-chloro-6-nitro-1H-indazole Derivatives
Derivative 13L. major infected macrophagesMTTModerate activity[9]

Note: The IC₅₀ values presented are for comparative purposes and may vary depending on the specific experimental conditions, such as cell density, incubation time, and the specific formulation of the compound.

Structure-Toxicity Relationships

The data suggests that the cytotoxic profile of nitroindazole derivatives is intricately linked to their chemical structure. Key factors influencing toxicity include:

  • Position of the Nitro Group: The placement of the nitro group on the indazole ring (e.g., at the 5- or 6-position) can significantly impact the compound's redox potential and its susceptibility to bioreduction, thereby influencing its ability to generate ROS.

  • Substituents on the Indazole Ring: The nature and position of other substituents can modulate the lipophilicity, electronic properties, and steric hindrance of the molecule. These factors can affect cell permeability, interaction with cellular reductases, and overall cytotoxic potency. For example, the presence of electron-withdrawing or electron-donating groups can alter the ease of nitro group reduction.[10]

A comprehensive understanding of these structure-toxicity relationships is essential for the rational design of nitroindazole derivatives with improved therapeutic indices, maximizing their desired biological activity while minimizing off-target toxicity.

Experimental Protocols for In Vitro Toxicity Assessment

To ensure the generation of reliable and reproducible data, it is imperative to employ standardized and well-validated experimental protocols. The following sections provide detailed, step-by-step methodologies for three commonly used in vitro cytotoxicity assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the nitroindazole derivatives and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[13]

Caption: Workflow for the MTT cytotoxicity assay.

LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. The amount of LDH in the supernatant is proportional to the number of dead or damaged cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD⁺, and a tetrazolium salt) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Reading: Measure the absorbance of the colored formazan product at a wavelength of 490 nm.[14]

Caption: Workflow for the LDH release cytotoxicity assay.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

The Annexin V/PI staining assay is a flow cytometry-based method used to differentiate between viable, apoptotic, and necrotic cells.[15][16]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[15][17]

Protocol:

  • Cell Treatment: Treat cells with the nitroindazole derivatives for the desired time to induce apoptosis.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells at room temperature for 15-20 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[15]

Annexin_V_PI_Workflow cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis A Treat Cells B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC & PI D->E F Incubate E->F G Flow Cytometry F->G

Caption: Workflow for Annexin V/PI apoptosis detection.

Conclusion

The in vitro toxicity of nitroindazole derivatives in mammalian cell lines is a critical consideration in their development as therapeutic agents. The primary mechanism of toxicity involves the bioreduction of the nitro group, leading to oxidative stress and the induction of apoptosis. The cytotoxic potential of these compounds is highly dependent on their chemical structure, highlighting the importance of structure-toxicity relationship studies in designing safer and more effective drugs.

The standardized protocols provided in this guide for MTT, LDH, and Annexin V/PI assays offer a robust framework for the in vitro assessment of nitroindazole-induced cytotoxicity. By employing these methods and carefully considering the underlying mechanisms, researchers can gain valuable insights into the toxicity profiles of novel nitroindazole derivatives, facilitating the selection of promising candidates for further preclinical and clinical development.

References

A Comparative Guide to the Structure-Activity Relationship of 3-Chloro-4-nitro-1H-indazole Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Indazole Scaffold: A Privileged Core in Kinase Inhibition

The indazole ring system, a fusion of benzene and pyrazole rings, is a well-established "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow it to form key interactions with the ATP-binding pocket of various protein kinases.[2] Several FDA-approved kinase inhibitors, such as Pazopanib and Axitinib, feature the indazole core, highlighting its clinical significance in oncology.[1] The strategic placement of substituents on the indazole ring is crucial for modulating potency, selectivity, and pharmacokinetic properties.

The 3-chloro-4-nitro-1H-indazole core presents a compelling starting point for the design of novel kinase inhibitors. The electron-withdrawing nature of the chloro and nitro groups can significantly influence the acidity of the N-H proton and the overall electronic distribution of the ring system, thereby affecting its binding interactions with target kinases.[1]

Deciphering the Structure-Activity Relationship: A Predictive Analysis

Based on the analysis of structurally similar compounds, such as 3-bromo-6-chloro-4-nitro-1H-indazole and other substituted indazoles, we can extrapolate a predictive SAR for the this compound scaffold.[3][4]

Key Structural Modifications and Their Predicted Impact on Activity:
  • Substitution at the N1 position: This is a critical position for modulating kinase selectivity and potency.

    • Small alkyl groups: Methylation or ethylation at N1 can enhance cell permeability and may influence interactions with the ribose-binding pocket of ATP.

    • Bulky aromatic or heteroaromatic rings: Introduction of substituted phenyl, pyridyl, or other heterocyclic rings can lead to interactions with the solvent-exposed region of the kinase, potentially improving potency and selectivity. The choice of substituents on these rings will be crucial for fine-tuning the activity.

  • Substitution at the C5 and C6 positions: These positions are often solvent-exposed and provide opportunities for introducing solubilizing groups or moieties that can form additional hydrogen bonds.

    • Small polar groups: Methoxy, hydroxyl, or amino groups can enhance solubility and potentially form hydrogen bonds with the kinase backbone.

    • Extended side chains: The introduction of piperazine, morpholine, or other similar groups can significantly impact pharmacokinetic properties and may lead to interactions with adjacent pockets in the ATP-binding site.

  • The Role of the 3-Chloro and 4-Nitro Groups:

    • 3-Chloro Group: The chlorine atom at the C3 position is predicted to occupy a hydrophobic pocket and may form halogen bonds with the protein backbone. Its presence is likely crucial for maintaining the overall binding affinity.

    • 4-Nitro Group: The strong electron-withdrawing nitro group at the C4 position can polarize the indazole ring system and may participate in hydrogen bonding or dipole-dipole interactions within the active site.[3] Its reduction to reactive intermediates can also be a mechanism of action in certain biological contexts.[3]

The logical relationship for a basic SAR exploration can be visualized as follows:

SAR_Logic Indazole_Core This compound Core N1_Sub N1 Substitution (Alkyl, Aryl, Heteroaryl) Indazole_Core->N1_Sub Modification C5_C6_Sub C5/C6 Substitution (Polar groups, Side chains) Indazole_Core->C5_C6_Sub Modification Biological_Activity Biological Activity (Potency, Selectivity) N1_Sub->Biological_Activity Impacts C5_C6_Sub->Biological_Activity Impacts

Caption: Predicted SAR flow for this compound analogs.

Comparative Performance with Established Kinase Inhibitors

To contextualize the potential of this compound analogs, it is essential to compare their predicted performance with existing kinase inhibitors. The following table presents data for well-characterized indazole-based drugs and other relevant inhibitors.

CompoundTarget KinasesIC50 (nM)Reference
Linifanib (ABT-869) VEGFR2, PDGFRβ, Flt-3, CSF-1R3, 4, 3, 4[4]
Pazopanib VEGFRs, PDGFRs, c-KIT10-84[4]
Axitinib VEGFR1, VEGFR2, VEGFR30.1, 0.2, 0.1-0.3[1]
Sunitinib VEGFRs, PDGFRs, c-KIT, Flt-32-50[4]
Sorafenib VEGFRs, PDGFRβ, c-KIT, B-Raf6-90[4]

This comparative data highlights the high potency that can be achieved with the indazole scaffold. A successful this compound analog would aim for similar or improved potency and a desirable selectivity profile.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound analogs.

General Synthetic Scheme

A plausible synthetic route to generate a library of N1-substituted this compound analogs is outlined below. This approach leverages a nucleophilic substitution reaction at the N1 position of the indazole core.

Synthesis_Workflow cluster_synthesis Synthesis of N1-Substituted Analogs Start This compound Reaction React with R-X (Alkyl/Aryl Halide) Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, ACN) Start->Reaction Product N1-Substituted-3-chloro-4-nitro-1H-indazole Analog Reaction->Product Purification Purification (Column Chromatography) Product->Purification

Caption: General workflow for the synthesis of N1-substituted analogs.

Step-by-Step Synthesis Protocol (Example: N1-benzylation)
  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Addition of Electrophile: Add benzyl bromide (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N1-benzyl-3-chloro-4-nitro-1H-indazole.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Kinase Inhibition Assay

The following protocol describes a general method for evaluating the inhibitory activity of the synthesized analogs against a target kinase.

Kinase_Assay_Workflow cluster_assay Kinase Inhibition Assay Compound_Prep Prepare serial dilutions of test compounds Assay_Setup Incubate kinase, substrate, ATP, and compound in assay buffer Compound_Prep->Assay_Setup Detection Measure kinase activity (e.g., luminescence, fluorescence) Assay_Setup->Detection Data_Analysis Calculate IC50 values Detection->Data_Analysis

Caption: Workflow for in vitro kinase inhibition assay.

Step-by-Step Kinase Assay Protocol
  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Assay Reaction: In a 96-well plate, add the kinase, a suitable substrate (e.g., a peptide), and ATP in an appropriate assay buffer.

  • Incubation: Add the diluted test compounds to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls. Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining kinase activity. The method of detection will depend on the assay format (e.g., ADP-Glo™ Kinase Assay for luminescence-based detection of ADP produced).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Determine the IC50 value using a non-linear regression curve fit.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel kinase inhibitors. The predictive SAR analysis presented in this guide, based on data from structurally related compounds, provides a rational framework for the design and synthesis of a focused library of analogs. Systematic exploration of substitutions at the N1, C5, and C6 positions is anticipated to yield compounds with potent and selective kinase inhibitory activity.

Future work should focus on the synthesis of a diverse set of this compound derivatives and their evaluation against a panel of cancer-relevant kinases. Promising lead compounds should then be subjected to further optimization to improve their potency, selectivity, and drug-like properties, with the ultimate goal of identifying clinical candidates for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

Comparison of kinase inhibition profiles of different substituted indazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Kinase Inhibition Profiles of Substituted Indazoles

The indazole moiety, a bicyclic heteroaromatic system, has risen to prominence in medicinal chemistry as a "privileged scaffold" for the development of potent and selective protein kinase inhibitors.[1][2] Its unique structural and electronic properties allow for versatile substitutions, enabling the fine-tuning of inhibitory activity against a wide array of kinases implicated in diseases such as cancer.[3][4] This guide provides an in-depth comparison of the kinase inhibition profiles of various substituted indazoles, supported by experimental data, to empower researchers, scientists, and drug development professionals in their quest for next-generation targeted therapies.

The Indazole Advantage: Structure-Activity Relationships

The remarkable success of the indazole core lies in its ability to be strategically modified at various positions to achieve desired potency and selectivity. Structure-activity relationship (SAR) studies have revealed key insights into how different substitutions influence kinase binding. For instance, modifications at the 3- and 6-positions of the indazole ring have been shown to be critical in dictating interactions within the ATP-binding pocket of various kinases, thereby modulating the inhibitor's selectivity profile.[5][6]

For example, in a series of 6-Bromo-1-methyl-1H-indazol-4-amine analogs targeting Polo-like Kinase 4 (PLK4), substitutions on an appended phenyl ring demonstrated a clear SAR. Halogen substitutions, such as fluorine and chlorine, at the R1 position led to increased potency compared to the unsubstituted analog, with IC50 values of 35 nM and 28 nM, respectively, versus 50 nM for the parent compound.[7] This suggests that these substitutions may engage in favorable interactions within the kinase's active site.

Comparative Kinase Inhibition Profiles of Substituted Indazoles

The following table summarizes the in vitro kinase inhibitory activity of a selection of substituted indazole derivatives against their primary kinase targets and key off-targets. This data, compiled from various studies, highlights the diverse inhibition profiles achievable with the indazole scaffold.

Compound ID/NamePrimary Kinase Target(s)IC50 (nM)Key Off-Target(s)IC50 (nM)Cellular Antiproliferative Activity (Cell Line, IC50)Reference(s)
Axitinib VEGFR1, VEGFR2, VEGFR30.1, 0.2, 0.1-0.3PDGFRβ, c-Kit1.6, 1.7Endothelial cells (HUVEC), Renal Cell Carcinoma (RCC) cells[8]
Pazopanib VEGFR1, VEGFR2, VEGFR310, 30, 47PDGFRβ, c-Kit, FGFR1, FGFR384, 74, 47, 140Renal Cell Carcinoma (RCC) cells[8]
Linifanib (ABT-869) VEGFR2, PDGFRβ, Flt-3, CSF-1R3, 4, 3, 4--Various cancer cell lines[9]
Indazole-pyrimidine sulfonamide (13i) VEGFR-234.5---[6]
Indazole Amide (Compound 5f) c-Kit (predicted)---MCF-7 (1.858 µM), A549 (3.628 µM), Caco-2 (1.056 µM)[4][10]
Indazole Derivative (Compound 2f) Not specified---4T1 (0.23 µM), HepG2 (0.80 µM), MCF-7 (0.34 µM)[3]
6-Bromo-1-methyl-1H-indazol-4-amine analog (COMP-003) PLK428--MCF-7 (2.5 µM)[7]
3-ethynyl-1H-indazole (Compound 10) PI3Kα361PDK1, mTORLow µMHuman cancer cell lines[11]

Key Signaling Pathways Targeted by Indazole Inhibitors

Many indazole-based inhibitors target receptor tyrosine kinases (RTKs), which are crucial regulators of cellular processes such as proliferation, survival, and angiogenesis.[12] The Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathways are frequently implicated in tumor growth and are primary targets for drugs like Axitinib and Pazopanib.[8][]

Inhibition of VEGFR2 by an indazole-based compound blocks the binding of VEGF, preventing receptor dimerization and autophosphorylation.[8][] This, in turn, inhibits the activation of downstream signaling cascades, most notably the RAS/RAF/MEK/ERK (MAPK) and the PI3K/Akt/mTOR pathways.[8][14] The disruption of these pathways ultimately leads to a reduction in endothelial cell proliferation and migration, thereby inhibiting angiogenesis and restricting tumor growth.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Grb2_SOS Grb2/SOS VEGFR2->Grb2_SOS Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Ras Ras Grb2_SOS->Ras Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Ras->Raf Proliferation Cell Proliferation & Survival mTOR->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Indazole Indazole Inhibitor (e.g., Axitinib) Indazole->VEGFR2 Inhibits ATP Binding

Caption: VEGFR2 signaling pathway and point of inhibition by indazole-based drugs.

Experimental Protocols for Kinase Inhibition Profiling

The characterization of novel kinase inhibitors requires a systematic approach, beginning with in vitro enzymatic assays to determine potency and selectivity, followed by cell-based assays to assess cellular activity and mechanism of action.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

A common and robust method for determining the in vitro potency of a kinase inhibitor is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test indazole compound in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, combine the kinase, a suitable substrate peptide, and ATP in a kinase reaction buffer.

  • Inhibitor Addition: Add the serially diluted indazole compound or DMSO (vehicle control) to the reaction wells.

  • Reaction Initiation and Incubation: Initiate the kinase reaction and incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced. Plot the luminescence against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]

Cell-Based Kinase Activity Assay (Western Blotting)

To confirm that the indazole inhibitor affects the target kinase within a cellular context, a Western blot can be performed to measure the phosphorylation of a downstream substrate.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line to 70-80% confluency. Treat the cells with varying concentrations of the indazole inhibitor for a predetermined time. Include a positive control (e.g., a known activator of the pathway) and a negative control (vehicle).

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Sample Preparation and SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate overnight at 4°C.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein.[15][16][17]

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Validation synthesis Indazole Derivative Synthesis & Purification primary_assay Primary Kinase Assay (e.g., ADP-Glo) synthesis->primary_assay ic50 Determine IC50 primary_assay->ic50 kinome_scan Broad Kinase Panel Screen (KinomeScan) ic50->kinome_scan selectivity Assess Selectivity Profile kinome_scan->selectivity cell_culture Cell Culture & Treatment selectivity->cell_culture antiproliferation Antiproliferation Assay (e.g., MTT) cell_culture->antiproliferation western_blot Western Blot for Phospho-Substrate cell_culture->western_blot cellular_ic50 Determine Cellular IC50 antiproliferation->cellular_ic50 target_engagement Confirm Target Engagement western_blot->target_engagement

Caption: Experimental workflow for kinase inhibitor characterization.

Conclusion

The indazole scaffold continues to be a highly fruitful starting point for the design of novel kinase inhibitors. The ability to systematically modify the core structure allows for the generation of compounds with diverse and highly selective kinase inhibition profiles. By combining robust in vitro and cell-based assays, researchers can effectively characterize the potency, selectivity, and mechanism of action of new indazole derivatives, paving the way for the development of more effective and less toxic targeted therapies.

References

A Researcher's Guide to Validating Trypanothione Reductase as a Target for 3-Chloro-nitro-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of trypanothione reductase (TR) as a therapeutic target for a promising class of compounds: 3-Chloro-nitro-1H-indazole derivatives. We will delve into the scientific rationale for selecting TR, present a comparative analysis of inhibitor performance, and provide detailed experimental protocols to ensure scientific rigor and reproducibility.

A note on the specific chemical structure: Published research has extensively focused on 3-chloro-6-nitro-1H-indazole derivatives. This guide will utilize the robust data available for this isomer to establish the validation framework, which is directly applicable to other isomers such as the 3-chloro-4-nitro variant.

Part I: The Rationale - Why Target Trypanothione Reductase?

Diseases caused by trypanosomatid parasites, such as Leishmaniasis, Chagas disease, and Human African Trypanosomiasis, affect millions of people globally, primarily in developing nations.[1] The current therapeutic arsenal is limited by issues of toxicity, complex administration routes, high cost, and growing parasite resistance.[2] This landscape creates an urgent need for novel drug targets and chemical entities.

Trypanothione reductase (TR) has emerged as a leading candidate for targeted drug development.[3][4] Unlike mammalian cells, which rely on a glutathione and glutathione reductase (GR) system to combat oxidative stress, trypanosomatids have a unique and essential redox metabolism centered on the dithiol trypanothione (T(SH)₂).[5][6]

TR is the flavoenzyme responsible for catalyzing the NADPH-dependent reduction of trypanothione disulfide (TS₂) back to its active dithiol form, T(SH)₂.[6] This process is central to the parasite's ability to neutralize reactive oxygen species generated by the host's immune cells, making TR indispensable for parasite survival and infectivity.[7][8]

The validity of TR as a drug target is grounded in three key principles, making it a classic example of a target for rational drug design.[3][4][9]

cluster_0 Criteria for an Ideal Drug Target Target Trypanothione Reductase (TR) Essential Essential for Parasite Survival Target->Essential Genetic knockouts are lethal, downregulation impairs infectivity. [4, 16] Absent Absent in Human Host Target->Absent Humans use Glutathione Reductase (GR), allowing for selective inhibition. [15, 16] Druggable Structurally Druggable Target->Druggable Possesses a well-defined active site and has been successfully inhibited by multiple chemotypes. [4]

Caption: Logical framework for validating Trypanothione Reductase as a drug target.

The absence of a close human homologue provides a therapeutic window, allowing for the design of selective inhibitors that are lethal to the parasite while minimizing off-target effects in the host.[4]

cluster_parasite Parasite Redox System cluster_host Human Host Redox System NADPH_p NADPH TR Trypanothione Reductase (TR) NADPH_p->TR TS2 Oxidized Trypanothione (TS₂) TR->TS2 reduces TSH2 Reduced Trypanothione (T(SH)₂) TS2->TSH2 Detox Detoxification TSH2->Detox ROS_p Oxidative Stress (ROS) Detox->ROS_p neutralizes NADPH_h NADPH GR Glutathione Reductase (GR) NADPH_h->GR GSSG Oxidized Glutathione (GSSG) GR->GSSG reduces GSH Reduced Glutathione (GSH) GSSG->GSH Detox_h Detoxification GSH->Detox_h ROS_h Oxidative Stress (ROS) Detox_h->ROS_h neutralizes

Caption: Comparison of the parasite's unique Trypanothione system and the human Glutathione system.

Part II: The Inhibitors - Performance of 3-Chloro-6-nitro-1H-indazole Derivatives

The indazole scaffold has been identified as a privileged structure in medicinal chemistry, with derivatives showing promise against various parasitic diseases.[1] Recent studies have synthesized and evaluated a series of 3-chloro-6-nitro-1H-indazole derivatives for their antileishmanial activity.[10][11]

While direct enzymatic inhibition data for this specific series is still emerging, cellular screening and computational modeling provide strong preliminary evidence for their mechanism of action.

Cellular Activity Profile

In vitro testing against various Leishmania species has demonstrated that the biological potency of these derivatives is species-dependent and influenced by the substitutions on the indazole core.[10] Compound 13 , a triazole-containing derivative, was identified as a promising growth inhibitor of Leishmania major.[11]

Compound IDLeishmania SpeciesActivity (IC50 µM)Reference
4 L. infantum12.35 ± 1.05[10]
5 L. infantum14.11 ± 1.12[10]
11 L. infantum10.24 ± 0.98[10]
11 L. tropica23.14 ± 1.87[10]
13 L. infantum11.08 ± 1.02[10]
13 L. tropica20.18 ± 1.55[10]
13 L. major15.24 ± 1.14[10][11]

Computational Validation

To investigate the molecular basis of their activity, molecular docking studies were performed using the crystal structure of Leishmania infantum TR.[10] The results predicted that the active 3-chloro-6-nitro-1H-indazole derivatives bind with high stability within the enzyme's active site, forming a network of hydrophobic and hydrophilic interactions.[11] This computational evidence strongly supports TR as the likely target of these compounds, but requires experimental confirmation.

Part III: The Workflow - A Comparative Framework for Experimental Validation

To rigorously validate TR as the target and to compare the efficacy of 3-chloro-nitro-1H-indazole derivatives against other known inhibitors, a systematic, multi-step experimental approach is required. This workflow ensures that observations at the molecular level translate to selective cellular lethality.

synthesis Compound Synthesis (Indazole Derivatives) enzyme_assay Step 1: In Vitro TR Enzyme Assay (Determine IC₅₀) synthesis->enzyme_assay selectivity_assay Step 2: Selectivity Assay (vs. Human GR) enzyme_assay->selectivity_assay Is it potent? cellular_assay Step 3: Cellular Activity (Antiparasitic EC₅₀) selectivity_assay->cellular_assay Is it selective? cytotoxicity_assay Step 4: Mammalian Cytotoxicity Assay (CC₅₀) cellular_assay->cytotoxicity_assay Is it active in cells? confirmation Step 5: On-Target Confirmation in Cells cytotoxicity_assay->confirmation Is it non-toxic to host cells?

Caption: Step-by-step experimental workflow for inhibitor validation.

Step 1: In Vitro Enzyme Inhibition Assay

Causality: The first step is to confirm direct interaction and inhibition of the target enzyme. This assay quantifies the potency of the inhibitor, expressed as the half-maximal inhibitory concentration (IC₅₀).

Protocol: TR Activity Assay (NADPH Depletion) This is a continuous spectrophotometric assay that measures the decrease in absorbance at 340 nm corresponding to the oxidation of NADPH during the TR-catalyzed reduction of TS₂.

  • Reagent Preparation:

    • Assay Buffer: 40 mM HEPES, 1 mM EDTA, pH 7.4.

    • Enzyme: Recombinant Leishmania TR, diluted in assay buffer to a final concentration of ~5-10 mU/mL.

    • Substrates: Prepare stock solutions of NADPH (10 mM) and Trypanothione Disulfide (TS₂) (5 mM).

    • Inhibitor: Prepare a 10 mM stock of the 3-chloro-nitro-1H-indazole derivative in DMSO, followed by serial dilutions.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of Assay Buffer.

    • Add 2 µL of the inhibitor dilution (or DMSO for control).

    • Add 20 µL of recombinant TR enzyme.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Add 10 µL of 1.5 mM NADPH (final concentration 150 µM).

    • Initiate the reaction by adding 20 µL of TS₂ (final concentration will depend on the Kₘ of the enzyme batch, typically around 50-100 µM).

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Comparison Data:

Inhibitor ClassExample CompoundTarget TR IC₅₀Reference
Indazole Derivative Compound 13 To be determined -
Diaryl SulfideRDS 777~0.25 µM (Kᵢ)[12][13]
PhenothiazineMepacrineCompetitive Inhibitor[5]
NaphthoquinoneMenadioneSubversive Substrate[12][14]
Step 2: Assessing Selectivity Against Human Glutathione Reductase (GR)

Causality: To be a viable drug candidate, the inhibitor must selectively target the parasite enzyme over its closest human homologue, GR. This minimizes the potential for host toxicity.

Protocol: GR Selectivity Assay The protocol is identical to the TR assay, with the following substitutions:

  • Enzyme: Human Glutathione Reductase (hGR).

  • Substrate: Glutathione Disulfide (GSSG) instead of TS₂.

Data Analysis: Calculate the Selectivity Index (SI) as follows: SI = IC₅₀ (Human GR) / IC₅₀ (Parasite TR) A high SI value (>10, ideally >100) is desirable, indicating high selectivity for the parasite target.

Step 3 & 4: Cellular Activity and Cytotoxicity

Causality: Potent enzyme inhibition must translate into killing the whole parasite. Furthermore, this antiparasitic activity must not be due to general toxicity. These assays measure the compound's efficacy in a biological system and its therapeutic window.

Protocol: Antiparasitic Cellular Assay (MTT Method) [10]

  • Culture Leishmania promastigotes to the logarithmic growth phase.

  • Seed the parasites in a 96-well plate at a density of 1x10⁶ cells/mL.

  • Add serial dilutions of the indazole derivatives and incubate for 72 hours.

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Measure the absorbance at ~570 nm. The intensity is proportional to the number of viable cells.

  • Calculate the EC₅₀ (half-maximal effective concentration).

Protocol: Mammalian Cytotoxicity Assay [7]

  • Culture a relevant mammalian cell line (e.g., J774 macrophages or HEK293 cells) in a 96-well plate.

  • Follow the same procedure as the MTT assay above, exposing the mammalian cells to the inhibitor.

  • Calculate the CC₅₀ (half-maximal cytotoxic concentration).

Comparative Performance Metrics:

CompoundEC₅₀ (Parasite, µM)CC₅₀ (Mammalian, µM)Cellular Selectivity Index (CC₅₀/EC₅₀)
Indazole Cpd. 13 15.24 (L. major)[10]To be determinedTo be determined
Miltefosine (Ref. Drug) 2.98 (L. mexicana)[7]141 (J774)[7]~47
Amphotericin B (Ref. Drug) 0.11 (L. mexicana)[7]7.4 (J774)[7]~67

Conclusion and Future Directions

The validation of trypanothione reductase as a drug target is built on a strong biological foundation.[3][4][5] Preliminary data on 3-chloro-6-nitro-1H-indazole derivatives are promising, with demonstrated cellular activity against Leishmania species and computational models indicating TR as the primary target.[10][11]

However, a complete validation requires the rigorous experimental workflow outlined above. The immediate next steps for this compound class are to:

  • Confirm direct, potent, and selective inhibition of recombinant TR over human GR.

  • Determine the cytotoxicity against relevant mammalian cell lines to establish a therapeutic window.

  • Perform structure-activity relationship (SAR) studies to optimize potency and selectivity.

  • Conduct on-target validation experiments, such as measuring the intracellular accumulation of oxidized trypanothione (TS₂) in treated parasites, to definitively link enzyme inhibition to cell death.[1][12]

By following this guide, researchers can systematically build a comprehensive data package to validate this promising chemical series and advance the development of urgently needed new therapies for trypanosomatid diseases.

References

A Comparative Guide to the In Vivo Efficacy and Toxicity of Nitroindazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo performance of nitroindazole compounds across various therapeutic areas. As a class of molecules with diverse biological activities, nitroindazoles have garnered significant interest for their potential in treating neurodegenerative diseases, parasitic infections, and cancer. This document synthesizes preclinical data to offer an objective analysis of their efficacy and toxicity profiles, supported by detailed experimental protocols and mechanistic insights to inform future research and development.

Introduction to Nitroindazole Compounds: A Diverse Pharmacological Scaffold

Nitroindazole derivatives are heterocyclic compounds characterized by a nitro group attached to an indazole core. This structural motif is the basis for their wide range of pharmacological activities, which are primarily dictated by the position of the nitro group and other substitutions on the indazole ring. The two most extensively studied scaffolds are 7-nitroindazole and 5-nitroindazole, each with distinct primary mechanisms of action.

7-Nitroindazole (7-NI) is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS)[1]. The overproduction of nitric oxide (NO) by nNOS is implicated in the pathophysiology of numerous neurological disorders, making 7-NI a promising candidate for neuroprotection.

5-Nitroindazole derivatives have shown significant activity against various pathogens, most notably Trypanosoma cruzi, the causative agent of Chagas disease[2][3]. Their mechanism of action is believed to involve the bioreduction of the nitro group to generate cytotoxic reactive nitrogen species within the parasite[4].

Furthermore, some nitroindazole derivatives have been investigated for their ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair, presenting a potential avenue for cancer therapy[5].

This guide will delve into a comparative analysis of these compounds in key therapeutic areas, providing a detailed look at their in vivo efficacy and toxicity.

I. Neuroprotective Efficacy of 7-Nitroindazole: A Comparative Analysis

The neuroprotective effects of 7-NI have been evaluated in various animal models of neurodegenerative diseases. Its primary mechanism of action in this context is the inhibition of nNOS, which mitigates excitotoxicity and oxidative stress.

Parkinson's Disease

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model and the 6-hydroxydopamine (6-OHDA) rat model are the gold standards for preclinical evaluation of anti-Parkinsonian drugs[6][7]. In the MPTP model, 7-NI has demonstrated significant neuroprotective effects by preventing the depletion of dopamine and its metabolites in the striatum[1][8][9]. Interestingly, the neuroprotective effect of 7-NI in this model is attributed not only to nNOS inhibition but also to its ability to inhibit monoamine oxidase B (MAO-B), the enzyme that converts MPTP to its active toxic metabolite, MPP+[10][11]. This dual mechanism of action provides a distinct advantage over compounds that target only one of these pathways.

In a head-to-head comparison with the non-selective NOS inhibitor L-NAME, 7-NI showed a more favorable profile by providing neuroprotection without the hypertensive side effects associated with inhibiting endothelial NOS (eNOS)[1].

Comparative Efficacy of 7-NI in a Parkinson's Disease Model:

CompoundAnimal ModelKey Efficacy ParameterResultReference
7-Nitroindazole MPTP-induced miceStriatal Dopamine LevelsDose-dependent protection against depletion[8][9]
7-Nitroindazole 6-OHDA-induced ratsSpatial Learning DeficitsAttenuated deficits and protected against DA cell loss[12][13]
L-NAME MPTP-induced miceStriatal Dopamine LevelsLess effective than 7-NI and induced hypertension[1]
Pargyline (MAO-B inhibitor) MPTP-induced miceStriatal Dopamine LevelsComparable neuroprotection to 7-NI[1]
Neuropathic Pain

In the sciatic nerve cuff model of neuropathic pain in rats, 7-NI has been shown to produce a dose-dependent analgesic effect, significantly increasing paw withdrawal thresholds[14][15][16]. This suggests that nNOS plays a crucial role in the spinal transmission of nociceptive signals in chronic pain states. However, studies have shown that while acute administration of 7-NI is effective, repeated administration does not have a preemptive or cumulative effect in this model[14][16].

When compared to other NOS inhibitors, 7-NI's selectivity for nNOS offers a significant advantage by avoiding the cardiovascular side effects associated with eNOS inhibition[17].

Experimental Workflow for a Neuropathic Pain Model:

G cluster_0 Model Induction cluster_1 Treatment & Assessment A Anesthetize Rat B Expose Sciatic Nerve A->B C Place Ligature/Cuff B->C D Administer 7-NI or Vehicle C->D Post-surgery E Assess Paw Withdrawal Threshold (von Frey filaments) D->E F Record and Analyze Data E->F

Caption: Workflow for the Sciatic Nerve Cuff Model of Neuropathic Pain.

II. Anti-parasitic Activity of 5-Nitroindazole Derivatives: A Challenge to Standard Therapies

Several 5-nitroindazole derivatives have emerged as promising candidates for the treatment of Chagas disease, demonstrating potent activity against Trypanosoma cruzi in both in vitro and in vivo models[2][3][16][18][19].

Chagas Disease

In murine models of acute Chagas disease, certain 5-nitroindazole derivatives have shown efficacy in reducing parasitemia and increasing survival rates, with some compounds exhibiting a better toxicity profile than the current standard of care, benznidazole[2][3][20][21][22]. For instance, in a study with the Y strain of T. cruzi, a 5-nitroindazole derivative in monotherapy achieved up to a 60% reduction in parasitemia at the peak day. When co-administered with benznidazole, the reduction reached over 90%, along with a significant increase in survival rates[3]. This suggests a potential for combination therapies to enhance efficacy and possibly reduce the toxicity associated with high doses of benznidazole.

Comparative In Vivo Efficacy of 5-Nitroindazole Derivatives vs. Benznidazole in Acute Chagas Disease:

CompoundT. cruzi StrainParasitemia Reduction (%)Survival Rate (%)Reference
5-Nitroindazole Derivative 16 Y~60 (monotherapy)0 (monotherapy)[3]
5-Nitroindazole Derivative 16 + Benznidazole Y79.2483.33[3]
5-Nitroindazole Derivative 24 + Benznidazole Y91.1166.67[3]
Benznidazole (standard dose) YVariableVariable[20][22]

Mechanism of Action of Nitroaromatic Compounds:

G cluster_0 Parasite Cell A Nitroindazole (Prodrug) B Nitroreductase A->B Reduction C Nitroso & Hydroxylamine Intermediates B->C D Reactive Nitrogen Species C->D E Cellular Damage (DNA, proteins, lipids) D->E F Parasite Death E->F

Caption: Bioreductive Activation of Nitroindazole Compounds in Parasites.

III. Nitroindazoles in Oncology: An Emerging Therapeutic Avenue

The application of nitroindazole derivatives in cancer therapy is a growing area of research. Their potential lies in their ability to act as hypoxia-selective cytotoxins and as inhibitors of DNA repair enzymes like PARP.

Hypoxia-Selective Cytotoxicity

The hypoxic microenvironment of solid tumors presents a significant challenge to conventional cancer therapies. Nitroaromatic compounds, including nitroindazoles, can be selectively reduced in hypoxic conditions to form cytotoxic species, making them attractive candidates for targeting these resistant tumor cells.

PARP Inhibition

PARP inhibitors, such as olaparib, have shown significant clinical success in treating cancers with deficiencies in homologous recombination repair, particularly those with BRCA1/2 mutations[23][24][25][26]. The rationale is based on the concept of synthetic lethality, where the inhibition of two key DNA repair pathways leads to cancer cell death. While direct in vivo comparative studies are limited, the exploration of nitroindazole-based PARP inhibitors is an active area of research.

Conceptual Comparison of Nitroindazole-based PARP Inhibitors and Olaparib:

While a direct head-to-head in vivo comparison is not yet available in the public literature, a conceptual comparison can be made based on their mechanisms. Both would aim to induce synthetic lethality in BRCA-mutant tumors. The potential advantage of a nitroindazole-based PARP inhibitor could be the addition of hypoxia-activated cytotoxicity, offering a dual mechanism of action against solid tumors.

Experimental Workflow for a Patient-Derived Xenograft (PDX) Model:

G cluster_0 Model Establishment cluster_1 Efficacy Study A Implant Patient Tumor Tissue into Immunodeficient Mice B Tumor Engraftment and Growth A->B C Serial Passaging B->C D Tumor-bearing Mice (PDX) C->D Expansion E Treat with Nitroindazole-PARPi, Olaparib, or Vehicle D->E F Monitor Tumor Volume E->F G Assess Biomarkers F->G

Caption: Workflow for a Patient-Derived Xenograft (PDX) Efficacy Study.

IV. In Vivo Toxicity of Nitroindazole Compounds: A Comparative Overview

The therapeutic potential of any compound is intrinsically linked to its safety profile. This section provides a comparative overview of the in vivo toxicity of nitroindazole derivatives, supported by standard toxicological assessment protocols.

Acute and Sub-chronic Toxicity

Acute toxicity studies are designed to determine the short-term adverse effects of a single or multiple doses of a compound over a short period, typically up to 14 days[27]. Sub-chronic toxicity studies extend this observation period, usually to 90 days in rodents, to assess the effects of repeated dosing[28][29][30].

For 5-nitroindazole derivatives being developed for Chagas disease, acute toxicity studies in mice have shown that some derivatives have a No-Observed-Adverse-Effect Level (NOAEL) greater than 200 mg/kg, indicating a favorable acute toxicity profile compared to benznidazole[3].

7-NI has been administered in various animal models at doses ranging from 10 to 50 mg/kg without reports of overt toxicity in many studies[8][12][14]. However, as with all nitroaromatic compounds, the potential for longer-term toxicity needs careful evaluation.

Key Parameters in a Sub-chronic Toxicity Study:

ParameterAssessmentRationale
Clinical Observations Daily monitoring of behavior, appearance, and signs of toxicity.To detect overt signs of toxicity.
Body Weight and Food Consumption Weekly measurements.To assess general health and palatability of the test article.
Hematology Analysis of red and white blood cells, and platelets.To evaluate effects on the hematopoietic system.
Clinical Chemistry Measurement of liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), and other biomarkers.To assess organ-specific toxicity[18][20][31][32].
Organ Weights Measurement of key organs at necropsy.To identify potential target organs of toxicity.
Histopathology Microscopic examination of tissues.To identify cellular and structural changes in organs[33][34][35][36].
Genotoxicity

Genotoxicity assessment is a critical component of the safety evaluation of any new chemical entity. The in vivo micronucleus test is a widely used and regulatory-accepted assay to detect chromosomal damage[22][31][37][38][39]. This test assesses the formation of micronuclei in erythrocytes, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division[39].

V. Experimental Protocols

A. In Vivo Efficacy: MPTP-Induced Mouse Model of Parkinson's Disease

Objective: To evaluate the neuroprotective effect of a test compound against MPTP-induced dopaminergic neurodegeneration.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • MPTP-HCl

  • Test compound (e.g., 7-Nitroindazole)

  • Vehicle for test compound

  • HPLC system for neurochemical analysis

Protocol:

  • Animal Acclimation: Acclimate mice for at least one week before the experiment.

  • Treatment Groups: Divide mice into groups: Vehicle + Saline, Vehicle + MPTP, Test Compound + MPTP.

  • Dosing:

    • Administer the test compound or vehicle intraperitoneally (i.p.) 30 minutes before each MPTP injection.

    • Induce parkinsonism by administering four injections of MPTP (e.g., 20 mg/kg, i.p.) at 2-hour intervals.

  • Post-treatment Period: House the animals for 7 days after the last MPTP injection.

  • Euthanasia and Tissue Collection: Euthanize the mice and dissect the striata.

  • Neurochemical Analysis: Homogenize the striatal tissue and analyze the levels of dopamine and its metabolites (DOPAC and HVA) using HPLC with electrochemical detection.

  • Data Analysis: Compare the neurochemical levels between the treatment groups. A significant prevention of dopamine depletion in the test compound group compared to the MPTP group indicates neuroprotection.

B. In Vivo Toxicity: 14-Day Sub-acute Oral Toxicity Study in Rats

Objective: To assess the potential toxicity of a test compound after repeated oral administration for 14 days.

Materials:

  • Sprague-Dawley rats (6-8 weeks old, both sexes)

  • Test compound

  • Vehicle (e.g., corn oil)

  • Hematology and clinical chemistry analyzers

Protocol:

  • Animal Acclimation: Acclimate rats for at least one week.

  • Treatment Groups: Divide rats into at least four groups (n=5/sex/group): Vehicle control, Low dose, Mid dose, and High dose.

  • Dosing: Administer the test compound or vehicle daily by oral gavage for 14 consecutive days.

  • Clinical Observations: Conduct detailed clinical observations daily. Record body weights on days 1, 7, and 14, and food consumption weekly.

  • Blood Collection: On day 15, collect blood samples via cardiac puncture under anesthesia for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology: Perform a gross necropsy on all animals. Collect and weigh key organs (liver, kidneys, spleen, etc.). Preserve organs in 10% neutral buffered formalin for histopathological examination.

  • Data Analysis: Analyze the data for treatment-related effects on all parameters. Determine the No-Observed-Adverse-Effect Level (NOAEL).

Conclusion

Nitroindazole compounds represent a versatile and promising class of molecules with significant therapeutic potential across a range of diseases. 7-Nitroindazole stands out as a neuroprotective agent with a favorable in vivo profile, largely due to its selective inhibition of nNOS and, in some contexts, its dual inhibition of MAO-B. 5-Nitroindazole derivatives have demonstrated compelling anti-parasitic activity, presenting a viable alternative or synergistic partner to current treatments for Chagas disease. The exploration of nitroindazoles as anticancer agents, particularly as PARP inhibitors and hypoxia-activated prodrugs, is a promising frontier.

The successful translation of these compounds from preclinical models to clinical applications will depend on a thorough understanding of their efficacy and a comprehensive evaluation of their long-term safety profiles. The experimental frameworks and comparative data presented in this guide are intended to provide a solid foundation for researchers to build upon in their efforts to develop novel and effective therapies based on the nitroindazole scaffold.

References

A Comparative Guide to Heterocyclic Scaffolds in Drug Design: Profiling 3-Chloro-4-nitro-1H-indazole Against Industry Mainstays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Heterocyclic Core in Modern Therapeutics

In the intricate landscape of medicinal chemistry, heterocyclic compounds are of paramount importance.[1] These cyclic structures, incorporating at least one non-carbon atom within their rings, form the foundational architecture of a significant majority of FDA-approved drugs.[2][3] Their prevalence is no accident; heterocycles offer a three-dimensional framework that can present key pharmacophoric elements in precise spatial arrangements, facilitating high-affinity interactions with diverse biological targets.[4][5] Certain motifs, such as benzodiazepines, have been designated "privileged structures" for their proven ability to bind to multiple protein families.[5] This guide moves beyond the well-trodden path of common scaffolds to provide a rigorous comparative analysis of 3-Chloro-4-nitro-1H-indazole, a scaffold of growing interest, against established heterocyclic systems like pyridine, quinoline, pyrimidine, and thiophene. The objective is to arm drug discovery teams with the technical insights needed to make strategic scaffold selections, balancing the allure of novel chemical space against the proven track record of industry workhorses.

In-Depth Profile: this compound

The this compound scaffold is a bicyclic aromatic system where a benzene ring is fused to a pyrazole ring. Its character is defined by two critical substituents: a chlorine atom at the 3-position and a nitro group at the 4-position. This specific arrangement creates a molecule with distinct electronic and steric properties that are highly consequential for its application in drug design.

The indazole core itself is a known pharmacophore, particularly in the realm of kinase inhibition, where it can act as a bioisostere of the purine ring of ATP. The potent electron-withdrawing nature of the 4-nitro group modulates the electron density of the entire ring system, influencing its pKa and interaction potential. Crucially, the 3-chloro group is not merely a static feature; it is a versatile synthetic handle. It readily participates in a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, as well as nucleophilic aromatic substitution (SNAr). This chemical reactivity allows for the systematic and efficient elaboration of the core structure, enabling the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties. While indazole derivatives have shown promise in various therapeutic areas, including as antileishmanial candidates, their application as kinase inhibitors in oncology remains a primary focus of research.[6][7][8]

Comparative Analysis: Performance Against Established Scaffolds

The true value of a scaffold is best understood in a comparative context. Here, we benchmark this compound against four of the most successful heterocyclic scaffolds in pharmaceutical history.

The Competitors: A Brief Overview
  • Pyridine: An isostere of benzene, this six-membered aromatic ring is arguably one of the most prevalent heterocycles in medicine.[9] Its basic nitrogen atom is a key feature, acting as a hydrogen bond acceptor and influencing solubility and bioavailability.[10][11] It is found in drugs spanning a vast range of therapeutic areas, from tuberculosis (Isoniazid) to hypertension (Nifedipine).[12][13]

  • Quinoline: Comprising a benzene ring fused to a pyridine ring, quinoline is a privileged scaffold found in numerous therapeutics, most famously in antimalarials like chloroquine and anticancer agents such as camptothecin.[14][15][16] Its extended aromatic system allows for significant stacking and hydrophobic interactions with biological targets.[17][18]

  • Pyrimidine: This six-membered aromatic ring with two nitrogen atoms is a fundamental component of life (as in the nucleobases cytosine, thymine, and uracil) and a cornerstone of medicinal chemistry.[19] Its ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems has led to its incorporation in a wide array of drugs, including anticancer agents (e.g., Methotrexate) and antivirals.[20][21][22]

  • Thiophene: A five-membered, sulfur-containing aromatic ring, thiophene is often employed as a bioisostere for a phenyl ring.[23] This substitution can improve metabolic stability and other pharmacokinetic properties. It is a key component in blockbuster drugs like the antiplatelet agent clopidogrel and the antipsychotic olanzapine.[24][25] While generally stable, the thiophene ring can be metabolized to reactive S-oxides, a potential liability that must be managed.[26]

Physicochemical and Structural Properties

The ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate is intimately linked to its fundamental physicochemical properties. The table below provides a comparative summary of key computed descriptors.

ScaffoldMolecular Weight ( g/mol )cLogPHydrogen Bond DonorsHydrogen Bond Acceptors
This compound197.572.4914
Pyridine79.100.6501
Quinoline129.162.0301
Pyrimidine80.09-0.1402
Thiophene84.141.8100 (S can be an acceptor)

Note: Data for this compound is based on its structural formula; other values are representative for the parent scaffolds. Actual values for drug molecules will vary with substitution.

This comparison immediately highlights the increased structural complexity of the indazole scaffold relative to the monocyclic systems. Its higher molecular weight and lipophilicity (cLogP) are important starting considerations for drug design. The presence of both a hydrogen bond donor (the N-H of the indazole) and multiple acceptors (the ring nitrogens and the nitro group) provides a rich set of potential interactions with a target protein, a feature that distinguishes it from pyridine and quinoline.

Synthetic Accessibility and Diversification Potential

The efficiency of a drug discovery program is heavily influenced by the ease with which a core scaffold can be chemically modified.

G Indazole This compound Suzuki Suzuki Coupling (C-C bond formation) Indazole->Suzuki Pd catalyst, boronic acid Buchwald Buchwald-Hartwig (C-N bond formation) Indazole->Buchwald Pd catalyst, amine SNAr SNAr (C-O, C-S, C-N bonds) Indazole->SNAr Nucleophile Reduction Nitro Reduction (-> Amine) Indazole->Reduction e.g., Fe/HCl, H2/Pd AmineFunc Amine Functionalization (Amides, Sulfonamides) Reduction->AmineFunc G cluster_0 Compound Development & Screening A Scaffold Selection & Compound Synthesis B In Vitro Biochemical Assay (e.g., Kinase Inhibition) A->B D Cell-Based Assay (e.g., Cytotoxicity, Proliferation) A->D C IC50 Determination B->C F SAR Analysis & Lead Optimization C->F E CC50 / GI50 Determination D->E E->F G Advanced In Vitro & In Vivo Studies F->G

References

A Researcher's Guide to the Pharmacokinetic and Biodistribution Analysis of Nitroindazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential pharmacokinetic (PK) and biodistribution studies for novel nitroindazole derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the therapeutic potential of this promising class of compounds. This document will delve into the rationale behind experimental design, provide detailed methodologies, and offer a framework for comparing the performance of new chemical entities against existing alternatives.

Introduction to Nitroindazole Derivatives: A Class of High Therapeutic Potential

The indazole nucleus is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimalarial, antimicrobial, and antidiabetic properties.[1] The addition of a nitro group to the indazole ring often enhances the biological activity of these compounds. Nitroindazole derivatives have shown particular promise as antiprotozoal agents, with demonstrated efficacy against parasites like Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species.[2][3][4][5] Furthermore, certain nitroindazoles have been investigated for their anti-inflammatory and selective enzyme inhibitory activities.[6]

The mechanism of action for many nitroaromatic compounds, including nitroindazoles, is often linked to the bioreduction of the nitro group, which can lead to the formation of reactive intermediates that are toxic to target organisms.[7] Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is therefore critical to optimizing their therapeutic efficacy while minimizing potential toxicity.[8][9] This guide will walk you through the essential in vivo studies required to characterize the pharmacokinetic profile and tissue distribution of a novel nitroindazole derivative.

The "Why": Causality in Experimental Design for Pharmacokinetic and Biodistribution Studies

A thorough understanding of a drug candidate's journey through the body is fundamental to its development.[8] Pharmacokinetic and biodistribution studies are not merely a set of routine experiments; they are a critical investigation into the compound's behavior within a biological system. The choices made in designing these studies are driven by the need to answer specific questions about the drug's potential for success.

Key Questions Addressed by PK and Biodistribution Studies:
  • Will the drug reach its target? Bioavailability and tissue distribution data reveal whether the compound can be absorbed into the bloodstream and subsequently accumulate in the desired organs or tissues where the therapeutic target is located.[10]

  • How long will the drug be effective? The drug's half-life (t½), clearance (CL), and volume of distribution (Vd) provide insights into how long the compound remains at a therapeutic concentration in the body.[5]

  • What is a safe and effective dose? Pharmacokinetic data are essential for establishing a dosing regimen that maintains therapeutic concentrations without reaching toxic levels.[11][12]

  • Are there potential liabilities? Biodistribution studies can identify unintended accumulation in non-target organs, which could lead to off-target toxicity.[10]

The physicochemical properties of a nitroindazole derivative, such as its solubility, lipophilicity (LogP/LogD), and pKa, will significantly influence its ADME profile.[13][14] For instance, poorly soluble compounds often exhibit low oral bioavailability, necessitating specific formulation strategies to improve their absorption.[15][16][17][18][19]

Experimental Workflow: A Step-by-Step Guide

The following sections outline a typical experimental workflow for the in vivo pharmacokinetic and biodistribution analysis of a novel nitroindazole derivative.

Pharmacokinetic and Biodistribution Workflow cluster_0 Pre-Study Preparation cluster_1 In-Life Phase cluster_2 Bioanalysis cluster_3 Data Analysis & Interpretation Compound Formulation Compound Formulation Dosing (IV & PO) Dosing (IV & PO) Compound Formulation->Dosing (IV & PO) Animal Model Selection Animal Model Selection Animal Model Selection->Dosing (IV & PO) Ethical Approval Ethical Approval Ethical Approval->Dosing (IV & PO) Blood Sampling Blood Sampling Dosing (IV & PO)->Blood Sampling Tissue Collection Tissue Collection Dosing (IV & PO)->Tissue Collection Sample Preparation Sample Preparation Blood Sampling->Sample Preparation Tissue Collection->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis PK Parameter Calculation PK Parameter Calculation LC-MS/MS Analysis->PK Parameter Calculation Biodistribution Assessment Biodistribution Assessment LC-MS/MS Analysis->Biodistribution Assessment Reporting Reporting PK Parameter Calculation->Reporting Biodistribution Assessment->Reporting

Caption: A typical workflow for preclinical pharmacokinetic and biodistribution studies.

Part 1: Pre-Study Preparation

The formulation of a poorly soluble nitroindazole derivative is a critical first step. The goal is to create a vehicle that allows for complete dissolution and safe administration to the animals.

  • For Intravenous (IV) Administration: The compound is typically dissolved in a mixture of solvents such as DMSO, ethanol, and polyethylene glycol (PEG), and then diluted with saline or water. The final concentration of organic solvents should be kept to a minimum to avoid toxicity.

  • For Oral (PO) Administration: A suspension or solution can be prepared. Common vehicles include carboxymethylcellulose (CMC) in water, or a mixture of PEG400 and water.[15]

Self-Validating System: The stability of the compound in the chosen formulation should be confirmed prior to the study. This can be done by analyzing the concentration of the dosing solution at the beginning and end of the dosing period.

The choice of animal model is crucial and depends on the therapeutic indication. For parasitic diseases like Chagas disease or leishmaniasis, specific infection models are required.[1][2][3][4][10]

  • Species: Mice and rats are commonly used for initial PK screening due to their small size, cost-effectiveness, and well-characterized physiology.[5]

  • Strain: The choice of strain (e.g., BALB/c, C57BL/6 mice) can be important, as there can be strain-dependent differences in drug metabolism.

  • Health Status: Animals should be healthy and free of pathogens that could interfere with the study results.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals, and the protocol must be approved by an Institutional Animal Care and Use Committee (IACUC).[5]

Part 2: In-Life Phase

To determine the oral bioavailability, the compound is typically administered via both IV and PO routes to different groups of animals.[5]

  • Dose Level: The dose should be high enough to ensure that the drug concentrations in plasma and tissues are above the limit of quantification of the analytical method, but well below any known toxic levels.

  • Administration: IV doses are typically administered via the tail vein. PO doses are administered by oral gavage.

Serial blood samples are collected at predetermined time points to characterize the plasma concentration-time profile of the drug.[5]

  • Time Points: A typical sampling schedule might include pre-dose, and 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Collection: Blood is collected from a suitable site (e.g., saphenous vein, submandibular vein) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: The blood is centrifuged to separate the plasma, which is then stored frozen until analysis.

At the end of the study (typically 24 hours post-dose, or at the time of peak concentration), animals are euthanized, and various tissues are collected.[20][21][22][23]

  • Tissues of Interest: Key tissues to collect include the liver, kidneys, spleen, lungs, heart, brain, and the target tissue (if applicable, e.g., a tumor).

  • Sample Handling: Tissues should be rinsed to remove excess blood, blotted dry, weighed, and then flash-frozen in liquid nitrogen and stored at -80°C until analysis.

Part 3: Bioanalysis

The goal of sample preparation is to extract the drug from the biological matrix (plasma or tissue homogenate) and remove interfering substances.[6][24]

  • Protein Precipitation: A simple and common method where a solvent like acetonitrile is added to the plasma or tissue homogenate to precipitate proteins.

  • Liquid-Liquid Extraction (LLE): The drug is partitioned from the aqueous sample into an immiscible organic solvent.[6]

  • Solid-Phase Extraction (SPE): A more selective method where the drug is retained on a solid sorbent while interferences are washed away.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological samples due to its high sensitivity and selectivity.[25][26][27]

  • Instrumentation: A triple quadrupole mass spectrometer is typically used in multiple reaction monitoring (MRM) mode.

  • Method Validation: The analytical method must be validated to ensure its accuracy, precision, and reliability.

Part 4: Data Analysis and Interpretation

Non-compartmental analysis is typically used to calculate key pharmacokinetic parameters from the plasma concentration-time data.[5]

  • Key Parameters:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve, which represents the total drug exposure.

    • t½: Half-life.

    • CL: Clearance.

    • Vd: Volume of distribution.

    • F%: Oral bioavailability, calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

The concentration of the drug in each tissue is determined and typically expressed as nanograms per gram of tissue (ng/g). This allows for a comparison of drug distribution across different organs.

Comparative Data Presentation

To facilitate the comparison of a novel nitroindazole derivative with other compounds, the data should be presented in a clear and concise tabular format.

Table 1: Comparative Pharmacokinetic Parameters

CompoundRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)F%Reference
Novel Nitroindazole IV2--[Data][Data]-This Study
PO10[Data][Data][Data][Data][Data]This Study
Reference Compound A IV21500-30002.5-[Source]
PO105001.020003.067[Source]
Reference Compound B IV22000-45004.0-[Source]
PO102502.015004.533[Source]

Table 2: Comparative Biodistribution at 24h Post-Dose (ng/g)

TissueNovel Nitroindazole Reference Compound A Reference Compound B
Liver[Data][Data][Data]
Kidneys[Data][Data][Data]
Spleen[Data][Data][Data]
Lungs[Data][Data][Data]
Heart[Data][Data][Data]
Brain[Data][Data][Data]
Target Tissue[Data][Data][Data]

Conclusion

The pharmacokinetic and biodistribution analysis of novel nitroindazole derivatives is a critical component of the drug discovery and development process. By following a well-designed experimental workflow and employing robust bioanalytical techniques, researchers can gain valuable insights into the ADME properties of these compounds. This information is essential for selecting promising drug candidates, optimizing dosing regimens, and ultimately, translating a promising molecule from the laboratory to the clinic.

References

Safety Operating Guide

Navigating the Disposal of 3-Chloro-4-nitro-1H-indazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management and disposal of chemical reagents are cornerstones of laboratory safety and environmental stewardship. For complex molecules like 3-Chloro-4--nitro-1H-indazole, a compound utilized in synthetic chemistry and drug discovery, a thorough understanding of its chemical nature is paramount to ensuring its safe handling from acquisition to disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-Chloro-4-nitro-1H-indazole, grounded in established safety protocols and regulatory standards. Our objective is to empower researchers with the knowledge to manage this chemical waste stream confidently and in full compliance with safety and environmental regulations.

Part 1: Hazard Characterization and Regulatory Context

Before any disposal protocol can be established, a comprehensive understanding of the compound's intrinsic hazards is essential. This compound possesses a unique combination of functional groups that dictate its classification as a hazardous substance.

  • Nitro Group (-NO₂): Nitroaromatic compounds are often associated with toxicity and, in some cases, energetic or explosive properties. They are notorious environmental pollutants due to their persistence and potential for adverse ecological effects.[1]

  • Chlorinated Aromatic Ring: The presence of a chlorine atom on the indazole core contributes to the molecule's stability and persistence. Chlorinated organic compounds are a class of materials closely monitored by environmental agencies due to their potential to bioaccumulate.[2]

  • Indazole Core: While the indazole heterocycle itself is a common scaffold in medicinal chemistry, the combination with the aforementioned functional groups necessitates careful handling.

Based on data from analogous compounds, this compound should be treated as a hazardous substance. The table below summarizes the anticipated hazard classifications based on globally harmonized system (GHS) criteria for similar chemical structures.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3 or 4H301/H302: Toxic or Harmful if swallowed[3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[3][4]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[3][4]
Long-term (Chronic) Aquatic HazardCategory 2H411: Toxic to aquatic life with long lasting effects

Regulatory Framework

In the United States, the management of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6][7] This "cradle-to-grave" system mandates strict procedures for the identification, handling, storage, and disposal of hazardous materials to protect human health and the environment.[5][7] All personnel generating chemical waste must be trained on these regulations.[8]

Part 2: Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste. This procedure is designed to ensure compliance and minimize risk.

Step 1: Waste Characterization and Segregation

The first and most critical step is to correctly identify the waste.[6]

  • Pure Compound: Unused, expired, or off-spec this compound.

  • Contaminated Materials: Items such as gloves, weighing paper, pipette tips, or spill cleanup materials that are contaminated with the compound.

  • Solutions: Reaction mixtures or solvent washes containing the compound.

Causality: Proper characterization is mandated by the EPA and is essential for safe disposal.[6] Mixing incompatible chemicals can lead to dangerous reactions, such as the release of toxic gases or fire.[9] Therefore, waste containing this compound must be segregated from other waste streams, particularly strong bases, strong oxidizing agents, and strong reducing agents.[10]

Step 2: Container Selection and Labeling

  • Container Choice: Collect waste in a sturdy, leak-proof container that is chemically compatible with the waste. For solid waste, a high-density polyethylene (HDPE) pail or drum is suitable. For liquid waste solutions, use a glass or HDPE bottle designed for chemical waste.[5] Never use food-grade containers.[5]

  • Labeling: Immediately label the waste container with a completed EHS (or equivalent) Hazardous Waste Label.[9] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoiding abbreviations)

    • The approximate concentration and quantity of the waste

    • All associated hazard warnings (e.g., "Toxic," "Environmental Hazard")

    • The date accumulation started

Step 3: Waste Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the labeled waste container at or near the point of generation in a designated SAA.[8]

  • Container Management: The waste container must be kept tightly closed at all times, except when actively adding waste.[5][9] This is a common EPA violation and is crucial for preventing spills and the release of vapors.[5]

  • Secondary Containment: All liquid hazardous waste must be stored in secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks or spills.[9]

dot

DisposalWorkflow cluster_lab In the Laboratory cluster_facility At the Disposal Facility Start Waste Generation (Pure compound, solutions, or contaminated labware) Segregate Step 1: Segregate Waste (Isolate from incompatible chemicals like strong bases or oxidizers) Start->Segregate Container Step 2: Select & Label Container (Use compatible, sealed container. Attach 'Hazardous Waste' label) Segregate->Container Store Step 3: Store in SAA (Keep container closed in a designated Satellite Accumulation Area) Container->Store Pickup Step 4: Arrange Pickup (Contact EHS or licensed waste management contractor) Store->Pickup Transport Transport by Licensed Hauler Pickup->Transport Incineration Approved Disposal Method: High-Temperature Incineration Transport->Incineration End Complete Destruction & Environmental Protection Incineration->End

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-nitro-1H-indazole
Reactant of Route 2
3-Chloro-4-nitro-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.